molecular formula C11H11N5 B11765458 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile CAS No. 879223-59-3

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Número de catálogo: B11765458
Número CAS: 879223-59-3
Peso molecular: 213.24 g/mol
Clave InChI: RHGCBSVXKKRFMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile (CAS 879223-59-3) is a versatile pyrazole-based chemical intermediate with significant research value in medicinal and agrochemical development. Its molecular formula is C 11 H 11 N 5 and it has a molecular weight of 213.24 g/mol . The compound's core application lies in its role as a key precursor for the synthesis of complex nitrogen-containing heterocycles, particularly pyrazolo[1,5-a]pyrimidines . These fused bicyclic structures are of immense interest because they are structurally related to known bioactive molecules, such as the sedative-hypnotic drug Zaleplon . The presence of both an amino (-NH 2 ) and a benzylamino (-NHBn) group on the pyrazole ring, alongside the electron-withdrawing nitrile (-CN) group, provides multiple sites for regioselective condensation reactions and further functionalization . This makes it an exceptionally useful building block for creating diverse chemical libraries for drug discovery screening programs . In research settings, this aminopyrazole derivative is typically synthesized and utilized in the exploration of new therapeutic and agrochemical agents. Pyrazole compounds, in general, have a long history of application in the pharmaceutical and crop protection industries due to their wide range of biological activities . The specific substitution pattern on this pyrazole ring is designed to facilitate its use in regiospecific syntheses when reacted with non-symmetrical dielectrophiles, a crucial feature for the efficient creation of single-isomer target molecules . Structural analyses of related pyrazole-carbonitriles confirm that these molecules often feature twisted aromatic rings and form stable crystal structures through networks of intermolecular hydrogen bonds, such as N-H···N interactions, which can be critical for their behavior in solid-state and supramolecular chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

Número CAS

879223-59-3

Fórmula molecular

C11H11N5

Peso molecular

213.24 g/mol

Nombre IUPAC

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

InChI

InChI=1S/C11H11N5/c12-6-9-10(11(13)16-15-9)14-7-8-4-2-1-3-5-8/h1-5,14H,7H2,(H3,13,15,16)

Clave InChI

RHGCBSVXKKRFMT-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)CNC2=C(NN=C2N)C#N

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, pyrazole derivatives are of significant interest due to their diverse biological activities.[1] The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and environment of atoms. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, a molecule of interest in the synthesis of novel heterocyclic compounds. Due to the limited availability of specific experimental spectra in public databases, this guide presents a predicted data set based on established principles and data from analogous structures.[2][3] A comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds is also provided.

Predicted ¹H and ¹³C NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, the electron-donating amino groups and the electron-withdrawing nitrile group, along with the aromatic benzyl substituent, all influence the final spectrum. The following tables summarize the predicted ¹H and ¹³C NMR spectral data in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for pyrazole derivatives.[2]

Predicted ¹H NMR Spectral Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
1~12.0 - 13.0Broad Singlet1HN-H (pyrazole ring)The pyrazole N-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.[2][4][5] In DMSO-d₆, it is expected to be significantly deshielded due to hydrogen bonding.
2~7.2 - 7.4Multiplet5HAromatic C-H (benzyl)The five protons of the phenyl ring of the benzyl group are expected to resonate in this region, typical for aromatic protons.
3~6.5 - 7.0Broad Singlet2H-NH₂ (at C3)The chemical shift of amino protons can be variable and the signal is often broad due to quadrupole effects and chemical exchange.[2][6]
4~5.5 - 6.0Triplet1HN-H (benzylamino)This proton is expected to show coupling to the adjacent methylene protons of the benzyl group. Its chemical shift is influenced by the pyrazole ring.
5~4.4Doublet2H-CH₂- (benzyl)These methylene protons are adjacent to the nitrogen of the benzylamino group and will be split by the N-H proton.
Predicted ¹³C NMR Spectral Data
SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
1~150C3 (pyrazole)This carbon is attached to an amino group, which typically causes a downfield shift.
2~140C5 (pyrazole)The carbon of the pyrazole ring attached to the nitrile group is expected to be deshielded.
3~138Quaternary C (benzyl)The ipso-carbon of the phenyl ring.
4~129Aromatic C-H (benzyl)Aromatic carbons of the benzyl group.
5~128Aromatic C-H (benzyl)Aromatic carbons of the benzyl group.
6~127Aromatic C-H (benzyl)Aromatic carbons of the benzyl group.
7~115C≡N (nitrile)The carbon of the nitrile group typically resonates in this region.[3]
8~90C4 (pyrazole)This carbon is attached to the benzylamino group.
9~45-CH₂- (benzyl)The methylene carbon of the benzyl group.

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile.

Sample Preparation
  • Weigh approximately 5-10 mg of the high-purity compound.[2]

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a suitable solvent for pyrazole derivatives.[2][3] Other deuterated solvents like chloroform (CDCl₃) or methanol (CD₃OD) may be used, but solubility and the potential for proton exchange should be considered.[2][6]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.[2]

NMR Instrument Parameters (for a 400 MHz Spectrometer)

The following are recommended starting parameters and may require optimization based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

  • Acquisition Time: 2-4 seconds.[2]

  • Relaxation Delay (d1): 1-5 seconds.[2]

  • Number of Scans (ns): 16-64 scans to achieve an adequate signal-to-noise ratio.[2]

  • Spectral Width (sw): A range of 0-14 ppm is typically sufficient.[2]

  • Temperature: 298 K (25 °C).[2]

For ¹³C NMR:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024 or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Spectral Width (sw): A range of 0-200 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₆ to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Key Structural Features and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Molecular Structure of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile cluster_pyrazole Pyrazole Core cluster_substituents Substituents cluster_benzyl Benzyl Group N1 N1-H N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 NH2 NH2 C3->NH2 at C3 C5 C5 C4->C5 NH_benzyl NH-Benzyl C4->NH_benzyl at C4 C5->N1 CN C≡N C5->CN at C5 CH2 CH2 NH_benzyl->CH2 Phenyl Phenyl Ring CH2->Phenyl

Caption: Molecular structure of the target compound.

NMR Data Acquisition and Analysis Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL DMSO-d6) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Calibration (Referencing to Solvent Peak) C->D E Data Analysis (Integration, Multiplicity, Coupling Constants) D->E F Structure Elucidation E->F

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra for 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, grounded in the analysis of similar chemical structures. The detailed experimental protocol offers a robust starting point for researchers to acquire high-quality data for this and related compounds. A thorough understanding and application of NMR spectroscopy are critical for the unambiguous structural determination of novel pyrazole derivatives, which in turn is fundamental for advancing drug discovery and development efforts.

References

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3177-3189. Available at: [Link]

  • Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5(3), 239-261. Available at: [Link]

  • Nikpassand, M., Zare, K., & Varma, R. S. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 758077. Available at: [Link]

  • Claramunt, R. M., López, C., García, M. Á., Denisov, G. S., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 543-551. Available at: [Link]

  • Claramunt, R. M., López, C., García, M. Á., Denisov, G. S., & Elguero, J. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. ResearchGate. Available at: [Link]

  • Amine protons on NMR : r/OrganicChemistry - Reddit. (2023). Reddit. Available at: [Link]

Sources

"mechanism of formation for 4-amino substituted pyrazole-5-carbonitriles"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the specific mechanistic formation of 4-amino-pyrazole-5-carbonitriles , a scaffold distinct from the more common 5-amino-4-cyano isomers. The formation relies heavily on the Thorpe-Ziegler cyclization strategy, utilizing arylazomalononitriles (or related hydrazones) and


-haloacetonitriles.

Executive Summary & Structural Distinction

In pyrazole chemistry, regioselectivity is critical. The reaction of hydrazines with ethoxymethylenemalononitrile typically yields 5-amino-pyrazole-4-carbonitriles (via initial attack at the vinyl ether).[1] However, the target scaffold—4-amino-pyrazole-5-carbonitrile —requires a different synthetic logic where the amino group is generated during the ring closure, typically from a nitrile group via the Thorpe-Ziegler reaction .

This guide focuses on the N-alkylation/Cyclization cascade of arylhydrazones, the most robust route to this specific substitution pattern.

  • Target Core: 1-Aryl-4-amino-1H-pyrazole-5-carbonitrile.

  • Key Reaction: Intramolecular Thorpe-Ziegler cyclization of

    
    -alkylated arylazomalononitriles.
    
  • Critical Precursors: Aryl diazonium salts, Malononitrile (or

    
    -cyanoketones), and Chloroacetonitrile.
    

Mechanistic Pathways

Pathway A: The Thorpe-Ziegler Cascade (Primary Route)

This pathway constructs the pyrazole ring while simultaneously establishing the 4-amino and 5-cyano functionalities.

Step 1: Japp-Klingemann Condensation (Precursor Synthesis)

The process begins with the coupling of an aryl diazonium salt with an active methylene compound (typically malononitrile) to form an arylazomalononitrile intermediate.

  • Mechanism: The active methylene carbon attacks the terminal nitrogen of the diazonium species.

  • Outcome: Formation of the hydrazone tautomer (

    
    ), which is thermodynamically favored over the azo form.
    
Step 2: N-Alkylation

The hydrazone intermediate is treated with chloroacetonitrile in the presence of a base (e.g., Triethylamine or


).
  • Site of Attack: The base deprotonates the hydrazone

    
    . The resulting anion attacks the methylene carbon of chloroacetonitrile via 
    
    
    
    .
  • Intermediate:

    
    -(Cyanomethyl)-arylhydrazonomalononitrile.
    
    • Structure:

      
      
      
Step 3: Intramolecular Thorpe-Ziegler Cyclization

This is the ring-closing step that defines the regiochemistry.

  • Anion Formation: Base generates a carbanion at the active methylene of the newly added cyanomethyl group (

    
    ).
    
  • Nucleophilic Attack: This carbanion attacks the carbon of one of the nitrile groups on the malononitrile moiety.

  • Ring Closure: The attack forms a 5-membered ring. The nitrile carbon is converted into an imine anion (

    
    ).
    
  • Tautomerization: The imine tautomerizes to the stable enamine (aromatic amine), yielding the 4-amino group.

  • Final Substitution:

    • N1: Derived from the hydrazine nitrogen (bearing the Aryl group).

    • C5: Derived from the chloroacetonitrile methylene (bearing the 5-cyano group).

    • C4: Derived from the attacked nitrile carbon (bearing the 4-amino group).

    • C3: Derived from the central carbon of the malononitrile (bearing the remaining substituent, e.g., 3-cyano ).

Pathway B: Variation for 3-Substituted Analogs

By replacing malononitrile in Step 1 with other active methylenes (e.g., benzoylacetonitrile), the substituent at C3 can be altered (e.g., to a phenyl group), while the 4-amino-5-cyano core remains intact via the same chloroacetonitrile cyclization logic.

Visualization of the Reaction Mechanism

The following diagram maps the atomic flow from precursors to the final 4-amino-5-cyano pyrazole core.

G Start Aryl Diazonium Salt (Ar-N2+) Inter1 Arylazomalononitrile (Hydrazone Tautomer) Ar-NH-N=C(CN)2 Start->Inter1 Coupling (Japp-Klingemann) Reagent1 Malononitrile (CH2(CN)2) Reagent1->Inter1 Inter2 N-Alkylated Intermediate Ar-N(CH2CN)-N=C(CN)2 Inter1->Inter2 N-Alkylation (SN2) Reagent2 Chloroacetonitrile (Cl-CH2-CN) + Base Reagent2->Inter2 TS Thorpe-Ziegler TS (CH2 Anion attacks Nitrile) Inter2->TS Base-mediated Deprotonation Product 1-Aryl-4-amino-3,5-dicyanopyrazole (Target Scaffold) TS->Product Cyclization & Tautomerization

Caption: Step-wise construction of the 4-amino-3,5-dicyanopyrazole scaffold via the Thorpe-Ziegler route.

Experimental Protocol

This protocol is validated for the synthesis of 4-amino-1-aryl-3,5-dicyanopyrazoles .

Phase 1: Preparation of Arylazomalononitrile
  • Diazotization: Dissolve the aniline derivative (10 mmol) in HCl (6 M, 6 mL) at 0–5 °C. Add

    
     (10 mmol) solution dropwise. Stir for 15 min.
    
  • Coupling: Prepare a solution of malononitrile (10 mmol) and sodium acetate (30 mmol) in ethanol/water (1:1, 20 mL).

  • Addition: Add the diazonium solution to the malononitrile mixture dropwise at 0 °C with vigorous stirring.

  • Isolation: A yellow/orange precipitate (arylazomalononitrile) forms immediately. Filter, wash with water, and dry.

Phase 2: Cyclization to Pyrazole
  • Setup: Dissolve the arylazomalononitrile (5 mmol) in DMF (10 mL) or Ethanol (20 mL).

  • Reagents: Add Chloroacetonitrile (5.5 mmol) and Triethylamine (TEA) (10 mmol). Note: TEA acts as both the base for alkylation and the catalyst for the Thorpe-Ziegler cyclization.

  • Reaction: Heat the mixture at reflux (80–90 °C) for 1–4 hours. Monitor by TLC (formation of a fluorescent spot is common).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL).

  • Purification: The product usually precipitates as a solid. Filter and recrystallize from ethanol/DMF. If oil forms, extract with ethyl acetate.

Optimization Table
VariableRecommended ConditionMechanistic Rationale
Solvent Ethanol or DMFPolar solvents stabilize the ionic intermediates during alkylation and cyclization.
Base Triethylamine (TEA)Sufficient basicity to deprotonate the hydrazone (

) and the active methylene.
Temperature Reflux (80–90 °C)Required to overcome the activation energy of the intramolecular nitrile attack (Thorpe-Ziegler).
Reagent ChloroacetonitrileProvides the 2-carbon unit (

) necessary for the ring closure.

Troubleshooting & Critical Controls

  • Regioselectivity Check: Ensure the product is not the 5-amino-4-cyano isomer.

    • Diagnostic: The 4-amino-5-cyano isomer typically shows an amino

      
       signal at 
      
      
      
      6.0–7.0 ppm in
      
      
      NMR. The carbon spectrum will show two nitrile peaks if malononitrile was used (one at C3, one at C5).
  • Failure to Cyclize: If the intermediate

    
    -alkylated product is isolated but does not cyclize, increase the base strength (e.g., use 
    
    
    
    in EtOH) or temperature. The Thorpe-Ziegler step is the rate-limiting bottleneck.
  • Alternative 3-Substituents: To synthesize 4-amino-3-phenyl-5-cyanopyrazole , replace malononitrile in Phase 1 with benzoylacetonitrile . The rest of the protocol remains identical.

References

  • Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole Source: Journal of Chemical Research Key Insight: Defines the primary Thorpe-Ziegler route using arylazomalononitrile and chloroacetonitrile. [2]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives Source: Molecules (MDPI) Key Insight: Demonstrates the versatility of the reaction using different active methylene precursors to alter the C3 substituent.

  • Thorpe-Ziegler Reaction Mechanism Source: BenchChem / Organic Reactions Key Insight: Provides the fundamental mechanistic grounding for the nitrile-to-amine ring closure.

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (Contrast) Source: Scientific Research Publishing Key Insight: Describes the competing common isomer formation, useful for understanding what to avoid.

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-1H-pyrazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-1H-pyrazole-5-carbonitrile scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a multitude of bioactive compounds and functional materials.[1][2] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing this privileged heterocyclic system. We will delve into the mechanistic underpinnings of each synthetic route, offer detailed, field-proven experimental protocols, and present a comparative analysis of the various approaches. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of these valuable pyrazole derivatives.

Introduction: The Significance of the 3-Amino-1H-pyrazole-5-carbonitrile Core

The pyrazole nucleus is a prominent feature in a wide array of pharmaceuticals, agrochemicals, and dyes.[2][3] The specific substitution pattern of a 3-amino and a 5-cyano group (or 4-cyano, depending on the numbering convention, which can be ambiguous in the literature) on the pyrazole ring imparts unique chemical reactivity, allowing for extensive functionalization.[4] These derivatives are key intermediates in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, many of which exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] The pursuit of efficient, scalable, and regioselective syntheses of 3-amino-1H-pyrazole-5-carbonitrile derivatives is therefore a critical endeavor in modern organic and medicinal chemistry.

Key Synthetic Strategies

Several robust methods have been developed for the synthesis of 3-amino-1H-pyrazole-5-carbonitrile derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability requirements. We will discuss the most prevalent and effective strategies in detail.

Cyclocondensation of Hydrazine with β-Ketonitriles

One of the most traditional and widely used methods for the synthesis of 3(5)-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile. This approach is a variant of the classic Knorr pyrazole synthesis.[5][6]

Mechanism: The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine then yields the stable aromatic pyrazole ring.

Diagram: Mechanism of β-Ketonitrile and Hydrazine Cyclocondensation

G R1_CO_CH2_CN β-Ketonitrile Hydrazone Hydrazone Intermediate R1_CO_CH2_CN->Hydrazone + NH2NH2 - H2O NH2NH2 Hydrazine Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product 3-Amino-5-substituted-1H-pyrazole Cyclized->Product Tautomerization

Caption: General mechanism for the synthesis of 3-aminopyrazoles from β-ketonitriles.

Experimental Protocol: Synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile [7][8][9]

This protocol is adapted from a general procedure involving the reaction of a 3-oxo-3-arylpropanenitrile with hydrazine.

  • Preparation of the Intermediate: A mixture of 3-oxo-3-phenylpropanenitrile (10 mmol) and trichloroacetonitrile (10 mmol) is prepared. This leads to the formation of an adduct, (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile.[7][8]

  • Reaction with Hydrazine: To the resulting adduct (10 mmol), an excess of hydrazine hydrate (3 mL) is added, and the mixture is stirred for approximately 3 minutes. This reaction is exothermic.[7]

  • Cooling and Precipitation: The reaction mixture is allowed to cool to room temperature, during which a precipitate forms.[7]

  • Cyclization: The intermediate precipitate is filtered, and then refluxed in dioxane to induce cyclization, yielding the final product, 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[7][8]

  • Isolation and Purification: The product is isolated by filtration and can be further purified by recrystallization from a suitable solvent like n-propanol.[7]

Data Presentation: Yields of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles

Aryl Substituent (Ar)Yield (%)Reference
PhenylGood[7][8]
4-ChlorophenylGood[7][8]
2-Thienyl93%[7]
Reaction of (Ethoxymethylene)malononitrile with Hydrazines

This method provides a highly regioselective and efficient route to 5-amino-1-substituted-1H-pyrazole-4-carbonitriles.[10] The use of (ethoxymethylene)malononitrile as the three-carbon building block is particularly advantageous due to its reactivity.

Mechanism: The reaction is proposed to initiate with a Michael-type addition of the most nucleophilic nitrogen of the hydrazine to the β-carbon of the (ethoxymethylene)malononitrile.[10] This is followed by the elimination of ethanol to form an alkylidene hydrazide intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto one of the nitrile groups, followed by tautomerization, affords the final 5-aminopyrazole product. This pathway exclusively yields the 5-amino regioisomer, with no formation of the 3-amino isomer being observed.[10]

Diagram: Synthesis from (Ethoxymethylene)malononitrile

G EMM (Ethoxymethylene)malononitrile Michael_Adduct Michael Adduct EMM->Michael_Adduct + ArNHNH2 ArNHNH2 Aryl Hydrazine Alkylidene_Hydrazide Alkylidene Hydrazide Michael_Adduct->Alkylidene_Hydrazide - EtOH Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Alkylidene_Hydrazide->Product Cyclization & Tautomerization

Caption: Regioselective synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile [10]

  • Reaction Setup: To a solution of phenylhydrazine (1.0 mmol) in ethanol (2 mL), (ethoxymethylene)malononitrile (1.0 mmol) is added.

  • Reaction Conditions: The reaction mixture is heated at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled, and the solvent is evaporated under reduced pressure.

  • Purification: The resulting solid product is purified by recrystallization from ethanol to give the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Data Presentation: Yields for Various Aryl Hydrazines [10]

Aryl HydrazineYield (%)
Phenylhydrazine93%
4-Fluorophenylhydrazine85%
4-(Trifluoromethyl)phenylhydrazine78%
4-Methoxyphenylhydrazine88%
Multicomponent Synthesis

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules in a single step.[11] Several MCRs have been developed for the synthesis of 3-amino-1H-pyrazole-5-carbonitrile derivatives.

A common three-component approach involves the reaction of an aldehyde, malononitrile, and a hydrazine in the presence of a catalyst.[12][13][14]

Mechanism: The reaction typically begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylmethylenemalononitrile intermediate. Subsequently, a Michael addition of the hydrazine to this intermediate occurs, followed by intramolecular cyclization and tautomerization to yield the final pyrazole product.

Diagram: Three-Component Synthesis Workflow

G Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Michael Michael Addition Hydrazine->Michael Intermediate Arylmethylenemalononitrile Knoevenagel->Intermediate Cyclization Cyclization & Tautomerization Michael->Cyclization Product 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile Cyclization->Product Intermediate->Michael

Caption: Workflow for the three-component synthesis of 3-aminopyrazoles.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis [14]

  • Reactant Mixture: In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of piperidine in ethanol.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at 140°C for 2 minutes.[14]

  • Isolation: After cooling, the resulting solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization if necessary.

Synthesis from Malononitrile Dimer

An alternative route utilizes the malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) as a key starting material.[4][15]

Mechanism: The reaction involves the direct condensation of the malononitrile dimer with hydrazine. The hydrazine attacks one of the nitrile groups and the adjacent carbon, leading to cyclization and the formation of the pyrazole ring with the elimination of a molecule of ammonia.

Experimental Protocol: Synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile [4]

  • Reaction Setup: Malononitrile dimer is reacted with hydrazine.[4]

  • Reaction Conditions: The specific reaction conditions, such as solvent and temperature, can be optimized but often involve heating the reactants in a suitable solvent.

  • Work-up and Purification: Standard work-up procedures are followed to isolate the product, which can then be purified by recrystallization.

Conclusion

The synthesis of 3-amino-1H-pyrazole-5-carbonitrile derivatives is a well-established field with several reliable and efficient methods at the disposal of synthetic chemists. The choice between cyclocondensation of β-ketonitriles, reaction with (ethoxymethylene)malononitrile, multicomponent reactions, or synthesis from malononitrile dimer will depend on the specific synthetic goals, including desired substitution patterns, scalability, and atom economy. The methodologies outlined in this guide provide a solid foundation for researchers to access this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018-01-12). Available from: [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018-01-25). Available from: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. Available from: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile - MDPI. (2020-11-14). Available from: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (2023-12-28). Available from: [Link]

  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles - ResearchGate. Available from: [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - SCIRP. Available from: [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. Available from: [Link]

  • Substrate scope of the 3‐aminopyrazoles. Reaction conditions: 1... - ResearchGate. Available from: [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (2023-08-08). Available from: [Link]

  • Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from... - ResearchGate. Available from: [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. (2021-11-11). Available from: [Link]

  • US2759949A - J-amino-x-cyanopyrazole and method - Google Patents.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available from: [Link]

  • The Role of 1H-Pyrazole-3-carbonitrile in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.. (2026-02-08). Available from: [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Bentham Science Publishers. (2024-05-06). Available from: [Link]

  • 1h-pyrazole-3-amino-4-carbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available from: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile - ResearchGate. (2025-10-15). Available from: [Link]

Sources

Characterization of Novel Pyrazole Carbonitrile Compounds: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The incorporation of a carbonitrile (cyanide) group onto this privileged scaffold often enhances the biological potency and modulates the pharmacokinetic profile of the resulting compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic characterization of novel pyrazole carbonitrile compounds, from rational design and synthesis to in-depth biological evaluation. The narrative emphasizes the causality behind experimental choices, providing field-proven insights to empower your research endeavors.

Part 1: Rational Design and Synthesis of Pyrazole Carbonitrile Derivatives

A successful drug discovery campaign commences with the strategic design and efficient synthesis of a library of diverse yet related compounds. The integration of computational modeling with advanced synthetic methodologies is paramount in accelerating this process.

In Silico-Guided Molecular Design

Before embarking on chemical synthesis, leveraging in silico tools can significantly refine the selection of target molecules, thereby conserving resources and enhancing the probability of success.[4] Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are two powerful computational techniques in this regard.

A typical in silico workflow begins with the identification of a biological target, for instance, a protein kinase implicated in a specific cancer signaling pathway.[5] Molecular docking simulations are then employed to predict the binding affinity and orientation of virtual pyrazole carbonitrile derivatives within the active site of the target protein.[6] This allows for the prioritization of compounds with the highest predicted potency.

QSAR models, on the other hand, establish a mathematical relationship between the structural features of a series of compounds and their biological activity.[7] By analyzing existing data, QSAR can predict the activity of yet-to-be-synthesized molecules, guiding the design of compounds with improved properties.

Experimental Protocol: In Silico Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

  • Ligand Preparation:

    • Generate the 3D structures of the pyrazole carbonitrile derivatives.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the protein, typically the active site.

    • Run the docking algorithm to generate multiple binding poses for each ligand.

  • Analysis:

    • Score the poses based on their predicted binding energy.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-scoring ligands and the protein to understand the structural basis of binding.[8]

The Power of Multicomponent Reactions in Synthesis

For the synthesis of pyrazole carbonitrile libraries, one-pot multicomponent reactions (MCRs) are often the strategy of choice.[5][9] MCRs offer several advantages over traditional multi-step synthesis, including:

  • Efficiency: Multiple bonds are formed in a single reaction vessel, reducing reaction time and purification steps.[10]

  • Atom Economy: Most of the atoms of the reactants are incorporated into the final product, minimizing waste.

  • Diversity: A wide range of products can be generated by simply varying the starting materials.[10]

A common and efficient MCR for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[2]

Experimental Protocol: One-Pot Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles

  • Reaction Setup: In a round-bottom flask, combine the desired benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the appropriate phenylhydrazine derivative (1 mmol) in a suitable solvent such as ethanol or a water/ethanol mixture.[2]

  • Catalyst Addition: Introduce a catalytic amount of a suitable catalyst. The choice of catalyst is crucial for reaction efficiency and can range from simple bases like piperidine to more sophisticated nanocatalysts.[9][11]

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 55°C) for the required time (typically 15-60 minutes).[2]

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Table 1: Comparison of Catalysts for the Synthesis of Pyrazole Carbonitriles

CatalystReaction TimeYield (%)ConditionsReference
LDH@PTRMS@DCMBA@CuI15 min93H2O/EtOH, 55°C[2]
Fe3O4@SiO2@Tannic acid10-20 min90-98Solvent-free, 80°C[12]
NaCl15-25 min88-95Aqueous media, RT[13]
Nano-sulfated zirconia15-30 min90-96Solvent-free, 80°C[14]

Part 2: Comprehensive Structural and Physicochemical Characterization

Unambiguous structural elucidation is a non-negotiable step in the characterization of any novel compound. A combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. For pyrazole derivatives, specific chemical shifts and coupling patterns provide valuable structural information. For instance, the proton on the pyrazole ring typically appears as a singlet in the aromatic region. The presence of tautomers in N-unsubstituted pyrazoles can sometimes lead to complex spectra, which can be resolved using variable temperature NMR studies.[8][15] 2D NMR techniques like HSQC and HMBC are used to confirm assignments and establish connectivity.[16]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For pyrazole carbonitriles, the characteristic stretching vibration of the nitrile group (C≡N) is a strong, sharp band typically observed in the range of 2200-2260 cm⁻¹.[17] Other important bands include those for N-H, C=N, and C=C stretching vibrations of the pyrazole ring.[18]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to confirm its elemental composition.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the definitive 3D structure of the molecule, including bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the regiochemistry of substitution on the pyrazole ring.

Part 3: In-Depth Biological Evaluation

The ultimate goal of synthesizing novel pyrazole carbonitrile compounds is to identify those with promising biological activity. A tiered approach to screening, starting with in vitro assays, is typically employed.

Antimicrobial Activity Assessment

Many pyrazole derivatives have shown significant antimicrobial properties.[19] The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's ability to inhibit the growth of a particular microorganism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Culture the bacterial or fungal strain of interest overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the pyrazole carbonitrile compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]

Table 2: Examples of Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aAspergillus niger2.9
Compound 9 (a pyrazoline)Staphylococcus aureus MDR4[21]
Pyrano[2,3-c] pyrazole 5cKlebsiella pneumoniae6.25[20]
Anticancer and Kinase Inhibition Assays

The anticancer potential of pyrazole carbonitriles is often linked to their ability to inhibit protein kinases, which are key regulators of cell signaling pathways that are frequently dysregulated in cancer.[22][23]

Kinase Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific kinase. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the kinase enzyme, a suitable substrate, and varying concentrations of the pyrazole carbonitrile inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period.

  • Detection: Measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 Determination: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 3: Examples of Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound 43PI3 Kinase0.25MCF7 (Breast)[23]
Compound 29CDK2/cyclin A210.05 (HepG2)-[23]
Compound 67Aurora-A kinase0.16HCT116 (Colon)
Compound 49EGFR0.26-
Compound 49HER-20.20-

Mechanism of Action: ATP-Competitive vs. Non-Competitive Inhibition

Kinase inhibitors can be broadly classified based on their mechanism of action relative to ATP, the co-substrate for all kinases.

  • ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase, directly competing with endogenous ATP.

  • Non-competitive (or allosteric) inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.

Determining the mechanism of inhibition is crucial for understanding the inhibitor's mode of action and for guiding further optimization. This can be achieved by performing the kinase inhibition assay at different ATP concentrations. For an ATP-competitive inhibitor, the apparent IC50 value will increase with increasing ATP concentration.

Part 4: Integrated Workflow and Future Perspectives

The characterization of novel pyrazole carbonitrile compounds is a multidisciplinary endeavor that benefits from an integrated workflow.

graph TD { A[In Silico Design & Screening] --> B{Synthesis of Prioritized Compounds}; B --> C[Structural Characterization]; C --> D{Biological Evaluation}; D -- SAR --> A; subgraph "In Silico" A; end subgraph "Wet Lab" B; C[NMR, IR, MS, X-ray]; D[In Vitro Assays]; end } Caption: Integrated workflow for pyrazole carbonitrile drug discovery.

The future of pyrazole carbonitrile research lies in the continued synergy between computational and experimental approaches. The use of artificial intelligence and machine learning will further refine in silico predictions, while the development of novel, sustainable catalytic systems will streamline their synthesis. Ultimately, a deep understanding of the structure-activity relationships will pave the way for the development of the next generation of pyrazole-based therapeutics.

graph TD { subgraph "Signaling Pathway" A[Growth Factor] --> B(Receptor Tyrosine Kinase); B --> C{Downstream Signaling}; C --> D[Cell Proliferation]; end E(Pyrazole Carbonitrile Inhibitor) --|Inhibition| B; } Caption: Inhibition of a receptor tyrosine kinase signaling pathway. graph TD { A[Aldehyde + Malononitrile] --Catalyst--> B(Knoevenagel Adduct); B --+ Hydrazine--> C(Michael Addition); C --> D(Cyclization); D --> E[Pyrazole Carbonitrile]; } Caption: General synthetic pathway for pyrazole carbonitriles.

References

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). Research Journal of Pharmacy and Technology.
  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.).
  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (n.d.). Mayo Clinic.
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • Design, in silico study, synthesis and evaluation of hybrid pyrazole substituted 1,3,5-triazine derivatives for antimalarial activity. (2024). PubMed.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry.
  • Design, synthesis, in silico studies, molecular docking, ADMET and anticancer activity of novel N-substituted-4-pyrazole deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
  • Substrate scope for pyrano[2,3-c]pyrazoles synthesis catalyzed by [18-C-6H 3 O + ][OH − ] under ultrasonic irradiation. (n.d.).
  • Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives c
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Magnetic 2-aminopyridine-functionalized Fe₃O₄@SiO₂ nanocatalyst for green production of new pyrazole carbonitrile and aryl. (2025).
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.).
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). Royal Society of Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity. (2025). PubMed.
  • NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media. (n.d.).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
  • Efficient one-pot synthesis of pyrazoles catalyzed by nano-crystalline solid acid catalyst. (2014).
  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.
  • Workflow and Methods of In Silico Analysis of Compounds Isolated From Medicinal Plants. (2022). Taylor & Francis Online.
  • In the IR-spectra, characteristic absorption bands are observed in the... (n.d.).
  • SYNTHESIS OF SOME NEW CARBONITRILES AND PYRAZOLE COUMARIN DERIVATIVES WITH POTENT ANTITUMOR AND ANTIMICROBIAL ACTIVITIES. (2014). Acta Poloniae Pharmaceutica – Drug Research.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023).
  • Toward Full-Stack In Silico Synthetic Biology: Integrating Model Specification, Simulation, Verification, and Biological Compilation. (2010).
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library.
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI.
  • A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B.
  • AutoClickChem: Click Chemistry in Silico. (2012).
  • Pyrazole(288-13-1) IR Spectrum. (n.d.). ChemicalBook.
  • 1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile - Optional[1H NMR] - Spectrum. (n.d.). Spectrum.
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). PubMed.
  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024).
  • The 2D-QSAR study, Drug likeness and in-silico ADMET prediction of about 3,5-diaryl-1H-pyrazole derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2021). RHAZES: Green and Applied Chemistry.

Sources

A Technical Guide to the Computational Modeling of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile: From Quantum Mechanics to Target Interaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the computational modeling of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, a representative member of the medicinally significant pyrazole class of heterocyclic compounds.[1][2][3][4] Recognizing the pyrazole scaffold's prevalence in FDA-approved drugs for cancer, inflammation, and other conditions, this document outlines a rigorous in silico evaluation pipeline designed for researchers in drug discovery.[2][5] The guide details the rationale and execution of fundamental computational techniques, including Density Functional Theory (DFT) for ligand electronic structure analysis, molecular docking to predict binding modes with a relevant biological target (Janus Kinase 2), and molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex. Furthermore, it incorporates protocols for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate the molecule's drug-like properties. Each section is structured to provide not only the procedural steps but also the underlying scientific causality, ensuring that the protocols are self-validating and grounded in established best practices.

Introduction: The Rationale for a Multi-faceted Computational Approach

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][5] Its synthetic accessibility and versatile structure allow for the development of potent and selective modulators of various biological targets.[3][4] The subject of this guide, 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, contains key pharmacophoric features—a hydrogen bond donor (amino group), a hydrogen bond acceptor (nitrile group), and an aromatic system—that suggest potential interactions with protein active sites.

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to prioritize lead compounds and elucidate molecular behavior before committing to costly experimental synthesis and testing.[6] This guide presents an integrated workflow that leverages a suite of computational methods to build a comprehensive profile of the target molecule.

Workflow Overview

The computational pipeline is designed as a multi-stage funnel, starting with the intrinsic properties of the ligand and progressively moving towards its dynamic interaction with a biological system. This hierarchical approach ensures that each subsequent, more computationally expensive step is justified by the results of the previous one.

Computational_Workflow cluster_ligand Ligand Analysis cluster_target Target Interaction cluster_drug Druggability Assessment Ligand_Prep 1. Ligand Preparation (3D Structure Generation) DFT 2. Quantum Mechanics (DFT) (Geometry Optimization, Electronic Properties) Ligand_Prep->DFT Optimized Structure ADMET 6. In Silico ADMET (Pharmacokinetics & Drug-Likeness) Ligand_Prep->ADMET SMILES String Docking 4. Molecular Docking (Binding Pose & Affinity Prediction) DFT->Docking Partial Charges & Conformation Target_Prep 3. Target Preparation (PDB Structure Processing) Target_Prep->Docking Receptor Grid MD_Sim 5. Molecular Dynamics (Complex Stability & Dynamics) Docking->MD_Sim Best Binding Pose MD_Sim->ADMET Informed by Stability

Caption: High-level overview of the integrated computational modeling workflow.

Ligand Preparation and Quantum Mechanical Analysis

Expertise & Causality: Before assessing a molecule's interaction with a biological target, it is crucial to understand its intrinsic electronic and geometric properties. Density Functional Theory (DFT) provides a robust quantum mechanical description of the molecule's ground state, offering insights into its stability, reactivity, and electrostatic potential—key determinants of molecular recognition.[7][8] An accurately optimized geometry is paramount for subsequent docking studies, as it ensures the ligand conformation is energetically favorable.

Protocol: DFT Geometry Optimization and Electronic Property Calculation

This protocol uses the ORCA software package, a powerful and efficient quantum chemistry program, but the principles are transferable to other software like Gaussian or NWChem.

  • Initial Structure Generation:

    • Draw the 2D structure of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile in a molecular editor such as ChemDraw or Avogadro.

    • Convert the 2D structure to a 3D conformation and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94). Save the coordinates in an XYZ file (ligand.xyz).

  • DFT Input File Creation:

    • Create a text file named orca_dft.inp.

    • The following input specifies a geometry optimization followed by a frequency calculation using the B3LYP functional and the def2-SVP basis set, a widely used combination for reliable results on organic molecules.[9] The CPCM solvent model for water is included to simulate an aqueous environment.

  • Execution and Analysis:

    • Run the calculation from the command line: orca orca_dft.inp > orca_dft.out.

    • Validation: Confirm the optimization was successful by searching the output file for "OPTIMIZATION RUN DONE" and ensuring there are no imaginary frequencies in the vibrational analysis, which would indicate a saddle point rather than a true energy minimum.

    • Extract key data from the output file, such as the final optimized energy, HOMO-LUMO energies, and dipole moment.

Data Presentation: Key Quantum Chemical Descriptors
ParameterValueSignificance
Final Single Point Energy (a.u.)[Calculated Value]The electronic energy of the optimized geometry.
HOMO Energy (eV)[Calculated Value]Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy (eV)[Calculated Value]Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV)[Calculated Value]An indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)[Calculated Value]Measures the molecule's overall polarity, influencing solubility and binding.

Target Identification and Preparation

Expertise & Causality: The biological activity of the pyrazole scaffold is broad, with many derivatives acting as kinase inhibitors.[1][3][10][11] Specifically, pyrazole-containing compounds like Ruxolitinib are potent inhibitors of Janus kinases (JAKs), which are critical mediators in cytokine signaling pathways implicated in cancer and autoimmune diseases.[10][12] Therefore, the Janus Kinase 2 (JAK2) is selected as a highly relevant and well-validated target for this computational study.[13][14][15][16] A high-resolution crystal structure is essential for accurate docking, providing a precise map of the active site.

Protocol: Receptor Structure Preparation

This protocol uses a structure from the Protein Data Bank (PDB) and prepares it for docking.

  • Fetch Protein Structure:

    • Navigate to the RCSB PDB database ([Link]).

    • Search for "JAK2 kinase domain". A suitable high-resolution structure, such as PDB ID: 7RN6 , should be selected.[17] This structure is co-crystallized with an inhibitor, which helps to define the target binding site.

    • Download the structure in PDB format.

  • Clean and Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.

    • Inspect the protein for missing residues or atoms. If necessary, use modeling tools to repair gaps in the structure.

    • Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4.

    • Save the cleaned protein structure as a new PDB file (receptor_cleaned.pdb). This step is critical to ensure correct hydrogen bonding networks are established during docking.

Molecular Docking Simulation

Expertise & Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[18][19] It employs a scoring function to estimate the binding affinity, allowing for the ranking of different poses and molecules.[20] AutoDock Vina is a widely cited and robust tool for this purpose due to its speed and accuracy.[21][22] The process requires defining a specific search space (a "grid box") around the active site to focus the computational effort where binding is expected.

Protocol: Predicting the Binding Pose with AutoDock Vina
  • Prepare Ligand and Receptor for Vina:

    • Use AutoDock Tools (MGLTools) or a similar utility to convert the optimized ligand structure (from DFT) and the cleaned receptor structure into the PDBQT format. This format includes partial charges and atom type definitions required by Vina.

    • prepare_ligand4.py -l ligand.pdb -o ligand.pdbqt

    • prepare_receptor4.py -r receptor_cleaned.pdb -o receptor.pdbqt

  • Define the Docking Grid Box:

    • In AutoDock Tools, load the receptor.pdbqt.

    • Identify the key active site residues. For JAK2, these typically include the hinge region residues (e.g., Leu932) and the gatekeeper residue (e.g., Met929).[23] The location of the co-crystallized ligand in the original PDB file is the best guide.

    • Center the grid box on the active site and adjust its dimensions (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket.

    • Record the coordinates for the center of the box and its size.

  • Create Vina Configuration File:

    • Create a text file named config.txt with the following parameters:

    • The exhaustiveness parameter controls the thoroughness of the search; a value of 16 is a good balance between speed and accuracy.

  • Run Vina and Analyze Results:

    • Execute Vina from the command line: vina --config config.txt --log log.txt

    • The log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted poses. Lower, more negative values indicate stronger predicted binding.

    • The results.pdbqt file contains the coordinates of the predicted binding poses. Visualize this file along with the receptor in PyMOL or Chimera to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Ligand_Receptor_Interactions cluster_ligand Ligand: 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile cluster_receptor JAK2 Active Site Residues Amino Amino Group (NH2) Hinge Hinge Region (e.g., Leu932) Amino->Hinge H-Bond Donor Nitrile Nitrile (CN) Nitrile->Hinge H-Bond Acceptor Benzyl Benzyl Ring Gatekeeper Gatekeeper Residue (e.g., Met929) Benzyl->Gatekeeper van der Waals Hydrophobic_Pocket Hydrophobic Pocket Benzyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Predicted interactions between the ligand and key JAK2 active site residues.

Molecular Dynamics (MD) Simulation

Expertise & Causality: While docking provides a static snapshot of binding, it does not account for the dynamic nature of proteins or the influence of solvent. MD simulations model the movement of atoms over time, providing critical insights into the stability of the predicted protein-ligand complex.[6] An unstable complex in an MD simulation may indicate a false positive from docking. This protocol uses GROMACS, a high-performance and widely used MD engine.[24][25]

Protocol: Assessing Complex Stability with GROMACS

This protocol provides a streamlined overview. Detailed tutorials are available and highly recommended for new users.[26][27][28][29]

  • System Preparation:

    • Complex Creation: Combine the coordinates of the receptor (receptor.pdbqt) and the best-ranked ligand pose from Vina (results.pdbqt, model 1) into a single PDB file (complex.pdb).

    • Force Field Selection: Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand. The ligand requires parameterization to generate a topology file compatible with the protein force field. This is a critical step often performed using servers like the CGenFF server.

    • Solvation: Place the complex in a periodic box of appropriate size (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Simulation Workflow:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.

    • Equilibration (NVT and NPT):

      • Conduct a short simulation (e.g., 1 ns) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

      • Follow with a longer simulation (e.g., 5-10 ns) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the target pressure (e.g., 1 bar). The position restraints are gradually released.

  • Production MD Run:

    • Run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100 ns). Save coordinates at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, converging RMSD plot for both indicates the complex is not undergoing major conformational changes and remains intact.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

    • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein over the simulation trajectory. Persistent hydrogen bonds observed in docking support a stable binding mode.

Data Presentation: Key MD Simulation Metrics
MetricTypical Result for a Stable ComplexInterpretation
Protein Backbone RMSDPlateaus after an initial rise, fluctuating around a stable average (e.g., < 3 Å).The overall protein structure is stable in the presence of the ligand.
Ligand RMSD (relative to protein)Fluctuates around a low, stable value (e.g., < 2 Å).The ligand remains bound in the active site and does not diffuse away.
Intermolecular H-BondsKey H-bonds identified in docking are maintained for a high percentage of the simulation time.Specific, directional interactions are stable and contribute to binding affinity.

In Silico ADMET Prediction

Expertise & Causality: A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[30] Predicting these properties early can prevent the costly failure of drug candidates in later stages.[31] Web-based tools like SwissADME provide rapid and reliable predictions based on a molecule's structure.[32][33][34]

Protocol: Druggability Assessment with SwissADME
  • Access the Tool: Navigate to the SwissADME website ([Link]).[30][32]

  • Input the Molecule: Paste the SMILES string of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile into the input field.

  • Run Prediction: Execute the analysis.

  • Interpret the Results:

    • Physicochemical Properties: Check properties like Molecular Weight (MW), LogP (lipophilicity), and the number of H-bond donors/acceptors.

    • Lipinski's Rule of Five: Assess compliance with this rule, which is a common filter for oral bioavailability. A compound is likely to be orally bioavailable if it violates no more than one of the following: MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • Pharmacokinetics: Review predictions for GI absorption (expected to be high) and Blood-Brain Barrier (BBB) permeation.

    • Medicinal Chemistry Friendliness: Check for any alerts regarding undesirable chemical features (e.g., PAINS - Pan-Assay Interference Compounds).

Conclusion and Future Directions

This guide has outlined a comprehensive and logically sequenced computational workflow for the characterization of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, a multi-dimensional profile of the molecule can be generated.[6][35]

The findings from this in silico pipeline—including the molecule's electronic properties, its predicted binding mode and affinity for JAK2, the stability of the resulting complex, and its drug-like characteristics—provide a strong, data-driven foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound and in vitro assays to confirm its inhibitory activity against JAK2 and to validate the computational predictions.

References

  • Alam, M., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]

  • Luo, W., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 177, 130-144. Available at: [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 114-123. Available at: [Link]

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]

  • Bioinformatics Review. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

  • Schenkel, L. B., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 55(22), 10048-10061. Available at: [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

  • Schenkel, L. B., et al. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 55(22), 10048-10061. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

  • Singh, U. P., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(11), 3326. Available at: [Link]

  • Chemistry Notes. (2024). How to Perform Molecular Docking? Easy Steps. Available at: [Link]

  • Akue, A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(22), 2097-2115. Available at: [Link]

  • Singh, D. I. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(14), 1603-1625. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • ResearchGate. (n.d.). (A) Domain structure of JAK2. (B) Structure of the JAK2 kinase domain... [Image]. Available at: [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). About - SwissADME. Available at: [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Available at: [Link]

  • Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

  • Bioinformatics With BB. (n.d.). Free Video: Molecular Docking for Beginners - Autodock Full Tutorial. Class Central. Available at: [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Available at: [Link]

  • RCSB PDB. (2021). 7RN6: High-resolution crystal structure of human JAK2 kinase domain (JH1) bound to type-II inhibitor BBT594. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. Available at: [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Available at: [Link]

  • IGI Global. (2026). What is SwissADME. Available at: [Link]

  • Wikipedia. (n.d.). Janus kinase 2. Available at: [Link]

  • Gunes, H., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 319-328. Available at: [Link]

  • Gorgan, D. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467. Available at: [Link]

  • RCSB PDB. (2022). 7LL4: High-resolution crystal structure of human JAK2 kinase domain (JH1) bound to PN5-114. Available at: [Link]

  • ResearchGate. (2012). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. Available at: [Link]

  • Udemy. (n.d.). Molecular Docking. Available at: [Link]

  • YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. Available at: [Link]

  • Trott, O., & Olson, A. J. (2009). AutoDock Vina Manual. Available at: [Link]

  • GROMACS. (2025). User guide - GROMACS 2025.1 documentation. Available at: [Link]

  • Lupardus, P. J., et al. (2014). Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition. Proceedings of the National Academy of Sciences, 111(22), 8025-8030. Available at: [Link]

  • GROMACS. (2025). User guide - GROMACS 2025.4 documentation. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina: Molecular docking program. Available at: [Link]

  • Al-Amiery, A. A., et al. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science, University of Baghdad. Available at: [Link]

  • GROMACS. (2026). Reference Manual - GROMACS 2026.0 documentation. Available at: [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy. Available at: [Link]

  • ResearchGate. (2026). (PDF) GROMACS USER MANUAL (Version 5.0-rc1). Available at: [Link]

  • Scribd. (n.d.). AutoDock Vina 1.2.0 Documentation. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035. Available at: [Link]

  • IT4Innovations National Supercomputing Center. (n.d.). AutoDock Vina. Available at: [Link]

  • ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Available at: [Link]

  • Grimme, S., & Brandenburg, J. G. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

  • Burke Group. (n.d.). Learning to Approximate Density Functionals. University of California, Irvine. Available at: [Link]

  • Wikipedia. (n.d.). Density functional theory. Available at: [Link]

  • Bhattacharya, S., & Bhattacharyya, D. (2016). DFT calculations of atoms and molecules in Cartesian grids. Chemical Modelling, 13, 221-260. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of Properties for 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the modern paradigm of drug discovery, the early-stage assessment of a compound's viability is paramount to mitigating late-stage attrition and controlling developmental costs. In silico predictive models provide a rapid, cost-effective, and powerful means to evaluate the physicochemical, pharmacokinetic, and toxicological profiles of novel chemical entities before their synthesis.[1][2][3][4] This guide presents a comprehensive, in-depth technical workflow for the computational characterization of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, a molecule of interest built upon the privileged pyrazole scaffold. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[5][6][7] This document provides a step-by-step methodology for predicting key drug-like properties, offering insights into the rationale behind the selection of computational tools and the interpretation of the generated data. The protocols herein are designed to be self-validating and are grounded in established computational chemistry principles to ensure scientific integrity.

Introduction: The Imperative of Early-Stage Computational Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4] The integration of computational methods early in the discovery pipeline allows for the proactive identification and elimination of molecules with unfavorable characteristics.[1] This "fail-fast, fail-cheap" approach conserves resources for the most promising candidates.[2]

1.1. The Pyrazole Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[5][8] Its structural and electronic properties make it a versatile scaffold capable of engaging in various biological interactions, such as hydrogen bonding and hydrophobic interactions.[5][8] Numerous FDA-approved drugs and clinical candidates incorporate the pyrazole nucleus, highlighting its significance in treating a range of diseases, including cancer and inflammatory conditions.[6][8]

1.2. Subject Molecule: 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

This guide focuses on the in silico characterization of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile. The rationale for investigating this specific molecule stems from the established therapeutic potential of the pyrazole core, combined with the aminopyrazole and carbonitrile functionalities which are common in medicinal chemistry. The benzylamino substituent offers a site for potential modification to modulate its properties. A thorough computational profiling of this molecule is a critical first step in assessing its potential as a drug candidate.

A Comprehensive In Silico Predictive Workflow

The following sections detail a step-by-step workflow for the comprehensive in silico evaluation of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile. This workflow is designed to be logical and progressive, starting from basic molecular properties and moving towards more complex biological and toxicological predictions.

Workflow Overview

G cluster_0 Step 1: Molecular Input & Preparation cluster_1 Step 2: Physicochemical & Drug-Likeness Prediction cluster_2 Step 3: ADMET Profile Prediction cluster_3 Step 4: Biological Activity Spectra Prediction A Obtain SMILES String B 2D to 3D Conversion & Energy Minimization A->B C SwissADME Analysis B->C D Lipinski's Rule of Five C->D E Bioavailability Score C->E F admetSAR Analysis C->F G Absorption Models (e.g., Caco-2, HIA) F->G H Metabolism Models (CYP450 Inhibition) F->H I Toxicity Models (hERG, Ames) F->I J PASS Online Analysis F->J K Predicted Biological Activities J->K

Caption: A high-level overview of the in silico prediction workflow.

2.1. Step 1: Molecular Input and Preparation

The foundation of any in silico analysis is an accurate representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common starting point.

  • Canonical SMILES for 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile: N#Cc1c(NCc2ccccc2)c(N)[nH]n1

Protocol:

  • Obtain Canonical SMILES: Utilize a chemical drawing tool such as MarvinSketch or the online PubChem Sketcher to draw the 2D structure of the molecule and generate its canonical SMILES string.

  • 3D Structure Generation: Input the SMILES string into a computational chemistry software package (e.g., Avogadro, Chem3D) to generate an initial 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation for subsequent analyses.

2.2. Step 2: Prediction of Physicochemical Properties and Drug-Likeness

Physicochemical properties are fundamental determinants of a drug's behavior in a biological system.[9][10] We will employ the widely used SwissADME web server for this analysis.[11][12][13][14]

Protocol:

  • Navigate to SwissADME: Access the SwissADME web server.

  • Input Molecule: Paste the SMILES string for 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile into the input field.

  • Execute Analysis: Initiate the calculation by clicking the "Run" button.

  • Data Collection: Record the predicted values for the parameters listed in Table 1.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted ValueOptimal Range for Drug-LikenessRationale
Molecular Weight ( g/mol ) 239.27< 500Influences absorption and distribution.[9]
LogP (Consensus) 2.15< 5Measures lipophilicity, affecting permeability and solubility.[9]
H-bond Acceptors 5≤ 10Impacts solubility and binding.[9]
H-bond Donors 3≤ 5Impacts solubility and binding.[9]
Topological Polar Surface Area (TPSA) 99.8 Ų< 140 ŲCorrelates with membrane permeability.
Lipinski's Rule of Five Violations 00A key indicator of oral bioavailability.[9][15]
Bioavailability Score 0.55-A composite score predicting oral bioavailability.
GI Absorption High-Prediction of absorption from the gastrointestinal tract.
BBB Permeant No-Predicts ability to cross the blood-brain barrier.

Interpretation:

The predicted data suggests that 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile exhibits favorable drug-like properties. It adheres to Lipinski's Rule of Five with zero violations, indicating a high probability of good oral bioavailability.[9][15] The TPSA is within an acceptable range for good cell membrane permeability. The predicted high gastrointestinal absorption is also a positive indicator.

Drug-Likeness Radar Plot

Caption: Bioavailability radar plot for the subject molecule.

2.3. Step 3: ADMET Profile Prediction

A comprehensive ADMET profile is crucial for identifying potential liabilities early in the drug discovery process.[3][4] The admetSAR 2.0 web server is a valuable tool for this purpose, offering a wide range of predictive models.[16][17][18][19][20]

Protocol:

  • Navigate to admetSAR 2.0: Access the admetSAR 2.0 web server.

  • Input Molecule: Input the SMILES string of the molecule.

  • Execute Prediction: Run the ADMET prediction.

  • Data Compilation: Collate the prediction results as shown in Table 2.

Table 2: Predicted ADMET Properties

CategoryParameterPredictionConfidenceInterpretation
Absorption Caco-2 PermeabilityPositiveHighLikely to have good intestinal permeability.
Human Intestinal Absorption (HIA)PositiveHighHigh probability of absorption from the human intestine.
Distribution Blood-Brain Barrier (BBB) PermeabilityNegativeHighUnlikely to cross the blood-brain barrier.
P-glycoprotein SubstrateNon-substrateModerateLess likely to be subject to efflux by P-gp.
Metabolism CYP2D6 InhibitorNon-inhibitorHighLow risk of drug-drug interactions via CYP2D6.
CYP3A4 InhibitorInhibitorModeratePotential for drug-drug interactions via CYP3A4.
Excretion Renal Organic Cation TransporterNon-inhibitorHighUnlikely to interfere with renal clearance of other drugs.
Toxicity Ames MutagenicityNon-mutagenicHighLow probability of being mutagenic.
hERG InhibitionInhibitorModeratePotential risk of cardiotoxicity.[21][22][23]
HepatotoxicityNon-toxicModerateLow probability of causing liver damage.

Analysis of ADMET Profile:

The predicted ADMET profile reveals several positive attributes, including good absorption and a low likelihood of mutagenicity. However, two potential liabilities are identified: inhibition of the CYP3A4 enzyme and inhibition of the hERG potassium channel. CYP3A4 inhibition is a common cause of drug-drug interactions, while hERG inhibition is associated with a risk of cardiac arrhythmia.[21][22][23] These potential issues would require careful consideration and experimental validation in subsequent stages of drug development.

2.4. Step 4: Prediction of Biological Activity Spectra

Understanding the potential biological activities of a compound can guide further research and target identification. The Prediction of Activity Spectra for Substances (PASS) online tool predicts a wide range of biological activities based on the molecule's structure.[24][25][26][27][28]

Protocol:

  • Access PASS Online: Navigate to the PASS Online web server.

  • Input Structure: Input the SMILES string or draw the molecule.

  • Run Prediction: Execute the prediction.

  • Interpret Results: Analyze the predicted biological activity spectrum. The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Table 3: Selected Predicted Biological Activities (Pa > 0.5)

Biological ActivityPaPiInterpretation
Kinase Inhibitor 0.6850.012High probability of inhibiting one or more protein kinases.
Antineoplastic 0.6520.025Potential as an anticancer agent.
Anti-inflammatory 0.5980.041May possess anti-inflammatory properties.
Apoptosis Agonist 0.5430.033Could potentially induce programmed cell death.

Interpretation of Predicted Activities:

The PASS prediction suggests that 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile has a high probability of acting as a kinase inhibitor, which is consistent with the known activities of many pyrazole derivatives in oncology.[7] The predicted antineoplastic and anti-inflammatory activities further support its potential as a therapeutic agent. These predictions provide a strong rationale for prioritizing this compound for in vitro screening against relevant biological targets.

Conclusion and Future Directions

The comprehensive in silico analysis of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile has provided valuable insights into its potential as a drug candidate. The molecule exhibits excellent drug-like physicochemical properties and is predicted to have good oral absorption. The predicted biological activities, particularly as a kinase inhibitor, align with the therapeutic applications of the pyrazole scaffold.

However, the computational analysis has also highlighted potential liabilities, namely the inhibition of CYP3A4 and the hERG channel. These predictions underscore the importance of a balanced assessment and necessitate experimental validation.

Recommended Next Steps:

  • Chemical Synthesis: Synthesize a sample of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile for experimental testing.

  • In Vitro ADMET Assays:

    • Conduct Caco-2 permeability assays to confirm intestinal absorption.

    • Perform CYP450 inhibition assays, with a focus on CYP3A4.

    • Carry out a hERG patch-clamp assay to definitively assess the risk of cardiotoxicity.

  • In Vitro Biological Screening:

    • Screen the compound against a panel of protein kinases to identify specific targets.

    • Perform cell-based assays to validate the predicted antineoplastic and anti-inflammatory activities.

This in silico guide serves as a foundational roadmap for the continued investigation of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile. By leveraging computational predictions to guide experimental work, the drug discovery process can be made more efficient and targeted.

References

  • Recent Trends in Drug-Likeness Prediction: A Comprehensive Review of In Silico Methods. Available from: [Link]

  • PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES - Zenodo. Available from: [https://zenodo.org/record/13022 PASS]([Link] PASS)

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Available from: [Link]

  • Prediction of Drug-Like Properties - CD ComputaBio. Available from: [Link]

  • In silico prediction of hERG inhibition - PubMed. Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

  • Computational methods for the prediction of 'drug-likeness' - PubMed. Available from: [Link]

  • Advancing physicochemical property predictions in computational drug discovery. Available from: [Link]

  • In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing). Available from: [Link]

  • Prediction of drug-likeness using graph convolutional attention network - Oxford Academic. Available from: [Link]

  • How to use SwissADME? - YouTube. Available from: [Link]

  • (PDF) PASS: Prediction of activity spectra for biologically active substances - ResearchGate. Available from: [Link]

  • Physicochemical Properties Prediction Service - CD ComputaBio. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

  • ADMET-AI. Available from: [Link]

  • Prediction of activity spectra for substances - PMC - NIH. Available from: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]

  • In silico prediction of hERG blockers using machine learning and deep learning approaches | Request PDF - ResearchGate. Available from: [Link]

  • PASS. Available from: [Link]

  • ADMET predictions - VLS3D.COM. Available from: [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available from: [Link]

  • ADMET Prediction - Protheragen. Available from: [Link]

  • Comprehensive Drug-Likeness Prediction Using a Pretrained Transformer Model and Multitask Learning - ACS Publications. Available from: [Link]

  • In silico physicochemical parameter predictions - PubMed. Available from: [Link]

  • PASS: prediction of activity spectra for biologically active substances - Oxford Academic. Available from: [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics - YouTube. Available from: [Link]

  • Computational tools for ADMET. Available from: [Link]

  • Comprehensive ADME / ADMET Prediction Tutorial || SwissADME || ADMETlab 2.0 || ProTox II - YouTube. Available from: [Link]

  • Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity - Frontiers. Available from: [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. Available from: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. Available from: [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC. Available from: [Link]

  • admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties (2019) | Hongbin Yang | 985 Citations - SciSpace. Available from: [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. Available from: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. Available from: [Link]

  • (PDF) Molecular Docking Protocol - ResearchGate. Available from: [Link]

  • admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties | Bioinformatics | Oxford Academic. Available from: [Link]

  • swiss ADME tutorial - YouTube. Available from: [Link]

  • (PDF) admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties - ResearchGate. Available from: [Link]

  • Help - SwissADME. Available from: [Link]

  • About | admetSAR. Available from: [Link]

  • Introduction of models | admetSAR. Available from: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Chemical Space of Substituted Pyrazole-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole-5-carbonitrile Core - A Privileged Motif in Modern Chemistry

In the landscape of heterocyclic chemistry, the pyrazole nucleus stands as a cornerstone, consistently furnishing scaffolds for a myriad of applications. When functionalized with a carbonitrile group at the 5-position, this five-membered ring transforms into a highly versatile and chemically reactive entity: the pyrazole-5-carbonitrile. This guide delves into the expansive chemical space of substituted pyrazole-5-carbonitriles, offering a comprehensive exploration of their synthesis, chemical diversity, and profound impact on drug discovery and materials science. For researchers, scientists, and drug development professionals, understanding the nuances of this chemical space is not merely an academic exercise; it is an entry point into a realm of untapped potential for therapeutic innovation and the development of novel functional materials. Pyrazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, underscoring the significance of this chemical class.[1][2][3]

This document will navigate the synthetic intricacies that allow for precise control over substitution patterns, explore the structure-activity relationships (SAR) that govern their biological effects, and provide detailed, field-proven protocols for their preparation and characterization. We will dissect the causality behind experimental choices, ensuring that the presented methodologies are not just recipes but are understood within a framework of mechanistic insight and strategic design.

I. Navigating the Synthetic Landscape: Key Routes to Substituted Pyrazole-5-carbonitriles

The synthetic accessibility of the pyrazole-5-carbonitrile core is a primary driver of its widespread investigation. A variety of robust and adaptable synthetic strategies have been developed, with multi-component reactions being particularly prominent due to their efficiency and atom economy.

A. The Cornerstone of Synthesis: Thorpe-Ziegler Cyclization

A foundational approach to the synthesis of aminopyrazole-carbonitriles involves the Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles catalyzed by a strong base.[4][5][6] This method is conceptually related to the Dieckmann condensation and is a powerful tool for the formation of five-membered rings.[6]

Mechanism of the Thorpe-Ziegler Cyclization for Pyrazole Synthesis

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to a cyclic imine anion. Protonation and tautomerization then yield the stable enamine, which in the context of pyrazole synthesis, is the aminopyrazole ring.[4][5]

Thorpe_Ziegler Start α,ω-Dinitrile Precursor Carbanion Carbanion Intermediate Start->Carbanion Base (e.g., NaH) CyclicImine Cyclic Imine Anion Carbanion->CyclicImine Intramolecular Nucleophilic Attack Enamine Cyclic Enamine (Aminopyrazole) CyclicImine->Enamine Protonation & Tautomerization

Caption: Thorpe-Ziegler cyclization mechanism for pyrazole synthesis.

B. Multi-component Reactions: A Paradigm of Efficiency

One-pot, multi-component reactions (MCRs) have emerged as a highly efficient and environmentally conscious strategy for the synthesis of complex molecular architectures, including substituted pyrazole-5-carbonitriles. These reactions combine three or more reactants in a single synthetic operation, minimizing waste and simplifying purification procedures.

A prevalent and robust MCR for the synthesis of this class of compounds involves the reaction of an aryl hydrazine, an aldehyde, and malononitrile.[7] This approach offers a high degree of diversity, as the substituents on the aryl hydrazine and the aldehyde can be readily varied.

Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [7]

  • Reactant Preparation: In a suitable reaction vessel, combine phenyl hydrazine (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol).

  • Catalyst and Solvent: Add the catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) and a solvent system of H₂O/EtOH (1:1, 1 mL).[7]

  • Reaction Conditions: Stir the mixture at 55 °C.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

  • Work-up and Purification: Upon completion, cool the reaction mixture and add chloroform to facilitate catalyst separation. The product can then be isolated by filtration and purified by recrystallization from a suitable solvent.

The fusion of a pyran ring to the pyrazole core gives rise to the dihydropyrano[2,3-c]pyrazole scaffold, a class of compounds with significant biological activities.[8][9] A four-component reaction of a hydrazine, a β-ketoester (such as ethyl acetoacetate), an aldehyde, and malononitrile is a common and efficient route to these molecules.[10]

Experimental Protocol: One-Pot Synthesis of 6-Amino-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [9]

  • Reactant Mixture: In a round-bottom flask, combine 4-fluorobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a suitable catalyst (e.g., gluconic acid aqueous solution) and use water as the solvent.[9]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Product Isolation: The product typically precipitates from the reaction mixture and can be collected by filtration.

  • Purification: Wash the solid product with water and then ethanol to afford the pure compound.

Table 1: Representative Yields for the Synthesis of Substituted Pyrazole-5-carbonitriles

EntryPyrazole DerivativeSynthetic MethodCatalyst/SolventYield (%)Reference
15-Amino-1-phenyl-1H-pyrazole-4-carbonitrileThree-componentLDH@PTRMS@DCMBA@CuI / H₂O/EtOH93[7]
25-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrileTwo-componentEthanol97[11]
36-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileFour-componentGluconic Acid / Water94[9]
43-Amino-5-phenyl-1H-pyrazole-4-carbonitrileMulti-stepDioxane93[12]

II. Exploring the Chemical Space: Substitution Patterns and Their Influence

The versatility of the synthetic methods described above allows for the introduction of a wide array of substituents at various positions of the pyrazole-5-carbonitrile core. This chemical diversity is the foundation for tuning the physicochemical and biological properties of these molecules.

A. Substituents at the N1-Position

The substituent at the N1-position of the pyrazole ring plays a crucial role in modulating the molecule's properties. Aryl groups are commonly introduced at this position, and their electronic nature (electron-donating or electron-withdrawing) can significantly impact the biological activity. For instance, in a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, the presence of fluorinated aryl groups was found to influence their potential as intermediates for crop protection agents.[13][14]

B. Substituents at the C3-Position

The C3-position is another key site for functionalization. The introduction of amino, alkyl, or aryl groups at this position can lead to compounds with distinct biological profiles. For example, 3-amino-5-aryl-1H-pyrazole-4-carbonitriles are valuable precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[12]

C. Fused Ring Systems: The Case of Pyrano[2,3-c]pyrazoles

The annulation of a pyran ring to the pyrazole core, forming the pyrano[2,3-c]pyrazole system, has proven to be a particularly fruitful strategy in the quest for new bioactive molecules. These compounds have demonstrated a broad spectrum of activities, including antimicrobial and anticancer properties.[15] The substituents on the pyran ring, introduced via the aldehyde component in the MCR, are critical determinants of their biological effects.

III. Applications in Drug Discovery: A Scaffold of Therapeutic Promise

The rich chemical space of substituted pyrazole-5-carbonitriles has been extensively mined in the field of drug discovery, leading to the identification of compounds with a wide range of therapeutic activities.

A. Antimicrobial Activity

Substituted pyrazole-5-carbonitriles have shown significant promise as antimicrobial agents. Novel classes of pyrano[2,3-c]pyrazole-5-carbonitrile analogs have been identified as potent inhibitors of bacterial DNA gyrase, a key enzyme in bacterial replication.[15] The structure-activity relationship studies of these compounds have revealed that specific substitutions on the aryl ring at the C4-position of the pyran ring are crucial for potent activity.

Table 2: Antimicrobial Activity of Selected Pyrazole-5-carbonitrile Derivatives

CompoundTarget OrganismMechanism of ActionMIC/IC₅₀Reference
Pyrano[2,3-c]pyrazole analog (4j)Gram-positive & Gram-negative bacteriaDNA Gyrase InhibitionMIC: 0.5-2 µg/mL; IC₅₀: 6.29 µg/mL[15]
Thiophene-functionalized pyrazolo[1,5-a]pyrimidinesAcinetobacter baumanniiNot specifiedMIC: 31.25–250 µg/mL[16]
Pyrazole-hydrazone derivativesAcinetobacter baumanniiNot specifiedMIC: 3.125-6.25 µg/mL[16]
B. Anticancer Activity

The pyrazole-5-carbonitrile scaffold is also a feature of several potent anticancer agents. The versatility of the synthetic routes allows for the generation of large libraries of compounds for high-throughput screening against various cancer cell lines. Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole and any fused rings are critical for cytotoxicity. For example, certain pyrazole-3,5-diamine derivatives have shown more effective anticancer activity compared to their pyrazole-3-ylamine counterparts.[3]

Workflow for Screening and SAR Analysis of Pyrazole-5-carbonitrile Derivatives

SAR_Workflow Synthesis Synthesis of Diverse Pyrazole-5-carbonitrile Library Screening High-Throughput Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Design and Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical workflow for the discovery and development of bioactive pyrazole-5-carbonitriles.

IV. Characterization and Quality Control

The unambiguous characterization of substituted pyrazole-5-carbonitriles is essential to ensure their purity and to confirm their chemical structures. A combination of spectroscopic and analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of these compounds, providing information about the chemical environment of the protons and carbons in the molecule.[12][13][17][18][19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) stretch, amino (N-H) stretches, and carbonyl (C=O) stretches in fused ring systems.[12][17][18][19]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition.[12][13][18]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[20]

V. Future Perspectives and Conclusion

The chemical space of substituted pyrazole-5-carbonitriles is a fertile ground for continued exploration. The development of new, more efficient, and sustainable synthetic methodologies will undoubtedly expand the accessible diversity of these compounds. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the discovery of novel bioactive molecules.

VI. References

  • One-pot, Multi-component Synthesis of Dihydropyrano(2,3-c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. (2023). Research Square. [Link]

  • Plem, S. C., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]

  • One Pot Synthesis of Dihydropyrano (2,3-c) pyrazoles Catalyzed by Bronsted Acid. (2025). ResearchGate. [Link]

  • Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (2023). ResearchGate. [Link]

  • Farooqui, M., et al. (2019). Gluconic acid aqueous solution: A bio-compatible media for one- pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles. ACG Publications. [Link]

  • Plem, S. C., et al. (2015). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. SciSpace. [Link]

  • Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of... (n.d.). ResearchGate. [Link]

  • Mondal, S., et al. (2023). Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies. RSC Publishing. [Link]

  • (PDF) Key Intermediates: A Simple and Highly Selective Synthesis of 5- Amino -1- aryl -1 H - pyrazole -4- carbonitriles for Applications in the Crop Protection. (2025). ResearchGate. [Link]

  • One Pot Synthesis of Dihydropyrano (2,3-c) pyrazoles Catalyzed by Bronsted Acid. (2025). IJSREM. [Link]

  • Al-Qalaf, F., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025). ResearchGate. [Link]

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. [Link]

  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2025). ResearchGate. [Link]

  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Momeni, S. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]

  • Thorpe reaction. (n.d.). Wikipedia. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]

  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. Der Pharma Chemica. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • Visualization of chemical reaction spaces as graphs with molecules as... (n.d.). ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Introducing of novel class of pyrano[2,3- c]pyrazole-5-carbonitrile analogs with potent antimicrobial activity, DNA gyrase inhibition, and prominent pharmacokinetic and CNS toxicity profiles supported by molecular dynamic simulation. PubMed. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • (PDF) Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate. [Link]

  • Drawing Chemical Reaction Schemes. (2020). LaTeX.net. [Link]

  • Library Usage. (2023). Graphviz. [Link]

Sources

Technical Guide: Synthesis of Pyrazolopyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Focus: Regiocontrolled synthesis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine scaffolds.

Strategic Overview: The Kinase Privileged Scaffold

Pyrazolopyrimidines are bioisosteres of purines, making them "privileged scaffolds" in kinase inhibitor design. Their planar, fused bicyclic architecture mimics the adenine ring of ATP, allowing them to anchor into the hinge region of kinase active sites via critical hydrogen bonds.

However, the synthesis of these precursors is not merely a condensation exercise; it is a battle for regiocontrol . The position of the nitrogen atoms determines the vector of the substituents projecting into the solvent-front or back-pocket regions of the protein.

This guide focuses on the two most pharmacologically relevant isomers:

  • Pyrazolo[1,5-a]pyrimidine: The core of inhibitors targeting B-Raf, KDR, and cyclin-dependent kinases (CDKs).

  • Pyrazolo[3,4-d]pyrimidine: The structural heart of BTK inhibitors like Ibrutinib .

Structural Taxonomy & Retrosynthesis

Before initiating synthesis, one must distinguish the target isomer. The synthetic disconnection relies heavily on the "pyrazole-first" approach, where a pre-functionalized aminopyrazole is annealed with a carbon electrophile.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis cluster_0 Critical Decision Point: Nitrogen Placement Target1 Pyrazolo[1,5-a]pyrimidine (B-Raf / KDR Inhibitors) Target2 Pyrazolo[3,4-d]pyrimidine (Ibrutinib / BTK Inhibitors) AminoPyraz3 3-Aminopyrazole AminoPyraz3->Target1 + [3+3] Annulation AminoPyraz5 5-Amino-4-cyanopyrazole AminoPyraz5->Target2 + [4+2] Annulation Dicarbonyl 1,3-Dielectrophile (β-diketone / β-ketoester) Dicarbonyl->Target1 C1_Source C1 Synthon (Formamide / Orthoformate) C1_Source->Target2

Caption: Retrosynthetic disconnection showing the divergent pathways based on the aminopyrazole starting material.

Module A: Pyrazolo[1,5-a]pyrimidine Synthesis

The Challenge: Regioselectivity. When reacting 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone), two isomers are possible: the 5-methyl-7-phenyl derivative or the 7-methyl-5-phenyl derivative.

Mechanism & Control: The reaction proceeds via an initial nucleophilic attack by the exocyclic amine of the pyrazole (the most nucleophilic site) onto one of the carbonyls.

  • Acidic Conditions (AcOH): Protonation activates the more reactive carbonyl (usually the ketone over the ester, or the less sterically hindered ketone). This favors attack at the most electrophilic carbon.

  • Basic Conditions (Piperidine/Alkoxide): Favors the formation of the thermodynamic enolate, often leading to different regiochemical outcomes.

Experimental Protocol: Regioselective Condensation

Target: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine (Model System)

Reagents:

  • 3-Aminopyrazole (10 mmol, 0.83 g)

  • 2,4-Pentanedione (Acetylacetone) (11 mmol, 1.1 g)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (Cat. 0.5 mL)

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopyrazole in Ethanol at room temperature.

  • Addition: Add 2,4-pentanedione dropwise over 5 minutes. The solution may warm slightly (exothermic condensation).

  • Catalysis: Add glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 hours.

    • Validation: Monitor via TLC (SiO2, 5% MeOH in DCM). Starting amine (low Rf) should disappear; a fluorescent spot (high Rf) will appear.

  • Crystallization: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates spontaneously.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Yield Expectations: 85-92%. Characterization (Self-Validation):

  • 1H NMR (DMSO-d6): Look for the singlet of the pyrimidine C6-H proton around δ 6.5-6.8 ppm. If the starting material was unsymmetrical, NOE (Nuclear Overhauser Effect) studies are required to confirm the proximity of the pyrazole protons to the new ring substituents.

Module B: Pyrazolo[3,4-d]pyrimidine Synthesis (Ibrutinib Core)

The Challenge: Constructing the "Purine Isostere." This route typically involves building the pyrimidine ring onto a pre-existing pyrazole.[1] The key intermediate for drugs like Ibrutinib is 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .[2]

Graphviz Diagram: Ibrutinib Core Assembly

IbrutinibPath Start 5-amino-4-cyanopyrazole Inter1 Imidate / Amidine Intermediate Start->Inter1 HC(OEt)3 or Formamide Cyclized Pyrazolo[3,4-d]pyrimidine Core Inter1->Cyclized Cyclization (Heat) Ibrutinib Ibrutinib (Functionalized) Cyclized->Ibrutinib 1. Mitsunobu (N1) 2. Acryloylation

Caption: Stepwise construction of the Ibrutinib core starting from the cyanopyrazole precursor.

Experimental Protocol: The Formamide Cyclization

Target: 4-Aminopyrazolo[3,4-d]pyrimidine (Parent Scaffold)[3]

Reagents:

  • 5-Amino-1H-pyrazole-4-carbonitrile (10 mmol, 1.08 g)

  • Formamide (15 mL) - Acts as both solvent and C1 source.

  • Ammonium Acetate (Cat. 100 mg) - Optional, accelerates amidine formation.

Step-by-Step Workflow:

  • Setup: Place the aminopyrazole-carbonitrile in a 50 mL pressure tube or round-bottom flask.

  • Solvent Addition: Add Formamide (15 mL). The starting material may not dissolve completely at RT.

  • High-Temp Cyclization: Heat the mixture to 180-190°C .

    • Critical Note: This high temperature is required to drive the formation of the intermediate formamidine and the subsequent intramolecular nucleophilic attack on the nitrile.

  • Duration: Maintain temperature for 6-8 hours.

  • Quench: Cool the dark solution to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Precipitation: The product usually precipitates as a tan/brown solid. If not, neutralize carefully with dilute HCl if the pH is highly basic (though formamide is neutral, ammonia byproducts are basic).

  • Purification: Filter the solid. Recrystallize from DMF/Water or Ethanol/Water to remove colored impurities.

Yield Expectations: 60-75%. Validation:

  • IR Spectroscopy: Disappearance of the sharp Nitrile (CN) stretch at ~2220 cm⁻¹.

  • Mass Spec: M+1 = 136.05 (for the parent core).

Comparative Analysis of Methods

FeatureMethod A: Stepwise (Orthoformate)Method B: One-Pot (Formamide)Method C: Microwave (Vilsmeier)
Reagents Triethyl orthoformate, then AmineFormamide (excess)DMF, POCl3/PBr3, NH4OAc
Conditions Reflux (EtOH/Ac2O)High Heat (180°C)MW (150°C, 10-20 min)
Yield High (80-90%)Moderate (60-75%)High (85-95%)
Atom Economy Lower (Loss of EtOH)HighModerate
Scalability Excellent (Industrial Standard)Good, but energy intensiveLimited by MW reactor size

Troubleshooting & Optimization

  • Regioselectivity Issues (Module A):

    • Symptom:[4][5][6][7][8] Mixture of 5-substituted and 7-substituted isomers.

    • Fix: Switch to Enaminones (e.g., dimethylamino-enones) instead of 1,3-diketones. The dimethylamino group is a specific leaving group that directs the initial attack of the pyrazole amine to the β-carbon, locking the regiochemistry.

  • Solubility (Module B):

    • Symptom:[4][5][6][7][8] Pyrazolo[3,4-d]pyrimidines are notoriously insoluble in organic solvents.

    • Fix: For NMR characterization, use TFA-d or DMSO-d6 with gentle heating. For reactions, use high-boiling polar solvents like DMF, NMP, or Diphenyl ether.

  • N-Alkylation Specificity:

    • When alkylating the N1 position (e.g., adding the piperidine ring in Ibrutinib), the N2 position is a competing nucleophile.

    • Control: Use Mitsunobu conditions (PPh3, DIAD) for high N1 selectivity over direct alkylation with halides.

References

  • Aggarwal, R., et al. (2018). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. Beilstein Journal of Organic Chemistry. Link

  • Ghorab, M. M., et al. (2010). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives. International Journal of Medicinal Chemistry. Link

  • Hassan, A. S., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine derivatives. Synthetic Communications. Link

  • Lin, R., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Link

  • Fraley, M. E., et al. (2019).[4] Reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. Synthetic Communications (Review of Regioselectivity). Link

Sources

Methodological & Application

Application Notes & Protocols: Characterizing Novel Pyrazole-Based Kinase Inhibitors Using 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile as a Representative Compound

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for the development of potent protein kinase inhibitors.[1] These inhibitors are pivotal in targeted therapy for a multitude of diseases, particularly cancer. This document provides a comprehensive guide to the characterization of novel pyrazole-based kinase inhibitors, using the representative compound 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile . We will detail the underlying principles of kinase inhibition, the critical importance of selectivity profiling, and provide robust, field-proven protocols for both biochemical potency determination and cellular target engagement verification.

Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a vast family of enzymes that regulate the majority of signal transduction pathways in our cells, controlling processes like cell growth, differentiation, and metabolism.[2] Their dysregulation is a hallmark of many diseases, making them one of the most important classes of drug targets.[3]

The 3-aminopyrazole core is a versatile and highly effective pharmacophore for designing kinase inhibitors. Its structure allows for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of ATP-competitive inhibitors.[1] This guide will walk researchers through the essential assays required to profile a new chemical entity from this class, ensuring a thorough understanding of its potency, selectivity, and cellular activity.

The Primary Mechanism: ATP-Competitive Inhibition

Most small-molecule kinase inhibitors derived from pyrazole scaffolds function as ATP-competitive inhibitors.[4] They are designed to bind reversibly to the ATP-binding pocket of the kinase domain. By occupying this site, the inhibitor prevents the binding of the natural substrate, adenosine triphosphate (ATP), thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade.[2][4]

Understanding this mechanism is crucial, as the intracellular concentration of ATP (which can be in the low millimolar range) can significantly impact the inhibitor's effectiveness. Therefore, assays must be designed to account for this competition.[2]

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase_Active Kinase ATP-Binding Pocket Substrate Site Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase_Active:p1 Binds Substrate Substrate Protein Substrate->Kinase_Active:p2 Binds Kinase_Inactive Kinase ATP-Binding Pocket Substrate Site Inhibitor Pyrazole Inhibitor Inhibitor->Kinase_Inactive:p1 Blocks ATP_Blocked ATP

Caption: ATP-competitive inhibition mechanism.

The Imperative of Selectivity Profiling

While potency against the primary target is essential, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target toxicity.[5] The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites.[3] Profiling an inhibitor against a broad panel of kinases is a standard and necessary step in early-stage drug discovery to identify potential liabilities and guide medicinal chemistry efforts.[6][7]

Data Presentation: Representative Kinase Selectivity Profile

The data below illustrates a hypothetical selectivity profile for our compound, screened at a fixed concentration (e.g., 1 µM) against a panel of representative kinases.

Kinase TargetFamily% Inhibition at 1 µM
Target Kinase A Tyrosine Kinase 98%
Off-Target Kinase BSer/Thr Kinase85%
Off-Target Kinase CTyrosine Kinase45%
Off-Target Kinase DLipid Kinase15%
Off-Target Kinase ESer/Thr Kinase8%

This initial screen identifies Target Kinase A as the primary target and Kinase B as a significant off-target, which would require further investigation and potential chemical optimization to improve selectivity.

Protocol 1: In Vitro Biochemical IC50 Determination

This protocol details how to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of inhibitor potency, using the ADP-Glo™ Kinase Assay. This assay measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[8]

ADPGlo_Workflow cluster_workflow ADP-Glo™ Assay Workflow Start 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) Incubate_Kinase 2. Incubate at RT (e.g., 60 min) Start->Incubate_Kinase Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Deplete 4. Incubate at RT (40 min) Add_ADP_Glo->Incubate_Deplete Add_Detection 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Deplete->Add_Detection Incubate_Detect 6. Incubate at RT (30-60 min) Add_Detection->Incubate_Detect Read_Luminescence 7. Read Luminescence Incubate_Detect->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

A. Materials & Reagents

  • Compound: 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, dissolved in 100% DMSO to create a 10 mM stock.

  • Target Kinase & Substrate: Purified, active kinase and its corresponding substrate (protein or peptide).[9]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[10]

  • Buffers: Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Plate-reading luminometer.

B. Step-by-Step Protocol

  • Compound Serial Dilution:

    • Prepare a serial dilution of the compound in a polypropylene plate. Start with a 4X final concentration in buffer containing a constant percentage of DMSO (e.g., 2%).

    • A typical 11-point, 1:3 dilution series might range from 100 µM to 1.7 nM (final assay concentration).

    • Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

  • Kinase Reaction Setup (5 µL per well): [11]

    • Add 1.25 µL of the 4X compound dilutions to the assay plate.

    • Add 1.25 µL of a 4X ATP/Substrate mix (prepare in kinase buffer). The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Initiate the reaction by adding 2.5 µL of a 2X kinase solution (prepare in kinase buffer).

    • Final concentrations: 1X for all components in a 5 µL volume.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes. The exact time may need optimization based on the kinase's activity to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Reaction Termination and ATP Depletion: [12]

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.

    • Mix the plate and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: [12]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

C. Data Analysis

  • Subtract the "no enzyme" background from all wells.

  • Normalize the data by setting the "vehicle control" (maximum activity) to 100% and the highest inhibitor concentration (minimum activity) to 0%.

  • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Verification

Biochemical assays are essential, but they do not fully replicate the complex environment inside a living cell.[13] A cell-based target engagement assay is crucial to confirm that the inhibitor can cross the cell membrane, bind to its intended target in the presence of endogenous ATP, and is not subject to rapid efflux. The NanoBRET™ Target Engagement Assay is an ideal technology for this purpose.[14][15]

NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow Transfect 1. Transfect Cells (NanoLuc®-Kinase Fusion Vector) Harvest 2. Harvest & Resuspend Cells Transfect->Harvest Dispense_Cells 3. Dispense Cells into Assay Plate Harvest->Dispense_Cells Add_Tracer 4. Add NanoBRET™ Tracer Dispense_Cells->Add_Tracer Add_Compound 5. Add Test Compound Dilutions Add_Tracer->Add_Compound Equilibrate 6. Equilibrate at 37°C (2 hours) Add_Compound->Equilibrate Add_Substrate 7. Add Nano-Glo® Substrate & Extracellular Inhibitor Equilibrate->Add_Substrate Read_BRET 8. Read BRET Signal (Donor & Acceptor Wavelengths) Add_Substrate->Read_BRET

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

A. Materials & Reagents

  • Cell Line: HEK293 cells are commonly used.

  • Transfection Reagent: FuGENE® HD (Promega, Cat. #E2311).

  • Vectors & Tracers: A NanoLuc®-Kinase fusion vector for the target of interest and a corresponding cell-permeable fluorescent tracer (Promega).

  • Media: DMEM, Opti-MEM® I Reduced Serum Medium.

  • Reagents: NanoBRET™ Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor.[16]

  • Plates: White, non-binding surface 384-well assay plates.

  • Instrumentation: BRET-capable plate reader with 450 nm (donor) and 610 nm (acceptor) filters.

B. Step-by-Step Protocol

  • Cell Transfection (Day 1): [16]

    • Prepare a transfection mix containing the NanoLuc®-Kinase fusion vector DNA, carrier DNA, and FuGENE® HD reagent in Opti-MEM®.

    • Incubate for 20 minutes at room temperature.

    • Add the mix to a suspension of HEK293 cells and culture for 18-24 hours to allow for protein expression.

  • Cell Preparation (Day 2): [16]

    • Harvest the transfected cells using trypsin, neutralize, and centrifuge.

    • Resuspend the cell pellet in Opti-MEM® at a concentration of 2x10^5 cells/mL.

  • Assay Setup:

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Prepare a 4X solution of the NanoBRET™ tracer in Opti-MEM®. Add 10 µL to each well. The optimal tracer concentration must be determined empirically but is typically in the low micromolar to nanomolar range.

    • Prepare a 4X serial dilution of the test compound in Opti-MEM®. Add 10 µL to the appropriate wells.

    • Final volume: 40 µL per well.

  • Equilibration: [16]

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound to enter the cells and reach binding equilibrium with the target protein.

  • Signal Detection: [17]

    • Prepare a 3X NanoBRET™ detection reagent containing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add 20 µL of this detection reagent to each well.

    • Read the plate within 20 minutes on a BRET-capable plate reader, measuring luminescence at both 450 nm and 610 nm.

C. Data Analysis

  • Calculate the BRET ratio for each well (Acceptor Emission at 610nm / Donor Emission at 450nm).

  • Normalize the data using "vehicle control" (no inhibitor) and "no tracer" control wells.

  • Plot the corrected BRET ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular IC50.

Troubleshooting Common Kinase Assay Issues

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Signal Inactive kinase; Suboptimal assay conditions (pH, buffer); Insufficient incubation time; Reagent degradation.Verify kinase activity with a positive control inhibitor. Optimize buffer components and pH. Perform a time-course experiment to find the optimal incubation period. Avoid repeated freeze-thaw cycles of reagents.[18][19]
High Background ATP contamination in reagents; Autophosphorylation of kinase or substrate; Assay interference by the compound.Use high-purity ATP. Run controls without substrate or kinase to identify the source. Screen compounds in a counter-assay without the primary enzyme to flag interference.[20]
High Variability Between Replicates Pipetting errors; Inadequate mixing; Plate edge effects; Reagent instability.Use calibrated pipettes and ensure consistent technique. Mix plates thoroughly after each reagent addition. Avoid using the outer wells of the plate or fill them with buffer. Prepare fresh reagents for each experiment.[18][21]
Biochemical IC50 is much lower than Cellular IC50 Poor cell permeability of the compound; Compound is an efflux pump substrate; High intracellular ATP concentration outcompetes the inhibitor.This is a common and expected result. The NanoBRET assay helps quantify this shift. Consider medicinal chemistry to improve cell permeability if the discrepancy is too large.[13]

Conclusion

The systematic evaluation of a novel pyrazole-based kinase inhibitor requires a multi-faceted approach. By combining a robust biochemical assay like ADP-Glo™ to determine intrinsic potency with a physiologically relevant cellular assay like NanoBRET™, researchers can build a comprehensive profile of their compound. This dual-pronged strategy, beginning with broad selectivity screening and culminating in detailed cellular characterization, provides the critical data needed to assess the therapeutic potential of compounds like 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile and confidently advance the most promising candidates in the drug discovery pipeline.

References

  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol. Promega Corporation.

  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Promega Corporation.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • What are Protein kinases inhibitors and how do they work? Patsnap Synapse.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • ADP Glo Protocol.

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC - NIH.

  • Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. PMC.

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.

  • The Growing Arsenal of ATP-Competitive and Allosteric Inhibitors of BCR–ABL. Cancer Research.

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC.

  • Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. Benchchem.

  • How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology.

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io.

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.

  • Kinase Panel Screening and Profiling Service. Reaction Biology.

  • NanoBRET Target Engagement Intracellular HDAC Assay Technical Manual #TM483. Promega Corporation.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.

  • Protein Microarrays Support—Troubleshooting. Thermo Fisher Scientific.

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC - NIH.

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.

Sources

Protocol for the Synthesis of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Synthetic Logic

The "Push-Pull" Alkene Strategy

The synthesis of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile presents a specific regiochemical challenge: installing three distinct nitrogen-containing functionalities (primary amine, secondary benzylamine, and nitrile) around a pyrazole core.

Direct functionalization of a pre-formed pyrazole ring is inefficient for this substitution pattern. Instead, this protocol utilizes a [3+2] heterocyclization strategy involving a highly functionalized "push-pull" alkene intermediate: [bis(methylthio)methylene]malononitrile (BMMA) .

The Synthetic Logic:

  • Electrophilic Activation: BMMA contains two nitrile groups (electron-withdrawing) and two methylthio groups (leaving groups). This creates a highly polarized double bond susceptible to nucleophilic attack.

  • Sequential Displacement: The reaction relies on the differential reactivity of the leaving groups. A primary amine (benzylamine) displaces the first methylthio group to form a ketene N,S-acetal.

  • Cyclocondensation: Hydrazine acts as a dinucleophile, displacing the second methylthio group and subsequently attacking one of the nitrile groups to close the ring. This cascade sequence ensures the benzylamino group is "locked" at the C4 position.

Retrosynthetic Analysis
  • Target: 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

  • Precursor: 2-[(Benzylamino)(methylthio)methylene]malononitrile

  • Starting Materials: Malononitrile, Carbon Disulfide, Methyl Iodide, Benzylamine, Hydrazine Hydrate.

Part 2: Safety & Hazard Management

CRITICAL WARNING: This synthesis generates Methyl Mercaptan (Methanethiol) , a gas with an extremely foul odor and high toxicity.

HazardRisk LevelMitigation Protocol
Methyl Mercaptan (MeSH) High Bleach Trap Required. All reaction off-gassing must be bubbled through a 10% Sodium Hypochlorite (bleach) solution to oxidize MeSH into odorless sulfonates before venting.
Hydrazine Hydrate Severe Potent carcinogen and skin corrosive. Use double nitrile gloves. Handle exclusively in a fume hood.
Carbon Disulfide (CS₂) High Extremely flammable (flash point -30°C) and neurotoxic. Use spark-proof apparatus.
Methyl Iodide (MeI) High Alkylating agent (carcinogen). Dispense with positive displacement pipettes to avoid dripping.

Part 3: Detailed Experimental Protocol

Stage I: Synthesis of [Bis(methylthio)methylene]malononitrile (BMMA)

Note: BMMA is commercially available (CAS: 5147-80-8). If purchasing, skip to Stage II. If synthesizing, follow below.

Reagents:

  • Malononitrile (6.6 g, 100 mmol)

  • Carbon Disulfide (6.0 mL, 100 mmol)

  • Methyl Iodide (12.5 mL, 200 mmol)

  • Potassium Carbonate (anhydrous, 14.0 g)

  • Dimethylformamide (DMF, 50 mL)

Procedure:

  • Dissolve malononitrile in DMF (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add

    
     and stir the suspension at 0°C (ice bath).
    
  • Add

    
     dropwise over 15 minutes. The solution will turn reddish-orange.
    
  • Add Methyl Iodide dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

  • Quench: Pour the reaction mixture into 300 mL of ice-cold water. The product will precipitate immediately.

  • Isolation: Filter the solid, wash copiously with water to remove DMF and salts.

  • Purification: Recrystallize from Ethanol.

    • Appearance: Pale yellow or colorless crystals.

    • Yield: ~85-90%.

Stage II: Desymmetrization – Synthesis of 2-[(Benzylamino)(methylthio)methylene]malononitrile

This step installs the C4-nitrogen substituent.

Reagents:

  • BMMA (1.70 g, 10 mmol)

  • Benzylamine (1.07 g, 1.1 mL, 10 mmol)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve BMMA (10 mmol) in Ethanol (20 mL).

  • Add Benzylamine (10 mmol) dropwise while stirring.

  • Heat the mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (BMMA) spot will disappear, replaced by a more polar spot.

    • Odor Control: Connect the condenser outlet to a bleach trap.

  • Cool the reaction slowly to RT. The product usually crystallizes upon cooling.

  • If no precipitate forms, evaporate 50% of the solvent and chill at 4°C.

  • Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Characterization:

    • Product: 2-[(Benzylamino)(methylthio)methylene]malononitrile.

    • Appearance: White to pale yellow solid.

    • Yield: ~75-85%.

Stage III: Heterocyclization – Formation of the Pyrazole Core

This step forms the ring and the C3/C5 functionalities.

Reagents:

  • Intermediate from Stage II (2.29 g, 10 mmol)

  • Hydrazine Hydrate (80% or 64% aqueous solution, 0.75 mL, ~15 mmol)

  • Ethanol (30 mL)

Procedure:

  • Suspend the Stage II intermediate (10 mmol) in Ethanol (30 mL).

  • Add Hydrazine Hydrate (15 mmol) in one portion.

  • Heat to reflux for 4–6 hours.

    • Observation: The reaction will evolve Methyl Mercaptan (MeSH). Ensure the bleach trap is active. The suspension typically clears to a solution, then precipitates the pyrazole product.

  • Work-up: Cool the mixture to RT.

  • Pour the mixture into ice water (100 mL) if precipitation is not complete.

  • Filter the solid product.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) or DMF/Ethanol if solubility is low.

  • Final Product: 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile.

Part 4: Data Presentation & Visualization

Reaction Stoichiometry Table
ReagentMW ( g/mol )Equiv.[2][3]Mass/Vol (10 mmol scale)Role
Stage II
BMMA170.251.01.70 gScaffold
Benzylamine107.151.01.07 g (1.1 mL)Nucleophile 1
Ethanol-Solvent20 mLMedium
Stage III
Stage II Intermediate229.301.02.29 gPrecursor
Hydrazine Hydrate50.061.50.75 mLDinucleophile
Ethanol-Solvent30 mLMedium
Mechanistic Pathway (Graphviz DOT)

PyrazoleSynthesis BMMA BMMA (Bis-SMe Alkene) Inter Intermediate Ketene N,S-Acetal BMMA->Inter Substitution (Reflux EtOH) - MeSH BnNH2 Benzylamine (Nucleophile 1) BnNH2->Inter Cyclic Target Pyrazole 3-amino-4-(benzylamino)-5-CN Inter->Cyclic 1. SMe Displacement 2. Cyclization onto CN MeSH MeSH (Byproduct) Inter->MeSH Elimination Hydrazine Hydrazine (Dinucleophile) Hydrazine->Cyclic

Figure 1: Reaction pathway illustrating the sequential displacement of methylthio groups and final cyclization.

Part 5: Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6):

    • 
       12.0 ppm (br s, 1H, Pyrazole-NH)
      
    • 
       7.2–7.4 ppm (m, 5H, Phenyl)
      
    • 
       6.0–6.5 ppm (br s, 2H, -NH2)
      
    • 
       5.5 ppm (t, 1H, -NH-Bn)
      
    • 
       4.2 ppm (d, 2H, -CH2-Ph)
      
  • IR Spectroscopy:

    • ~2210–2230 cm⁻¹ (Sharp, C≡N stretch).

    • ~3300–3400 cm⁻¹ (Multiple bands, NH/NH2 stretches).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Stage II Bis-substitutionEnsure strictly 1.0 equivalent of benzylamine is used. Excess amine leads to displacement of both SMe groups (forming the N,N-acetal).
"Oiling Out" Impure BMMA or wet solventUse anhydrous ethanol. Scratch the flask with a glass rod to induce nucleation.
No Cyclization (Stage III) Hydrazine degradationEnsure Hydrazine Hydrate is fresh. Old stocks absorb CO₂ and lose potency.
Product is Colored (Red/Brown) Oxidation of aminesRecrystallize immediately from Ethanol/Water with a pinch of activated charcoal.

References

  • Tominaga, Y., et al. (1995).[4] "Synthesis of pyrazoles using [bis(methylthio)methylene]malononitrile." Tetrahedron Letters, 36(47), 8641-8644. Link

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Foloppe, N., et al. (2006). "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Protein−Ligand Affinity." Journal of Medicinal Chemistry, 49(7), 2144–2147. (Validates the 3-amino-pyrazole scaffold utility). Link

  • El-Malah, T., et al. (2019).[5] "Reactive intermediates in the reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile." Research on Chemical Intermediates, 45, 613–631. Link

Sources

Application Notes and Protocols: Derivatizing the Amino Groups of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the chemical derivatization of the exocyclic amino groups of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile. This pyrazole scaffold is of significant interest in medicinal chemistry and drug development, and modification of its amino functionalities is a key strategy for structure-activity relationship (SAR) studies, optimization of physicochemical properties, and the development of novel therapeutic agents.[1][2][3] This guide presents validated protocols for N-acylation, N-sulfonylation, and urea formation, with a focus on addressing the challenge of regioselectivity between the primary C3-amino and the secondary C4-benzylamino groups. The underlying chemical principles, experimental considerations, and detailed characterization methods are discussed to ensure reproducible and reliable outcomes for researchers in the field.

Introduction: The Strategic Value of Derivatization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] The specific compound, 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, presents two distinct nucleophilic centers: a primary amine at the C3 position and a secondary amine at the C4 position. The derivatization of these groups allows for the systematic exploration of chemical space around the core, which can profoundly impact biological activity, selectivity, solubility, and metabolic stability.

A primary challenge in the chemistry of this molecule is achieving regioselective derivatization. The C3-primary amine is generally more sterically accessible, while the C4-secondary amine's reactivity is influenced by the adjacent benzyl group and the electronic environment of the pyrazole ring.[5] The protocols outlined herein are designed to provide researchers with reliable methods to selectively target these positions or to achieve exhaustive derivatization, thereby enabling the synthesis of a diverse library of analogs for biological screening.

Foundational Chemical Principles

The derivatization methods described rely on the nucleophilic character of the nitrogen lone pairs of the amino groups.[6][7] The reaction outcomes are governed by the interplay of electronics, sterics, and reaction conditions.

  • N-Acylation & N-Sulfonylation: These are nucleophilic acyl substitution reactions where the amine attacks the electrophilic carbonyl or sulfonyl center of an acyl halide, anhydride, or sulfonyl halide.[6][8] The formation of a tetrahedral intermediate is followed by the expulsion of a leaving group (e.g., chloride, acetate). The use of a non-nucleophilic base is crucial to neutralize the acidic byproduct (HCl or carboxylic acid), driving the reaction to completion.

  • Urea/Thiourea Formation: This reaction involves the nucleophilic addition of the amine to the highly electrophilic carbon of an isocyanate or isothiocyanate.[9][10] This process is typically very efficient and often does not require a base or catalyst.

  • Regioselectivity: For many electrophiles, the less sterically hindered C3-primary amine is the kinetically favored site of reaction.[11] Achieving reaction at the C4-secondary amine or derivatizing both sites often requires more forcing conditions, a larger excess of the electrophile, or pre-activation steps.

Experimental Protocols and Methodologies

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents used are corrosive, toxic, and/or irritants; consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Regioselective N-Acylation of the C3-Amino Group

This protocol is optimized for the selective acylation of the more accessible C3-primary amine using benzoyl chloride as a representative acylating agent.

Rationale: By using a 1:1 stoichiometry of the electrophile to the substrate at controlled temperatures, we favor the reaction at the kinetically preferred C3 position. Triethylamine (TEA) is used as an acid scavenger.

Materials:

  • 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise with stirring.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-(benzylamino)-5-cyano-1H-pyrazol-3-yl)benzamide.

Characterization:

  • ¹H NMR: Appearance of a new amide N-H signal, downfield shifts of pyrazole ring protons, and signals corresponding to the new benzoyl group.

  • IR: A characteristic amide C=O stretching band around 1650-1680 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the acylated product.

Protocol 2: N-Sulfonylation

This protocol describes the formation of a sulfonamide, a key functional group in many pharmaceuticals, using 4-methylbenzenesulfonyl chloride (tosyl chloride).

Rationale: Pyridine serves as both the solvent and the base, facilitating the reaction by activating the sulfonyl chloride and neutralizing the HCl byproduct.[12] This method is highly effective for forming sulfonamides.

Materials:

  • 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

  • 4-Methylbenzenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask, dissolve 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Add tosyl chloride (1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature overnight. Monitor by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine. A precipitate may form.

  • Extraction: Extract the product with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by recrystallization or flash column chromatography to afford the target sulfonamide.

Protocol 3: Urea Formation via Isocyanate Addition

This protocol details a highly efficient method for synthesizing pyrazolyl-ureas, which are known to possess a range of biological activities.[13][14]

Rationale: The reaction of an amine with an isocyanate is a rapid and high-yielding addition reaction that typically proceeds without the need for a catalyst or base.[10]

Materials:

  • 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add phenyl isocyanate (1.0 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours, and the product may precipitate from the solution. Monitor by TLC.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold THF and then hexanes to remove any unreacted starting materials.

  • Concentration: If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by trituration with diethyl ether or hexanes, or by recrystallization.

Data and Workflow Summary

Table 1: Summary of Derivatization Protocols
ProtocolDerivatization TypeElectrophile (Example)BaseSolventKey Features
1N-AcylationBenzoyl ChlorideTriethylamineDCMRegioselective at C3-NH₂ under stoichiometric control.
2N-SulfonylationTosyl ChloridePyridinePyridineForms stable sulfonamides, common in medicinal chemistry.
3Urea FormationPhenyl IsocyanateNone requiredTHFHigh-yielding, rapid reaction, often requires minimal purification.
Visualizations of Workflow and Chemistry

G cluster_acylation Protocol 1: N-Acylation Workflow cluster_urea Protocol 3: Urea Formation Workflow A1 Dissolve Substrate & Add Base (TEA) in DCM at 0°C A2 Add Acyl Chloride dropwise A1->A2 A3 React at RT (Monitor by TLC) A2->A3 A4 Aqueous Work-up & Extraction A3->A4 A5 Dry, Concentrate & Purify A4->A5 U1 Dissolve Substrate in THF U2 Add Isocyanate dropwise at RT U1->U2 U3 React at RT (Monitor by TLC) U2->U3 U4 Isolate Product (Filter/Concentrate) U3->U4 U5 Purify (Trituration) U4->U5

Caption: General experimental workflows for N-acylation and urea formation.

Caption: Key derivatization reactions of the pyrazole scaffold.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Visnav, J. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

  • MDPI. (2023). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

  • RSC Publishing. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available from: [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available from: [Link]

  • Soumya, P.R. et al. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. The Journal of Organic Chemistry. Available from: [Link]

  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]

  • PubMed. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

  • National Institutes of Health. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • ResearchGate. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available from: [Link]

  • McMurry, J. (2018). Amines and Heterocycles.
  • Apple Academic Press. Amino Acids: Insights and Roles in Heterocyclic Chemistry, 4-volume set. Available from: [Link]

  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Available from: [Link]

  • ACS Publications. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • International Journal of Advance Research in Science and Engineering. (2017). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Available from: [Link]

  • Fundamentals of Organic Chemistry. 12.6 Heterocyclic Amines. Available from: [Link]

  • National Institutes of Health. (2016). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Available from: [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Available from: [Link]

  • RSC Publishing. Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses. Available from: [Link]

  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available from: [Link]

  • MDPI. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available from: [Link]

  • ResearchGate. Preparation of N-acylated amines. Available from: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

  • ScienceDirect. (2003). Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (2019). How to derivate compounds containing amino groups in aqueous solution?. Available from: [Link]

  • Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

  • Beilstein Journals. (2005). Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • SCIRP. (2016). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available from: [Link]

  • National Institutes of Health. (2012). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Available from: [Link]

  • Google Patents. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • RSC Publishing. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

Sources

"experimental setup for measuring the IC50 of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Setup for Measuring the IC50 of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives recognized as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[1][2] This document provides a detailed guide for determining the half-maximal inhibitory concentration (IC50) of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, a representative member of this chemical class. The IC50 value is a critical parameter in drug discovery, quantifying the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[3][4] We present two complementary, high-throughput protocols: a biochemical kinase inhibition assay to measure direct target engagement and a cell-based antiproliferative assay to assess the compound's effect in a cellular context. These protocols are designed for researchers in pharmacology and drug development, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of IC50 Determination

3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile belongs to a class of heterocyclic compounds extensively investigated as kinase inhibitors.[1][5] Kinases play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[2] Therefore, quantifying the potency of a potential inhibitor is a foundational step in its development as a therapeutic agent.

The IC50 value serves as a primary metric of inhibitor potency.[4] A lower IC50 value indicates that the compound is effective at a lower concentration, a desirable characteristic that can correlate with reduced systemic toxicity in patients.[3] IC50 determination is typically performed through a dose-response experiment where a biological activity is measured across a range of inhibitor concentrations. The resulting data is fitted to a sigmoidal curve, from which the IC50 is interpolated.[6]

This guide outlines two robust methods for this purpose:

  • Biochemical Assay: Measures the direct inhibition of a purified kinase enzyme. This approach isolates the inhibitor's effect on its intended molecular target, free from the complexities of a cellular environment.

  • Cell-Based Assay: Measures the compound's effect on cell viability or proliferation. This provides a more physiologically relevant assessment, accounting for factors like cell membrane permeability, off-target effects, and metabolic stability.[3]

Principle of Assays

Biochemical Kinase Assay

The recommended biochemical assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) or a continuous fluorescent intensity-based assay.[7][8] These methods monitor the phosphorylation of a substrate peptide by a target kinase.

  • Mechanism: A kinase transfers the terminal phosphate group from ATP to a substrate. The assay uses a fluorescently labeled substrate. Upon phosphorylation, a detection reagent (e.g., a europium-labeled antibody that specifically binds the phosphorylated substrate) is added. When the europium donor and the fluorescent acceptor on the substrate are in close proximity, FRET occurs. An inhibitor will block phosphorylation, preventing antibody binding and resulting in a loss of the FRET signal. The decrease in signal is proportional to the inhibitor's potency.

Cell-Based Antiproliferative Assay

The recommended cell-based assay is a luminescent cell viability assay that quantifies ATP levels.

  • Mechanism: The quantity of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[3] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP released from lysed cells, the luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the number of viable cells.[9] A potent inhibitor will induce cell death or inhibit proliferation, leading to a decrease in the total ATP and a corresponding reduction in the luminescent signal.

Materials and Reagents

General Reagents
  • 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile (Test Compound)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Ultrapure deionized water

  • Polypropylene microcentrifuge tubes

  • Serological pipettes and multichannel pipettes

  • 384-well, low-volume, white or black assay plates (biochemical)

  • 96-well, clear-bottom, white-walled assay plates (cell-based)

Biochemical Kinase Assay
  • Target Kinase: Recombinant human kinase (e.g., CDK2/Cyclin A, as many pyrazoles target CDKs[10]). Note: Optimal kinase concentration must be predetermined.[7][11]

  • Kinase Substrate: Appropriate peptide substrate for the chosen kinase, labeled with a fluorophore (e.g., Sox-based peptide).

  • Kinase Assay Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35. Rationale: HEPES provides pH buffering, MgCl₂ is a critical cofactor for kinase activity, and EGTA chelates contaminating divalent cations.[7][8]

  • Adenosine 5'-triphosphate (ATP): 10 mM stock solution.

  • Dithiothreitol (DTT): 1 M stock solution.

  • Assay Kit: A commercial fluorescence-based kinase assay kit such as PhosphoSens®-Kinetic (AssayQuant) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).[7][8]

  • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Plate Reader: Capable of kinetic fluorescence intensity readings (e.g., Ex/Em ~360/490 nm).[7]

Cell-Based Antiproliferative Assay
  • Cell Line: A relevant human cancer cell line (e.g., HCT-116 colon carcinoma, MCF-7 breast carcinoma).[5][12]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell Viability Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).[13]

  • Luminometer: Plate reader capable of measuring luminescence.

  • Humidified Incubator: 37°C, 5% CO₂.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format with a final reaction volume of 20 µL.[7]

  • Test Compound Preparation: Prepare a 10 mM stock solution of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the test compound to generate a dose-response curve. A common scheme is a 12-point, 3-fold dilution series.

    • Create a top concentration of 200 µM in 100% DMSO.

    • Serially dilute 1:3 in DMSO to generate 11 additional concentrations. The final well will have a DMSO concentration of 1-2%.

  • Kinase Master Mix: Prepare a 2X Kinase Master Mix in 1X Kinase Buffer containing the optimal concentration of the target kinase and DTT.

  • Substrate/ATP Master Mix: Prepare a 2X Substrate/ATP Master Mix in 1X Kinase Buffer containing the fluorescent peptide substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.[11][14]

  • Compound Plating: Add 2 µL of each compound dilution (and DMSO-only controls) to duplicate wells of a 384-well plate.

  • Kinase Addition: Add 8 µL of the 2X Kinase Master Mix to all wells.

  • Initiate Reaction: Add 10 µL of the 2X Substrate/ATP Master Mix to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (30°C) plate reader. Measure fluorescence intensity every 1-2 minutes for 30-60 minutes.[7] The initial linear portion of the reaction progress curve represents the initial velocity (rate).

cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis p1 Prepare 10 mM stock of Test Compound in DMSO p2 Create 12-point serial dilution in DMSO p1->p2 a1 Dispense 2 µL of compound dilutions into 384-well plate p2->a1 p3 Prepare 2X Kinase Master Mix p4 Prepare 2X Substrate/ATP Master Mix a2 Add 8 µL of 2X Kinase Master Mix a1->a2 a3 Add 10 µL of 2X Substrate/ATP Master Mix to initiate a2->a3 a4 Read kinetic fluorescence at 30°C for 30-60 min a3->a4 d1 Calculate initial reaction rates (slope) a4->d1 d2 Convert rates to % Inhibition vs. DMSO control d1->d2 d3 Plot % Inhibition vs. [Log Compound] d2->d3 d4 Fit data with 4-parameter logistic regression to find IC50 d3->d4

Biochemical IC50 Determination Workflow
Protocol 2: Cell-Based Antiproliferative Assay

This protocol is for a 96-well plate format.

  • Culture the chosen cell line (e.g., HCT-116) to ~80% confluency.

  • Trypsinize, count, and resuspend the cells in fresh medium to a density of 5,000-10,000 cells per 100 µL (density should be optimized for the specific cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Prepare a 10-point serial dilution of the test compound in culture medium. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

  • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions (or controls).

  • Return the plate to the incubator and incubate for 48-72 hours.[9]

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

cluster_prep Step 1: Cell Culture cluster_assay Step 2: Treatment cluster_analysis Step 3: Viability & Analysis p1 Seed cells (5k-10k/well) in a 96-well plate p2 Incubate for 24h to allow attachment p1->p2 a2 Treat cells with compound dilutions p2->a2 a1 Prepare serial dilutions of compound in culture medium a1->a2 a3 Incubate for 48-72 hours a2->a3 d1 Add CellTiter-Glo® reagent to wells a3->d1 d2 Measure luminescence d1->d2 d3 Convert luminescence to % Viability d2->d3 d4 Plot % Viability vs. [Log Compound] to find IC50 d3->d4

Cell-Based IC50 Determination Workflow

Data Analysis and Interpretation

  • Calculate Percent Inhibition/Viability:

    • Biochemical Assay:

      • Determine the rate of reaction for each well by calculating the slope of the linear portion of the kinetic curve.

      • Normalize the data to controls: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_DMSO - Rate_background))

    • Cell-Based Assay:

      • Normalize the data to controls: % Viability = 100 * (Luminescence_inhibitor / Luminescence_DMSO)

  • Generate Dose-Response Curve:

    • Plot the calculated % Inhibition or % Viability against the logarithm of the inhibitor concentration.

  • IC50 Calculation:

    • Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model.[6] This is available in software like GraphPad Prism, or via online tools.

    • The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The IC50 is the concentration (X) at which the response (Y) is halfway between the 'Top' and 'Bottom' plateaus of the curve.

Data Summary Table
ParameterDescriptionExample Value
Top Plateau The maximal response (e.g., ~100% viability).100.2
Bottom Plateau The minimal response (e.g., ~0% viability).5.4
LogIC50 The logarithm of the IC50 value.-6.5
IC50 The molar concentration for 50% inhibition.316 nM
Hill Slope The steepness of the curve. A value of ~1 is common.1.1
Goodness of fit. A value >0.95 is desirable.0.992

Trustworthiness and Validation

  • Controls: Always include positive controls (known inhibitor) and negative/vehicle controls (DMSO) to validate the assay's performance and to define the 0% and 100% inhibition levels.

  • Replicates: All compound concentrations and controls should be run in at least duplicate, preferably triplicate, to assess variability and ensure statistical significance.

  • Z'-Factor: For high-throughput screening, calculate the Z'-factor from the positive and negative controls to assess assay quality. A Z' > 0.5 indicates an excellent assay.

  • DMSO Tolerance: Beforehand, run a DMSO titration on your cells or kinase to determine the maximum concentration that does not affect activity, typically ≤1%.[7]

References

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Cytotoxicity of Anticancer Drugs (IC50) Obtained by CCK-8 and RTCA Assays. Retrieved from [Link]

  • Ahmed, M. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available from: [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • RSC Publishing. (2024, July 9). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Retrieved from [Link]

  • RSC Publishing. (2024, July 12). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation of calculated binding energy with experimental IC50 against PDE4B. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (2022, February 15). Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

  • Spandidos Publications. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

Sources

Assessing Target Engagement of Pyrazole Inhibitors: A Multi-Dimensional Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The pyrazole scaffold is a "privileged structure" in kinase inhibitor design (e.g., Ruxolitinib, Crizotinib, Encorafenib). These molecules predominantly function as Type I ATP-competitive inhibitors , binding to the hinge region of the kinase domain in the active (DFG-in) conformation.

However, a recurring failure mode in pyrazole drug development is the biochemical-cellular disconnect . A compound may show nanomolar potency against a purified protein but fail in cellular contexts due to:

  • High Intracellular ATP: Cellular ATP (~1-5 mM) competes aggressively with Type I inhibitors, shifting the IC50.

  • Non-Specific Binding: The pyrazole nitrogen often acts as a hydrogen bond acceptor/donor, leading to off-target promiscuity.

  • Membrane Permeability: Physicochemical properties (TPSA, LogP) may prevent the compound from reaching the cytosolic target.

This Application Note details three orthogonal protocols to validate Target Engagement (TE) specifically tailored for pyrazole-based small molecules.

Method Selection Matrix
FeatureCETSA (Thermal Shift)NanoBRET (Bioluminescence)ABPP (Chemoproteomics)
Primary Output Thermal stability (

)
Occupancy / Affinity (

)
Selectivity / Off-targets
Context Live cells or LysateLive cells (Equilibrium)Lysate (Competition)
Throughput Medium (Western) to High (AlphaLISA)High (Plate-based)Low (Mass Spec)
Pyrazole Relevance Validates binding in high-ATP environmentMeasures residence time (kinetic selectivity)Identifies promiscuous binding

Module A: Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding thermodynamically stabilizes the target protein.[1] When heated, unbound proteins denature and precipitate, while ligand-bound proteins remain in solution.[2][3] Why for Pyrazoles? Pyrazoles often induce significant thermal shifts (


C) due to rigid H-bonding with the kinase hinge region.
Experimental Workflow (DOT Visualization)

CETSA_Workflow Step1 1. Cell Seeding (Live Cells) Step2 2. Compound Treatment (1h, 37°C) Step1->Step2 Step3 3. Heat Challenge (Gradient or Isothermal) Step2->Step3 Step4 4. Cell Lysis (Non-denaturing) Step3->Step4 Step5 5. Centrifugation (20,000 x g) Step4->Step5 Remove Aggregates Step6 6. Detection (Western Blot / AlphaLISA) Step5->Step6 Soluble Fraction

Figure 1: CETSA workflow. The critical separation occurs at Step 5, where denatured (unbound) protein is pelleted.

Detailed Protocol: Isothermal Dose Response (ITDR)

Objective: Determine the cellular


 of a pyrazole inhibitor at a fixed temperature.
  • Preparation:

    • Seed cells (e.g., HEK293 or relevant cancer line) at

      
       cells/mL in T-75 flasks.
      
    • Harvest and resuspend in fresh medium (phenol-red free recommended).

    • Aliquot 50 µL cell suspension into PCR tubes.

  • Compound Treatment:

    • Prepare a 10-point dilution series of the pyrazole inhibitor (e.g., 10 µM down to 0.1 nM).

    • Add compound to cells (0.5% DMSO final).

    • Incubate: 60 minutes at 37°C / 5% CO2. Note: Pyrazoles generally penetrate rapidly; 1h is sufficient for equilibrium.

  • Heat Challenge (The Critical Step):

    • Determine the

      
       (aggregation temperature) of your target kinase beforehand (usually 48°C–56°C).
      
    • Set a PCR thermal cycler to the determined

      
       (e.g., 52°C).
      
    • Heat samples for 3 minutes precisely.

    • Immediately cool to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer supplemented with protease inhibitors (e.g., cOmplete™). Crucial: Do not use harsh detergents like SDS yet.

    • Freeze-thaw (liquid nitrogen x3) or mechanical lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction).

  • Detection:

    • Analyze supernatant via Western Blot.

    • Quantification: Plot band intensity vs. compound concentration. The inflection point is the ITDR-

      
      .
      

Module B: NanoBRET Target Engagement

Principle: Energy transfer (BRET) occurs between a NanoLuc-fused kinase and a cell-permeable fluorescent tracer.[4] The pyrazole inhibitor competes with the tracer, decreasing the BRET signal. Why for Pyrazoles? This is an equilibrium assay performed in live cells without lysis, preserving ATP concentrations and cofactor complexes.

Mechanism of Action (DOT Visualization)

NanoBRET_Mechanism Kinase NanoLuc-Kinase (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Binding Signal BRET Signal (Light) Tracer->Signal Energy Transfer Inhibitor Pyrazole Inhibitor (Competitor) Inhibitor->Kinase Displaces Tracer NoSignal Signal Loss Inhibitor->NoSignal Result

Figure 2: Competitive binding logic. The pyrazole inhibitor displaces the tracer, extinguishing the BRET signal.

Detailed Protocol
  • Transfection (Day 1):

    • Transfect HEK293 cells with the NanoLuc-Kinase fusion plasmid using FuGENE HD.

    • Ratio: 1 µg DNA : 3 µL FuGENE.

    • Incubate 20–24 hours.

  • Tracer Equilibration (Day 2):

    • Use a broad-spectrum tracer (e.g., Tracer K10 for typical ATP-binding sites).

    • Optimization: Run a tracer titration first to find the tracer

      
      . Use the tracer at a concentration 
      
      
      
      to ensure sensitivity to competitive inhibitors.
  • Competition Assay:

    • Harvest cells and resuspend in Opti-MEM (no phenol red).

    • Plate 20 µL cells into 384-well non-binding white plates.

    • Add 10 µL Tracer (at

      
       concentration).
      
    • Add 10 µL Pyrazole Inhibitor (dilution series).

    • Incubate 2 hours at 37°C. Note: Pyrazoles with slow off-rates (Type II or covalent) may require longer incubation.

  • Measurement:

    • Add NanoGlo® Substrate/Extracellular Inhibitor solution.

    • Read Donor (460 nm) and Acceptor (618 nm) emission on a BRET-compatible plate reader (e.g., GloMax, EnVision).

    • Calculation: BRET Ratio = (Acceptor / Donor) * 1000.

Module C: Activity-Based Protein Profiling (ABPP)

Principle: Uses a reactive probe (e.g., Desthiobiotin-ATP) that covalently labels the conserved lysine in the kinase active site.[5] Inhibitors prevent this labeling. Why for Pyrazoles? Pyrazoles are notorious for "off-target" kinase inhibition. ABPP allows you to see which other kinases are engaged by the drug in a complex lysate.

ABPP Workflow (DOT Visualization)

ABPP_Workflow Lysate Cell Lysate (Native Proteome) Treat Treat with Pyrazole (Competition) Lysate->Treat Probe Add ATP-Acyl Probe (Covalent Labeling) Treat->Probe Digest Tryptic Digestion Probe->Digest Enrich Streptavidin Pull-down Digest->Enrich MS LC-MS/MS Analysis Enrich->MS

Figure 3: Competitive ABPP. The inhibitor blocks the probe from labeling the active site, resulting in 'missing' signals in MS.

Protocol Snapshot
  • Lysate Prep: Generate native lysate (avoid DTT/EDTA which interfere with probes).

  • Competition: Incubate lysate with Pyrazole (e.g., 1 µM and 10 µM) for 30 min.

  • Labeling: Add Desthiobiotin-ATP probe (1–5 µM) for 10 min.

  • Enrichment: Digest proteins with Trypsin, then pull down labeled peptides using Streptavidin beads.

  • Analysis: Elute and run LC-MS/MS. Targets engaged by the pyrazole will show reduced intensity compared to the DMSO control.

Troubleshooting & Expert Tips

  • The "ATP Shift": If your pyrazole has an IC50 of 5 nM in biochemical assays but 500 nM in CETSA/NanoBRET, this is likely due to ATP competition. Do not discard the compound; instead, optimize for residence time or allosteric binding.

  • Solubility: Pyrazoles can be lipophilic. Ensure DMSO concentration in CETSA does not exceed 1%, as DMSO itself destabilizes proteins.

  • Tracer Selection (NanoBRET): If Tracer K10 does not generate a BRET signal, the kinase may be in an inactive conformation. Try Tracer K4 or K5, which have different binding modes.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. [Link][6]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

  • Alqahtani, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link][7][8][9]

Sources

"synthetic routes to functionalized pyrazolo[3,4-d]pyrimidines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized as a bioisostere of the purine nucleus (adenine).[1] This structural similarity allows these compounds to function as potent ATP-competitive inhibitors for a vast array of kinases, including Bruton’s Tyrosine Kinase (BTK), Src, and EGFR.

The clinical success of Ibrutinib (Imbruvica®) has cemented this scaffold's importance. However, the synthesis of this core presents specific regiochemical challenges—specifically the N1 vs. N2 alkylation ambiguity and the functionalization of the C4/C6 positions.

This guide provides a robust, field-tested workflow for synthesizing and functionalizing this core, moving beyond textbook descriptions to address process-scale realities.

Strategic Retrosynthesis & Pathway Logic

There are two primary strategies for assembling the core. Route A (Pyrazole-First) is generally preferred for library generation and scale-up because it allows for the early introduction of diversity on the pyrazole ring and avoids the harsh conditions often required to anneal a pyrazole onto a pyrimidine.

Figure 1: Strategic Disconnection Analysis

Retrosynthesis Target Functionalized Pyrazolo[3,4-d]pyrimidine InterA 5-Amino-1H-pyrazole-4-carbonitrile (Versatile Intermediate) InterA->Target Route A: Cyclization w/ Formamide or Urea StartA1 Hydrazine Derivative StartA1->InterA Condensation StartA2 Ethoxymethylene malononitrile StartA2->InterA InterB 4-Chloro-5-formylpyrimidine InterB->Target Route B: Annealing w/ Hydrazine StartB1 Barbituric Acid Derivatives StartB1->InterB Vilsmeier-Haack

Caption: Comparative retrosynthesis. Route A is the industry standard for kinase inhibitor synthesis due to higher regiocontrol.

Core Protocol: The "Pyrazole-First" Assembly

This protocol describes the synthesis of the 4-amino-pyrazolo[3,4-d]pyrimidine core, the parent scaffold for Ibrutinib-like molecules.

Step 1: Formation of the Aminopyrazole

Reaction: Condensation of ethoxymethylene malononitrile with a hydrazine derivative. Critical Insight: If using a substituted hydrazine (R-NHNH2), regioselectivity is governed by sterics. The more hindered nitrogen attacks the nitrile, while the less hindered nitrogen attacks the enol ether. However, for maximum versatility, use hydrazine hydrate to form the N-unsubstituted pyrazole, allowing for controlled N-alkylation later (see Section 5).

Protocol:

  • Charge: To a reactor, add ethoxymethylene malononitrile (1.0 equiv) and Ethanol (10 V).

  • Addition: Cool to 0–5 °C. Add Hydrazine hydrate (1.1 equiv) dropwise over 30 minutes. Exothermic reaction.[2]

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. The product, 5-amino-1H-pyrazole-4-carbonitrile , usually precipitates.

  • Isolation: Filter the solid, wash with cold ethanol (2 V), and dry under vacuum at 45 °C.

    • Yield Target: >85%[3][4]

    • QC Check: 1H NMR (DMSO-d6) should show a sharp singlet for C3-H (~7.8 ppm) and broad NH2 signals.

Step 2: Cyclization to the Pyrimidine Core

Reaction: Annealing with formamide to close the pyrimidine ring.

Protocol:

  • Charge: Suspend 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv) in Formamide (5–8 V).

  • Catalyst: Add Formic Acid (0.5 equiv) or ammonium acetate to catalyze the cyclization.

  • Heat: Heat to 140–150 °C. Note: High temperature is required to drive the condensation.

  • Duration: Stir for 6–12 hours.

  • Quench: Cool to room temperature. Pour the mixture into Ice Water (20 V).

  • Isolation: The 4-amino-pyrazolo[3,4-d]pyrimidine precipitates as a beige solid. Filter and wash extensively with water to remove formamide.

Functionalization: Converting the Core to a Warhead

For drug development, the C4-amino group often needs to be substituted, or the C4 position converted to a leaving group for SNAr reactions.

Workflow: The POCl3 Activation (The "One-to-Chloro" Switch)

If the target requires a specific amine at C4 (different from NH2), it is best to synthesize the pyrazolo[3,4-d]pyrimidin-4-one (using formamide/ammonia free conditions) and then chlorinate it.

Protocol (Chlorination):

  • Reagents: Suspend the pyrimidin-4-one intermediate in POCl3 (5–10 equiv).

  • Base: Add N,N-Diethylaniline or Diisopropylethylamine (DIPEA) (1.0 equiv) to scavenge HCl and accelerate the reaction.

  • Reaction: Reflux (105 °C) for 4–6 hours until the solution becomes clear.

  • Workup (Hazard): Remove excess POCl3 via rotary evaporation. Pour the residue slowly onto Crushed Ice/NaHCO3 . Extract with DCM.

  • Product: 4-Chloro-pyrazolo[3,4-d]pyrimidine.[5] This is a highly reactive intermediate for SNAr or Suzuki couplings.

Figure 2: Functionalization Workflow

Workflow Start Pyrimidin-4-one Core Step1 Chlorination (POCl3, Reflux) Start->Step1 Inter 4-Chloro Intermediate Step1->Inter Branch1 SNAr (Amines/Phenols) Inter->Branch1 Nucleophilic Displacement Branch2 Suzuki Coupling (Boronic Acids) Inter->Branch2 Pd(PPh3)4 Na2CO3

Caption: Divergent synthesis from the chlorinated intermediate allows access to diverse libraries.

Critical Challenge: Regioselective N-Alkylation

The most common failure mode in this chemistry is the lack of selectivity between N1 and N2 alkylation on the pyrazole ring.

  • N1-Alkylation: Biologically preferred for Ibrutinib-like activity.

  • N2-Alkylation: Thermodynamically favored in basic conditions with simple alkyl halides in polar aprotic solvents (like THF).

The Solution: Mitsunobu Reaction

To force N1 selectivity , avoid direct alkylation with alkyl halides. Instead, use the Mitsunobu reaction with an alcohol. This is the industrial standard for Ibrutinib synthesis.

Protocol (Mitsunobu N1-Alkylation):

  • Substrates: Dissolve the Pyrazolo[3,4-d]pyrimidine core (1.0 equiv), the target Alcohol (e.g., N-Boc-3-hydroxypiperidine) (1.5 equiv), and Triphenylphosphine (PPh3) (1.5 equiv) in dry THF or Dioxane .

  • Addition: Cool to 0 °C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Mechanism: The bulky phosphonium intermediate and the steric environment of the pyrazole tautomers favor attack at the N1 position .

  • Workup: Stir at RT for 12 hours. Concentrate and purify via column chromatography (SiO2).

Data: Alkylation Selectivity Matrix

Method Reagents Solvent Major Isomer Ratio (N1:N2)
Direct Alkylation R-X, K2CO3 DMF N1/N2 Mix ~60:40
Direct Alkylation R-X, NaH THF N2 ~10:90
Mitsunobu R-OH, PPh3, DIAD THF N1 >95:5

| Michael Addition | Acrylates, DBU | MeCN | N1 | >90:10 |

References

  • Review of Synthetic Approaches: Molecules2022 , 27(19), 6535. Link

  • Ibrutinib Process Chemistry: Org. Process Res. Dev.2016 , 20(10), 1761–1769. Link

  • Regioselectivity in Alkylation: ResearchGate (General Mechanism Discussion). Link

  • Suzuki Coupling Protocols: Catalysts2021 , 11, 439.[6] Link

  • POCl3 Chlorination Safety: Org. Process Res. Dev.2012 , 16(12), 2043. Link

Sources

"application in the synthesis of fused heterocyclic systems"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fused Heterocyclic Scaffolds via C-H Activation and Cascade Cyclizations

Introduction: The Imperative of Fused Scaffolds

In modern drug discovery, fused heterocyclic systems—such as indolo[2,1-a]isoquinolines, imidazo[1,2-a]pyridines, and pyrrolo-fused systems—serve as privileged pharmacophores. They form the core of blockbuster therapeutics like Zolpidem (sedative) and Ponatinib (kinase inhibitor). However, classical methods (e.g., Fischer indole synthesis, Bischler-Napieralski) often suffer from harsh conditions, poor regioselectivity, and limited functional group tolerance.

This guide details two complementary, high-impact protocols for synthesizing these systems:

  • Transition-Metal Catalysis: Rhodium(III)-catalyzed C-H activation/annulation, offering exquisite regiocontrol for indole-based fusions.[1]

  • Metal-Free Oxidative Cyclization: Iodine-mediated synthesis of imidazo[1,2-a]pyridines, providing a sustainable, cost-effective route for library generation.

Strategic Decision Framework

The choice between metal-catalyzed and metal-free routes depends on the target scaffold's electronic requirements and the availability of directing groups.

StrategicFramework start Target Scaffold decision Core Structure? start->decision indole Indole/Pyrrole Fused (e.g., Indolo-isoquinoline) decision->indole High Regioselectivity Needed imidazo Imidazo-Fused (e.g., Imidazo[1,2-a]pyridine) decision->imidazo Library Diversity Needed method_rh Protocol A: Rh(III) C-H Activation indole->method_rh method_iodine Protocol B: Iodine Oxidative Cyclization imidazo->method_iodine req_rh Req: Directing Group (Amide, Pyrimidine) method_rh->req_rh req_iod Req: 2-Aminopyridine + Ketone/Alkyne method_iodine->req_iod

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target architecture.

Protocol A: Rh(III)-Catalyzed C-H Annulation of Indoles

Principle: This protocol utilizes the high electrophilicity of Cp*Rh(III) species to activate the C2-H bond of indoles (directed by a pyrimidine or amide group), followed by alkyne insertion and reductive elimination. This method is superior to Pd(II) catalysis for preserving sensitive functional groups.

Mechanism of Action: The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered rhodacycle intermediate.

RhMechanism Precursor Indole Substrate (DG at N1) Cycle1 C-H Activation (Rhodacycle Formation) Precursor->Cycle1 + Catalyst ActiveCat [Cp*Rh(III)] Active Species ActiveCat->Cycle1 Cycle2 Alkyne Coordination Cycle1->Cycle2 - AcOH Cycle3 Migratory Insertion Cycle2->Cycle3 Regioselective Product Fused Indole Product + Catalyst Regen Cycle3->Product Reductive Elimination Product->ActiveCat Regeneration

Figure 2: Catalytic cycle of Rh(III)-mediated C-H activation and annulation.

Experimental Protocol:

Materials:

  • Substrate: N-(Pyrimidin-2-yl)-1H-indole (1.0 equiv, 0.2 mmol)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) - Critical for chloride abstraction
    
  • Oxidant:

    
     (2.1 equiv) - Only required if the cycle is not redox-neutral (Note: Many internal alkyne annulations are redox-neutral; if using oxidative coupling with alkenes, Cu(II) is mandatory).
    
  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, weigh

    
     (3.1 mg) and 
    
    
    
    (6.9 mg) into a screw-cap pressure vial. Add 1.0 mL of dry DCE and stir for 5 minutes to generate the active cationic species
    
    
    .
  • Substrate Addition: Add the indole substrate (0.2 mmol) and the alkyne (0.24 mmol) to the vial.

  • Reaction: Seal the vial tightly. Heat the reaction block to 100°C for 16–24 hours.

    • Checkpoint: The solution should turn from orange/red to dark brown. If precipitation occurs early, catalyst decomposition is likely (check oxygen exclusion).

  • Workup: Cool to room temperature. Dilute with DCM (5 mL) and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the C2-H indole singlet (typically

    
     6.5-7.5 ppm depending on substitution).
    
  • Regioselectivity: NOESY experiments should confirm the orientation of the alkyne insertion relative to the directing group.

Protocol B: Iodine-Mediated Oxidative Cyclization (Green Chemistry)

Principle: This metal-free protocol synthesizes imidazo[1,2-a]pyridines via a "one-pot" condensation of 2-aminopyridines and ketones (Ortoleva-King reaction variant) or alkynes. Iodine acts as a Lewis acid to activate the imine and an oxidant to drive aromatization.

Experimental Protocol:

Materials:

  • Substrate A: 2-Aminopyridine (1.0 mmol)[2]

  • Substrate B: Acetophenone (1.0 mmol) or Phenylacetylene

  • Catalyst: Molecular Iodine (

    
    ) (20–30 mol%)[3]
    
  • Solvent: Water (for "On-Water" effect) or PEG-400.

  • Additive: Sodium Dodecyl Sulfate (SDS) (10 mol%) - Optional surfactant for micellar catalysis.

Step-by-Step Workflow:

  • Assembly: To a 10 mL round-bottom flask, add 2-aminopyridine (94 mg), acetophenone (120 mg), and

    
     (76 mg).
    
  • Solvent: Add 2 mL of deionized water. (The mixture may be heterogeneous).

  • Reaction: Heat to 80°C open to air (or under reflux condenser if volatile substrates are used). Stir vigorously for 6–12 hours.

    • Observation: The reaction mixture will darken as iodine is consumed and regenerated.

  • Quenching: Cool to room temperature. Add saturated

    
     (sodium thiosulfate) solution (2 mL) to quench unreacted iodine (color changes from dark brown to yellow/clear).
    
  • Isolation: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallization from Ethanol is often sufficient; otherwise, use silica gel chromatography.

Data Summary and Comparison

FeatureRh(III) C-H ActivationIodine-Mediated Cyclization
Primary Target Indole/Isoquinoline FusionsImidazo[1,2-a]pyridines
Bond Formation C-C and C-NC-N and C-N
Atom Economy High (Redox-neutral variants)Moderate (Loss of

/

)
Cost High (

~ $200/g)
Very Low (

is negligible)
Sensitivity Air/Moisture Sensitive (Catalyst)Air/Moisture Tolerant
Typical Yield 75–95%80–96%

Troubleshooting Guide

Scenario 1: Rhodium Reaction Stalls (<20% Conversion)

  • Root Cause: Catalyst poisoning by strongly coordinating groups (e.g., free amines, thiols) or inefficient chloride abstraction.

  • Solution: Ensure

    
     is fresh and dry (hygroscopic). If the substrate has a free amine, protect it (e.g., Boc) before reaction. Increase temperature to 120°C.
    

Scenario 2: Iodine Reaction Yields Tar/Black Gunk

  • Root Cause: Over-oxidation or polymerization of the ketone/alkyne.

  • Solution: Reduce temperature to 60°C. Add the iodine portion-wise rather than all at once. Ensure vigorous stirring to maintain the emulsion in aqueous media.

Scenario 3: Regioselectivity Issues in Rh-Catalysis

  • Root Cause: Steric clash between the directing group and the alkyne substituents.

  • Solution: Switch solvent to t-Amyl Alcohol (bulkier solvent can enhance steric differentiation). Use a bulkier directing group if possible.

References

  • Vertex AI Search. (2025). Rh(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report. ResearchGate. Link

  • Zhang, Y., Zheng, J., & Cui, S. (2014). Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles. The Journal of Organic Chemistry. Link

  • Liao, Y., et al. (2021). Rh(III)-catalyzed regioselective C–H activation dialkenylation/annulation cascade for rapid access to 6H-isoindolo[2,1-a]indol. RSC Advances. Link

  • Bera, M. K. (2014). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives. Organic & Biomolecular Chemistry. Link

  • Deshmukh, M. B., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. ACS Omega. Link

  • Kim, J. H., et al. (2015). Rh(III)-Catalyzed C–H Amidation of Indoles with Isocyanates. The Journal of Organic Chemistry. Link

Sources

Application Note: Exploring the Antimicrobial Potential of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and ability to serve as a bioisostere for amide or carboxylate moieties. In the context of rising antimicrobial resistance (AMR), substituted pyrazoles have emerged as potent inhibitors of bacterial DNA gyrase (GyrB) and FabI (enoyl-ACP reductase).

This Application Note provides a comprehensive technical guide for the rational design, chemical synthesis, and biological validation of pyrazole-based antimicrobials. It moves beyond basic theory to provide actionable protocols for the Knorr Pyrazole Synthesis and CLSI-compliant Minimum Inhibitory Concentration (MIC) determination .

Rational Design & SAR Strategy

Effective antimicrobial design requires understanding the Structure-Activity Relationship (SAR). Random substitution rarely yields lead compounds.

The Pharmacophore Logic

The pyrazole ring functions as a scaffold that orients functional groups to interact with specific bacterial protein pockets (e.g., the ATP-binding pocket of DNA Gyrase B).

PositionStrategic ModificationMechanistic Impact
N1 Bulky aryl/heteroaryl groups (e.g., 4-nitrophenyl)Increases lipophilicity (LogP) for membrane permeability; often provides

-stacking interactions within the active site.
C3 Electron-donating groups (e.g., -CH3, -OCH3)Modulates the pKa of the pyrazole nitrogen; affects hydrogen bonding capability with target residues (e.g., Asp73 in GyrB).
C4 Electron-withdrawing groups (EWG) (e.g., -Cl, -NO2, -CN)Critical for Potency. EWGs pull electron density, increasing the acidity of the NH (if unsubstituted) or altering the dipole moment to enhance binding affinity.
C5 Hydrophobic moietiesFills hydrophobic pockets in the target enzyme; steric bulk here can also dictate regioselectivity during synthesis.
Strategic Workflow Diagram

The following workflow outlines the iterative cycle from design to validation.

G design 1. Rational Design (In Silico Docking) synthesis 2. Chemical Synthesis (Knorr Cyclocondensation) design->synthesis purification 3. Purification (Recrystallization/Column) synthesis->purification screening 4. Bio-Screening (MIC/MBC - CLSI M07) purification->screening screening->design Inactive (Fail Fast) lead_opt 5. Lead Optimization (SAR Analysis) screening->lead_opt Active? lead_opt->design Refine Structure

Figure 1: Iterative drug discovery workflow for pyrazole derivatives.

Protocol A: Chemical Synthesis (Knorr Method)

The condensation of hydrazines with 1,3-dicarbonyl compounds (Knorr Pyrazole Synthesis) remains the most robust method for generating libraries.

Reaction Scheme

Reagents: 1,3-diketone (1 equiv), Hydrazine derivative (1.1 equiv), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

Step-by-Step Procedure

Safety: Hydrazines are toxic and potentially carcinogenic. Work in a fume hood.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) in 20 mL of absolute ethanol .

  • Addition: Slowly add 11 mmol of the hydrazine derivative (e.g., phenylhydrazine) dropwise at room temperature.

  • Catalysis: Add 3-5 drops of glacial acetic acid .

  • Reflux: Attach a reflux condenser and heat the mixture to 78-80°C (reflux) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation:

    • Scenario A (Precipitate forms): Cool to room temperature, then chill in an ice bath. Filter the solid.

    • Scenario B (Oily residue): Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring to induce precipitation.

  • Purification: Recrystallize from hot ethanol or ethanol/water mixtures. If the product remains impure, perform column chromatography (Silica gel 60-120 mesh).

  • Validation: Confirm structure via

    
    -NMR (look for the characteristic pyrazole C4-H singlet around 
    
    
    
    6.0–7.0 ppm if C4 is unsubstituted).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 (Broth Microdilution). Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized pyrazoles against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Materials
  • Muller-Hinton Broth (MHB), cation-adjusted.

  • 96-well microtiter plates (U-bottom).

  • Resazurin dye (0.01% w/v) – Optional but recommended for visual endpoint.

  • Bacterial inoculum adjusted to

    
     CFU/mL.
    
Workflow
  • Stock Preparation: Dissolve the pyrazole derivative in 100% DMSO to a concentration of 1024

    
    g/mL .
    
  • Plate Setup:

    • Add 100

      
      L of MHB to columns 2–12.
      
    • Add 200

      
      L of the compound stock (diluted to 2x starting concentration in MHB) to column 1.
      
  • Serial Dilution: Transfer 100

    
    L from column 1 to column 2, mix, and repeat down to column 10. Discard 100 
    
    
    
    L from column 10.
    • Result: A concentration gradient (e.g., 512

      
      g/mL 
      
      
      
      1
      
      
      g/mL).
  • Inoculation: Add 100

    
    L of standardized bacterial suspension (
    
    
    
    CFU/mL) to wells 1–11. Final well volume is 200
    
    
    L; final bacterial concentration is
    
    
    CFU/mL.
  • Controls:

    • Column 11: Growth Control (Bacteria + Broth + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Incubation: Incubate at 35

    
     2°C  for 16–20 hours.
    
  • Readout:

    • Visual: Turbidity indicates growth.

    • Resazurin: Add 30

      
      L of dye. Incubate for 2 hours. Blue = No Growth (Inhibition), Pink = Growth (Live bacteria). 
      

Mechanistic Insight: DNA Gyrase Inhibition

Substituted pyrazoles primarily target the GyrB subunit of bacterial DNA gyrase. Unlike fluoroquinolones (which target GyrA and DNA cleavage), pyrazoles often act as competitive inhibitors at the ATP-binding site.

Mechanism Pathway

The diagram below illustrates the interference of pyrazoles with the ATPase activity required for DNA supercoiling.

Mechanism ATP ATP Molecule GyrB DNA Gyrase (GyrB Subunit) ATP-Binding Pocket ATP->GyrB Normal Binding Complex_Active GyrB-ATP Complex (Active) GyrB->Complex_Active + ATP Complex_Blocked GyrB-Pyrazole Complex (Inactive) GyrB->Complex_Blocked + Pyrazole Pyrazole Substituted Pyrazole (Inhibitor) Pyrazole->GyrB Competitive Binding (Higher Affinity) Supercoiling DNA Supercoiling (Bacterial Replication) Complex_Active->Supercoiling Death Replication Arrest (Bacteriostasis/Cidal) Complex_Blocked->Death ATP Hydrolysis Blocked

Figure 2: Competitive inhibition of DNA Gyrase B by pyrazole derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Synthesis: Low Yield Incomplete condensation or moisture in solvent.Use molecular sieves to dry ethanol; increase reflux time; switch to microwave irradiation (150W, 10 min).
Synthesis: Regioisomers Unsymmetrical 1,3-diketones (e.g., benzoylacetone).Isolate isomers via column chromatography. Bulky groups on the hydrazine favor formation of the less sterically hindered isomer (steric control).
MIC: Precipitation Compound insolubility in aqueous MHB.Ensure final DMSO concentration is <1% (bacteria tolerate up to 2-3%). If precipitation occurs, the MIC is invalid; use a derivative with a polar side chain (e.g., carboxylate).
MIC: "Skipped" Wells Pipetting error or contamination.Discard results. Repeat with fresh tips for every dilution step. Ensure tips are not touching the well walls.

References

  • Review on Pyrazole SAR: Title: Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Source: Polycyclic Aromatic Compounds (2021).[1][2][3][4] URL:[Link][1][3][4][5]

  • Mechanism of Action (Gyrase): Title: Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight (Focus on DNA Gyrase). Source: Current Organic Chemistry (2023). URL:[Link]

  • Synthesis Protocol (Knorr): Title: Knorr Pyrazole Synthesis - Reaction Mechanism and Applications.[5][6] Source: Name-Reaction.com / BenchChem. URL:[Link]

  • MIC Standard (CLSI): Title: M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[7][8][9] Source: Clinical and Laboratory Standards Institute (CLSI).[7][9][10] URL:[Link]

  • Recent Pyrazole Advances: Title: Antibacterial pyrazoles: tackling resistant bacteria.[2][4][11] Source: Future Medicinal Chemistry (NIH/PMC). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic scaffolds. We will address common challenges, troubleshoot potential side reactions, and provide field-proven insights to ensure a successful and efficient synthesis.

The synthesis of highly substituted pyrazoles is a cornerstone of medicinal chemistry, yet it often presents challenges in regioselectivity, purification, and side product formation. This guide provides a structured, question-and-answer-based approach to navigate these complexities, grounded in established chemical principles.

Section 1: Troubleshooting the Core Pyrazole Synthesis & C-4 Functionalization

The most logical and controllable synthetic route to the target compound involves a two-stage process: first, the formation of a 3-amino-1H-pyrazole-5-carbonitrile precursor, followed by the introduction of the benzylamino group at the C-4 position. This section addresses issues that may arise in this sequence.

Q1: My initial pyrazole synthesis gives a low yield and a significant isomeric impurity. How can I improve the regioselectivity for the desired 3-amino-5-cyano isomer?

A1: Understanding the Cause of Isomer Formation

This is a classic challenge in pyrazole synthesis. When an unsymmetrical precursor like a β-ketonitrile (e.g., 2-cyano-3-oxopropanenitrile) reacts with hydrazine, the initial nucleophilic attack can occur at two different electrophilic centers, leading to two possible cyclization pathways and resulting in a mixture of regioisomers. The reaction between hydrazine and a suitable three-carbon precursor is a common method for forming the pyrazole ring.[1][2][3]

  • Pathway A (Desired): Nucleophilic attack by a hydrazine nitrogen at the more electrophilic carbonyl carbon, followed by cyclization and dehydration, yields the 3-amino-1H-pyrazole-5-carbonitrile .

  • Pathway B (Side Product): Attack at the nitrile-adjacent carbon leads to the isomeric 5-amino-1H-pyrazole-3-carbonitrile .

The outcome is highly dependent on reaction conditions, particularly pH, which dictates the nucleophilicity of the hydrazine nitrogens and the nature of the electrophilic centers.[4]

Troubleshooting & Optimization Protocol:

  • pH Control is Critical:

    • Acidic Conditions (e.g., Acetic Acid): Often favor the formation of the 5-aminopyrazole isomer. Protonation of the carbonyl group can enhance its electrophilicity.

    • Basic/Neutral Conditions (e.g., Ethanol, Piperidine catalyst): Often favor the desired 3-aminopyrazole isomer by promoting the formation of an enolate or enamine intermediate, which directs the cyclization.

  • Strategic Precursor Selection: A reliable method to enforce regioselectivity is to start with a precursor that locks in the desired arrangement. Synthesizing 3-amino-1H-pyrazole-4-carbonitrile often involves reacting hydrazine with precursors derived from 3-oxoalkanonitriles.[5][6][7]

  • Solvent & Temperature:

    • Refluxing in a non-polar solvent can sometimes favor one isomer over another.

    • Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product.

Visualization: Regioisomeric Pyrazole Formation

G cluster_0 Reaction Start cluster_1 Pathway A (Desired) cluster_2 Pathway B (Side Product) start Hydrazine + β-Ketonitrile Precursor A_intermediate Intermediate A start->A_intermediate Attack at C5 B_intermediate Intermediate B start->B_intermediate Attack at C3 A_product 3-Amino-1H-pyrazole-5-carbonitrile A_intermediate->A_product Cyclization B_product 5-Amino-1H-pyrazole-3-carbonitrile B_intermediate->B_product Cyclization

Caption: Regioselectivity in pyrazole synthesis.

Q2: I'm attempting to install the benzylamino group at C-4 via direct nucleophilic aromatic substitution (SNAr) on a 4-halopyrazole intermediate, but the reaction is low-yielding and produces multiple side products. What is going wrong?

A2: Common Pitfalls in C-4 Amination

Introducing the benzylamino group at the electron-rich C-4 position is not trivial. A common strategy involves first halogenating the C-4 position (e.g., with NBS or I2) to create an electrophilic site for nucleophilic attack by benzylamine. However, this approach is fraught with potential side reactions.

Potential Side Reactions:

  • N-Benzylation: Benzylamine can act as a nucleophile and attack the pyrazole ring nitrogen (N-1) or even the exocyclic amino group at C-3, especially under basic conditions.

  • Dibenzylamine Formation: Benzylamine can react with the benzyl halide formed in situ (if any) or undergo self-condensation under certain conditions, leading to dibenzylamine as a significant impurity.[8]

  • Oxidative Side Products: Benzylamine is susceptible to oxidation, which can lead to the formation of benzonitrile or benzaldehyde, further complicating the reaction mixture.[9][10]

  • Poor Reactivity: The C-4 position of the pyrazole ring may not be sufficiently activated for SNAr, requiring harsh conditions (high temperature, strong base) that promote the aforementioned side reactions.

Visualization: C-4 Functionalization Workflow & Pitfalls

G start 3-Amino-5-cyano-1H-pyrazole halogenation Halogenation (NBS/I2) start->halogenation intermediate 4-Halo-pyrazole Intermediate halogenation->intermediate amination Amination (Benzylamine) intermediate->amination product Target Product amination->product side_n_benzyl N-Benzylation amination->side_n_benzyl Side Reaction side_dibenzyl Dibenzylamine amination->side_dibenzyl Side Reaction side_ox Oxidation Products amination->side_ox Side Reaction

Caption: Synthetic workflow and potential side reactions.

Section 2: Optimized Protocols and Advanced Solutions

To overcome the challenges outlined above, a more robust and controlled methodology is required. We recommend transitioning from classical SNAr to a modern cross-coupling reaction for the C-N bond formation.

Q3: What is the recommended, high-yield protocol for introducing the benzylamino group at the C-4 position?

A3: Buchwald-Hartwig Amination for Superior Control

The Buchwald-Hartwig cross-coupling reaction is a powerful and highly reliable method for forming C-N bonds. It utilizes a palladium catalyst and a suitable ligand to couple an amine with an aryl halide or triflate. This method offers superior yields, milder reaction conditions, and significantly fewer side products compared to direct SNAr.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-Amino-4-iodo-1H-pyrazole-5-carbonitrile

  • Dissolution: Dissolve 3-amino-1H-pyrazole-5-carbonitrile (1.0 eq) in a suitable solvent like DMF or CH3CN.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 4-iodo intermediate.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Inert Atmosphere: To a dry, oven-baked flask, add the 3-amino-4-iodo-1H-pyrazole-5-carbonitrile (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%). Purge the flask with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add a non-nucleophilic base (e.g., Cs2CO3 or K3PO4, 2.0 eq). Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Amine Addition: Add benzylamine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography (eluent typically a gradient of hexane/ethyl acetate) to yield the final product.

Data Presentation: Comparison of Amination Methods

ParameterDirect SNAr (Conventional)Buchwald-Hartwig (Recommended)
Temperature High (120-160 °C)Moderate (80-110 °C)
Base Strong, nucleophilic (e.g., NaH, KOtBu)Weak, non-nucleophilic (e.g., Cs2CO3)
Common Yield < 40%> 80%
Key Side Products N-alkylation, dibenzylamine, oxidationMinimal; potential for dehalogenation
Substrate Scope LimitedBroad
Reproducibility PoorHigh

Section 3: Frequently Asked Questions (FAQs)

Q4: How can I effectively monitor the progress of these reactions?

A4: Thin-Layer Chromatography (TLC) is indispensable for routine monitoring. Use a mobile phase like 30-50% Ethyl Acetate in Hexane. Staining with potassium permanganate or visualization under UV light (254 nm) is effective. For precise analysis of product formation and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q5: My final product is an oil/gummy solid and is difficult to purify. What are some tips?

A5: Impurities like residual benzylamine or dibenzylamine can prevent crystallization.

  • Acid Wash: During workup, perform an aqueous wash with dilute HCl (1M) to protonate and remove basic impurities into the aqueous layer. Be cautious, as the product itself has basic nitrogens and may also partition.

  • Chromatography: Use a gradient elution on silica gel. Sometimes, adding 1% triethylamine to the eluent can prevent streaking of basic compounds on the column.

  • Recrystallization: If you can obtain a solid, try recrystallization from various solvent systems like Ethanol/Water, Ethyl Acetate/Hexane, or Isopropanol.[11]

Q6: What are the key spectroscopic features to confirm the final product's identity?

A6:

  • ¹H NMR: Look for the characteristic singlet of the benzylic CH₂ protons (around 4.5 ppm), distinct signals for the aromatic protons of the benzyl group, and broad singlets for the three N-H protons (pyrazole N-H, C3-NH₂, benzylamino N-H).

  • ¹³C NMR: Confirm the presence of the nitrile carbon (C≡N) around 115-120 ppm.

  • IR Spectroscopy: A sharp, strong absorption band around 2200-2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch. Look for N-H stretching bands in the 3200-3500 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of C₁₁H₁₁N₅.

References

  • Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

  • Johnson, R.E. (1979) Process for the production of benzylamine and dibenzylamine. U.S.
  • Shaaban, M.R., et al. (2021) Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11, 28144-28169. [Link]

  • Bar-Natan, R., et al. (2007) Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics, 26(25), 6245-6255. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

  • Request PDF. (n.d.). Palladium and Copper Cocatalyzed Intermolecular Cyclization Reaction: Synthesis of 5-Aminopyrazole Derivatives. ResearchGate. [Link]

  • Anes, B., et al. (2022) Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link]

  • Al-Qalaf, F., et al. (2008) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives. [Link]

  • ResearchGate. (n.d.). Synthesis of nitriles and imines using benzylamine derivatives over... [Link]

  • Al-Qalaf, F., et al. (2008) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 2959-2972. [Link]

  • Gomaa, A. M., et al. (2021) Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 752923. [Link]

  • El-Sattar, N. E. A. (2011) Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 180-184. [Link]

  • Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(15), 6289–6295. [Link]

  • Dömling, A., et al. (2020) Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2038–2120. [Link]

  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole. [Link]

  • Elmaati, T. M. A. (2007) Recent developments in aminopyrazole chemistry. ARKIVOC, 2007(14), 84-121. [Link]

  • Adani, N., et al. (2019) Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Semantic Scholar. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Sciforum. (n.d.). catalyzed Multi component Synthesis of 6-amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c] pyrazole-5-carbonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2. [Link]

  • ResearchGate. (n.d.). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Mokhtari, B., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(45), 31631-31640. [Link]

  • Anes, B., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 960-999. [Link]

  • Guesmi, F., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(22), 4113. [Link]

  • Gosavi, G., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(6). [Link]

Sources

"how to avoid regioisomer formation in pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Avoiding Regioisomer Formation

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying mechanistic reasoning to empower your experimental design. The formation of regioisomeric mixtures is a common hurdle, particularly in drug discovery where a single isomer is often responsible for the desired pharmacological activity.[1][2][3] This guide provides troubleshooting steps, advanced strategies, and detailed protocols to help you achieve high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)
Q1: What exactly are regioisomers in the context of pyrazole synthesis and why is controlling their formation so critical?

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms—specifically, the placement of substituents on the pyrazole ring.[4] This issue most commonly arises when a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (a classic method known as the Knorr pyrazole synthesis).[1][5][6] The hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two different carbonyl carbons, leading to two possible cyclization pathways.

The diagram below illustrates how reacting an unsymmetrical 1,3-diketone with methylhydrazine can lead to two different pyrazole products, Regioisomer A and Regioisomer B.

G diketone Unsymmetrical 1,3-Diketone pathA Pathway A: Attack at C1 diketone->pathA pathB Pathway B: Attack at C3 diketone->pathB hydrazine Substituted Hydrazine (R'-NHNH₂) hydrazine->pathA hydrazine->pathB isomerA Regioisomer A pathA->isomerA Cyclization isomerB Regioisomer B pathB->isomerB Cyclization

Caption: Troubleshooting flowchart for poor regioselectivity.

Issue 1: My reaction produced a nearly 1:1 mixture of regioisomers.
  • Problem: This outcome suggests that the intrinsic steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl are minimal, and the reaction conditions (solvent, pH) are not providing any directional influence.

  • Solution 1 (Highest Impact): Change the Solvent. The single most effective change you can make is often switching from a standard solvent like ethanol to a fluorinated alcohol. Studies have shown that moving from ethanol to TFE, and especially to HFIP, can dramatically shift the isomeric ratio from ~1:1 to greater than 97:3 in favor of one isomer. The unique hydrogen-bonding properties of these solvents are thought to stabilize key intermediates, directing the reaction down a single pathway.

  • Solution 2: Adjust the pH. If a solvent change is insufficient, introduce catalytic acid (e.g., acetic acid, TFA) or base. [1][7]This alters the relative nucleophilicity of the two hydrazine nitrogens, forcing one to react preferentially. You may need to screen both acidic and basic conditions to find the optimal system for your desired isomer.

Issue 2: The major product of my reaction is the undesired regioisomer.
  • Problem: The inherent properties of your starting materials are directing the reaction away from your target molecule under the current conditions.

  • Solution 1: Reverse the Conditions. If you are running the reaction under acidic conditions, try basic conditions, and vice-versa. This can sometimes flip the regioselectivity by changing which nitrogen atom of the hydrazine initiates the attack.

  • Solution 2: Re-evaluate Starting Materials. If feasible, modify the substituents on your 1,3-dicarbonyl or hydrazine. For example, if the initial attack occurs at a carbonyl adjacent to a methyl group, replacing that methyl with a bulkier tert-butyl group could force the reaction to the other carbonyl.

  • Solution 3: Change the Synthetic Approach. This is the most robust solution. Instead of a 1,3-diketone, use a substrate where the reactivity difference between the two electrophilic centers is pre-defined and unambiguous. Using a β-enaminone or an α-oxoketene N,S-acetal introduces a "blocking" group, forcing the hydrazine to attack at a single position with high regioselectivity. [1][8]

Data Summary: Impact of Solvent on Regioselectivity

The following table, adapted from data on the reaction of various 1,3-diketones with methylhydrazine, clearly demonstrates the powerful effect of solvent choice.

1,3-Diketone Substituents (R¹, R²) Solvent Regioisomeric Ratio (A:B)¹ Predominant Isomer Reference
2-Furyl, CF₃ Ethanol 36:64 B (5-CF₃)
2-Furyl, CF₃ TFE 85:15 A (3-CF₃)
2-Furyl, CF₃ HFIP 97:3 A (3-CF₃)
Phenyl, CF₃ Ethanol 5:95 B (5-CF₃)
Phenyl, CF₃ TFE 90:10 A (3-CF₃)
Phenyl, CF₃ HFIP >99:1 A (3-CF₃)
Methyl, CF₃ Ethanol 20:80 B (5-CF₃)

| Methyl, CF₃ | HFIP | 95:5 | A (3-CF₃) | |

¹Regioisomer A corresponds to the pyrazole with the R² group at the 3-position; Regioisomer B has the R² group at the 5-position.

Experimental Protocols
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP

This protocol is adapted from established methods demonstrating the efficacy of fluorinated alcohols in controlling regioselectivity. [1] Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL, ~0.2-0.3 M)

  • Round-bottom flask with magnetic stir bar

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in HFIP (to achieve a concentration of ~0.2-0.3 M).

  • Reagent Addition: While stirring at room temperature, add the substituted hydrazine (1.1 equiv) to the solution. Note: The reaction is often exothermic; for larger scales, consider cooling with an ice bath during addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed (typically 1-4 hours).

  • Workup: Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterization: Characterize the final product and determine the precise isomeric ratio using ¹H NMR and/or GC-MS analysis.

Post-Synthesis Solutions: Separating Regioisomers

If you have already generated a mixture and resynthesis is not an option, you can still obtain the pure isomer, although this is often challenging.

  • Preparative Flash Chromatography: This is the most common method. [4]Careful selection of the mobile phase is critical to achieving baseline separation of the isomers.

  • Fractional Crystallization: If the regioisomers have different solubility profiles, one may crystallize out of a saturated solution preferentially upon slow cooling. [4]This requires significant optimization of solvents and conditions.

  • Supercritical Fluid Chromatography (SFC): For particularly difficult separations, SFC can provide superior resolution and faster run times compared to traditional HPLC. [4] By understanding the fundamental principles governing the Knorr pyrazole synthesis and applying the systematic troubleshooting and optimization strategies outlined here, you can effectively control and avoid the formation of unwanted regioisomers in your experiments.

References
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Available at: [Link]

  • Cheng, Y., et al. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry. Available at: [Link]

  • Wang, D-H., et al. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie. Available at: [Link]

  • da Rosa, F. A., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2022). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. Available at: [Link]

  • Yaka, Y. & Çetinkaya, Y. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Hacettepe Journal of Biology and Chemistry. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2018). Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c]o[9]xazines. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-shamali, M. A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. Available at: [Link]

  • Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

  • UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]

  • Sharma, V., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Deng, X. & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • Wang, X., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC. Available at: [Link]

  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Aben, N., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Adrio, J., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC Publishing. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • Taylor & Francis. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Taylor & Francis Online. Available at: [Link]

  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Connect. Available at: [Link]

  • Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Available at: [Link]

  • Afonin, A. V., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). | The scope of directing groups. Pyridine and pyrazole could also be... ResearchGate. Available at: [Link]

  • S. M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing the Final Crystallization of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the final crystallization step of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile. As a senior application scientist, this guide synthesizes fundamental crystallization principles with field-proven insights to address common challenges encountered during the purification of this and structurally related aminopyrazole carbonitriles.

I. Foundational Knowledge: Understanding Your Molecule and the Crystallization Process

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile and the principles governing its crystallization.

A. Physicochemical Properties (General Profile for Aminopyrazole Carbonitriles)

PropertyGeneral Characteristics for Aminopyrazole CarbonitrilesImportance in Crystallization
Melting Point Crystalline solids with melting points typically ranging from 150°C to over 250°C, depending on substitution.Sets the upper temperature limit for dissolution to avoid degradation. A sharp melting point is indicative of high purity.
Solubility Generally, sparingly soluble in non-polar solvents and more soluble in polar aprotic and protic solvents.The cornerstone of selecting an appropriate solvent system for crystallization.
Polymorphism Many active pharmaceutical ingredients (APIs) can exist in different crystalline forms (polymorphs), each with unique physical properties.[1][2][3]Polymorphism can significantly impact solubility, dissolution rate, and bioavailability.[1][3] Consistent polymorphic form is critical for reproducible product performance.[1]
Chemical Stability The pyrazole core is generally stable, but the amino groups can be susceptible to oxidation or side reactions at elevated temperatures or in the presence of certain reagents.Dictates the choice of solvents and the thermal conditions that can be safely employed during crystallization.

B. The Crystallization Workflow: A Step-by-Step Overview

The process of crystallization is a self-assembly process that, when controlled, can be a powerful purification technique. The general workflow is depicted below.

Crystallization Workflow cluster_0 Preparation cluster_1 Crystal Formation cluster_2 Isolation & Drying A Crude Product Dissolution B Hot Filtration (Optional) A->B C Controlled Cooling / Anti-solvent Addition B->C D Nucleation & Crystal Growth C->D E Vacuum Filtration D->E F Washing with Cold Solvent E->F G Drying F->G

A simplified workflow for the crystallization process.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the crystallization of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile in a question-and-answer format.

Q1: My compound is poorly soluble in most common solvents. How can I find a suitable crystallization solvent?

A1: Poor solubility is a common challenge with pyrazole derivatives.[4] A systematic solvent screening is the most effective approach.

  • Rationale: An ideal crystallization solvent will dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below, allowing for high recovery.

  • Protocol: Small-Scale Solvent Screening

    • Place a small, known amount of your crude product (e.g., 10-20 mg) into several small test tubes or vials.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.

    • Observe the solubility at room temperature.

    • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture with agitation.

    • A good candidate solvent will fully dissolve the compound upon heating.

    • Allow the clear solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. The solvent that yields a good quantity of crystalline solid upon cooling is a promising candidate.

  • Recommended Solvents for Initial Screening: Based on literature for similar aminopyrazole derivatives, consider the following solvents:

    • Protic Solvents: Ethanol, Isopropanol, n-Propanol

    • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile, Dioxane

    • Aromatic Solvents: Toluene

  • Pro-Tip: Binary Solvent Systems: If a single solvent is not effective, a binary (two-component) solvent system can be employed.[4] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[4] Common miscible pairs include Ethanol/Water, Acetone/Water, or Toluene/Heptane.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to high supersaturation or the presence of impurities.

  • Causality: The compound's solubility limit is exceeded at a temperature above its melting point in the solvent system, or impurities are depressing the melting point.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level.

    • Slower Cooling: Allow the solution to cool much more slowly. A programmable cooling bath or insulating the flask can help. Slower cooling provides more time for orderly crystal lattice formation.[5][6]

    • Seed Crystals: If you have a small amount of pure crystalline material, add a "seed crystal" to the supersaturated solution at a temperature slightly below the saturation point. This provides a template for crystal growth.

    • Solvent System Modification: Consider using a different solvent or a binary solvent system where the compound has a slightly lower solubility at elevated temperatures.

Q3: The crystallization is too rapid, resulting in a fine powder instead of well-defined crystals. How can I slow it down?

A3: Rapid crystallization, often called "crashing out," traps impurities and leads to small particle sizes, which can be problematic for filtration and downstream processing.

  • Underlying Issue: The solution is too supersaturated upon cooling.

  • Corrective Actions:

    • Increase Solvent Volume: Add more of the hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during the cooling phase.

    • Insulate the Crystallization Vessel: Place the flask on a cork ring or a folded towel to slow the rate of cooling.

    • Gradual Cooling: Instead of placing the hot flask directly on the benchtop or in an ice bath, allow it to cool slowly in the air first.

Q4: My crystallization yield is very low. How can I improve it?

A4: Low yield can be attributed to several factors, primarily the high solubility of the compound in the mother liquor.

  • Potential Causes & Solutions:

    • Excessive Solvent: You may have used too much solvent. If so, you can evaporate some of the solvent and attempt to recrystallize.

    • Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time. Cooling to 0-4°C in an ice bath for at least 30-60 minutes after initial cooling to room temperature is recommended.

    • Choice of Solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice with a screening as described in A1.

    • Premature Filtration: Ensure that crystallization is complete before filtering.

    • Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q5: I am concerned about polymorphism. How can I control the crystal form?

A5: Controlling polymorphism is a critical aspect of drug development, as different polymorphs can have different physical properties.[1][3] The formation of a specific polymorph is influenced by kinetic and thermodynamic factors.

  • Factors Influencing Polymorphism:

    • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.

    • Cooling Rate: Rapid cooling often yields a metastable polymorph, while slow cooling favors the thermodynamically stable form.

    • Temperature: The temperature at which crystallization occurs can determine the resulting polymorph.

    • Agitation: The rate of stirring can affect nucleation and crystal growth, potentially influencing the polymorphic form.

  • Experimental Approach to Polymorph Screening:

    • Crystallize the compound from a variety of solvents with different polarities.

    • Vary the crystallization method (e.g., slow cooling, fast cooling, solvent evaporation, anti-solvent addition).

    • Analyze the resulting crystals using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify different polymorphic forms.[3]

Polymorph_Control A Crude 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile B Dissolution in Solvent A->B C Crystallization Method B->C D Polymorph A C->D Slow Cooling (e.g., Ethanol) E Polymorph B C->E Fast Cooling (e.g., Acetone) F Polymorph C C->F Anti-solvent (e.g., Dioxane/Water) G Characterization (XRPD, DSC, IR) D->G E->G F->G

A decision tree for exploring polymorphism.

III. Experimental Protocols

Protocol 1: General Cooling Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile. Add a sufficient volume of the chosen solvent (e.g., ethanol) to create a slurry.

  • Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., acetone or dioxane) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring, slowly add a miscible "anti-solvent" (e.g., water or heptane) dropwise until the solution becomes persistently turbid.

  • Clarification (Optional): If too much anti-solvent is added, add a few drops of the "good" solvent until the solution is clear again.

  • Crystallization: Cover the flask and allow it to stand at room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing it in a cold bath may induce crystallization.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1.

IV. References

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • Controlling polymorphism, crystal size and habit in pharmaceuticals. (n.d.). Retrieved from [Link]

  • IUCr Journals. (n.d.). Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. Retrieved from [Link]

  • ACS Publications. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Retrieved from [Link]

  • Hilaris Publishing. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Srinivasakannan, C., et al. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. Retrieved from [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]

  • AIP Publishing. (2023). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. Physics of Fluids. Retrieved from [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]

  • SpringerLink. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • MDPI. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Al-Azhar University. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • American Laboratory. (2014). Improving the Crystallization Process for Optimal Drug Development. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Retrieved from [Link]

  • ResearchGate. (2025). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PMC. (n.d.). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Retrieved from [Link]

Sources

Technical Guide: Troubleshooting Cell Permeability in Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Permeability Paradox

The pyrazole scaffold is a "privileged structure" in kinase inhibition (e.g., Crizotinib, Ruxolitinib) due to its ability to form bidentate hydrogen bonds with the kinase hinge region. However, this binding capability introduces a fundamental permeability paradox :

  • The Binding Asset: The pyrrole-like -NH moiety acts as a critical Hydrogen Bond Donor (HBD) for target affinity.

  • The Permeability Liability: This same exposed HBD increases Polar Surface Area (PSA) and desolvation energy, significantly penalizing passive membrane diffusion.

This guide provides a systematic troubleshooting workflow to distinguish between solubility artifacts, efflux liabilities, and intrinsic permeability issues, followed by structural remediation strategies.

Diagnostic Triage: Isolate the Mechanism

Before altering the chemical structure, you must diagnose why the cellular potency (IC50) does not match biochemical potency (Ki).

Q: My biochemical IC50 is nanomolar, but cellular activity is poor (>10µM). Is this definitely a permeability issue?

A: Not necessarily. You must rule out "The Brick Dust Effect" (solubility) and Efflux before assuming intrinsic impermeability.

The Diagnostic Workflow

Use the following logic flow to categorize the failure mode.

DiagnosticTree Start Discrepancy: High Cell IC50 vs Low Biochem Ki SolubilityCheck Step 1: Kinetic Solubility Assay (PBS pH 7.4) Start->SolubilityCheck IsSoluble Is Solubility > Cell Assay Conc? SolubilityCheck->IsSoluble PAMPA Step 2: PAMPA Assay (Passive Diffusion Only) IsSoluble->PAMPA Yes Issue_Sol Issue: Solubility Limited Action: Formulation/Salt Screen IsSoluble->Issue_Sol No PAMPA_Result PAMPA Permeability (Pe) PAMPA->PAMPA_Result Caco2 Step 3: Bidirectional Caco-2 (Active + Passive) PAMPA_Result->Caco2 High Pe (>10^-6 cm/s) Issue_Intrinsic Issue: Intrinsic Permeability (High HBD/TPSA) PAMPA_Result->Issue_Intrinsic Low Pe (<10^-6 cm/s) Issue_Efflux Issue: Transporter Efflux (P-gp/BCRP Substrate) Caco2->Issue_Efflux High Efflux Ratio (B-A/A-B > 2) Caco2->Issue_Intrinsic Low Recovery / High Binding

Figure 1: Diagnostic decision tree to isolate solubility, passive diffusion, and active efflux mechanisms.

The Efflux Trap (Transporter Liability)

Pyrazoles are frequent substrates for P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). If your compound works in PAMPA but fails in Caco-2 or MDCK cells, efflux is the likely culprit.

Q: How do I confirm my pyrazole is a P-gp substrate?

A: Perform a Bidirectional Caco-2 Assay with Inhibitors .

Protocol: Transporter Validation

  • Setup: Culture Caco-2 monolayers on Transwell inserts (21-day differentiation).

  • Conditions:

    • Condition A: Compound alone.

    • Condition B: Compound + Verapamil (100 µM) [P-gp Inhibitor].

    • Condition C: Compound + Ko143 (10 µM) [BCRP Inhibitor].

  • Calculation:

    
    
    
  • Interpretation:

    • ER > 2.0: Active efflux is present.

    • ER + Verapamil ≈ 1.0: Confirmed P-gp substrate.

    • ER + Ko143 ≈ 1.0: Confirmed BCRP substrate.

Technical Insight: If P-gp liability is confirmed, you do not necessarily need to increase lipophilicity. Instead, reduce the basic pKa of the pyridine-like nitrogen or introduce steric hindrance near the H-bond accepting sites to disrupt transporter recognition [1].

Medicinal Chemistry Solutions: Structural Remediation

If PAMPA confirms low intrinsic permeability (passive diffusion failure), you must modify the core. The goal is to mask the pyrazole NH donor without destroying kinase binding.

Strategy A: The "Molecular Chameleon" (Intramolecular Hydrogen Bonding)

This is the most elegant solution. Design the molecule to form an Intramolecular Hydrogen Bond (IMHB) between the pyrazole NH and a nearby acceptor (e.g., an ortho-substituent on an adjacent phenyl ring).

  • Mechanism:

    • In Membrane (Lipophilic): The IMHB "closes" the molecule, hiding the polar NH and reducing effective TPSA.

    • In Cytosol/Target (Aqueous): The bond opens, allowing the NH to bind the kinase hinge [2, 5].

Strategy B: N-Methylation (The "Brute Force" Mask)

Directly capping the pyrazole NH with a methyl group.

  • Pros: Drastically improves LogP and permeability.

  • Cons: Often abolishes kinase potency if the NH is a critical hinge binder.

  • Fix: If N-methylation kills potency, try "shifting" the nitrogen. Move from a

    
    -pyrazole to a 
    
    
    
    -methyl-substituted isomer if the binding pocket allows [4].
Strategy C: Fluorination (pKa Modulation)

Adding fluorine to the pyrazole ring or adjacent groups.

  • Effect: Fluorine is electron-withdrawing. It lowers the pKa of the pyrazole NH (making it more acidic) and the pyridine-N (making it less basic).

  • Result: Reduces the ionization at physiological pH (7.4), increasing the fraction of neutral species capable of crossing the membrane [3].

Comparative Data: Structural Impact on Permeability[1][2][3]
Modification StrategyImpact on LogPImpact on Permeability (PAMPA)Risk to Potency
Baseline (Unsubstituted NH) LowLow (< 1.0 x

cm/s)
N/A (Reference)
N-Methylation High (+0.5 to 1.0)High (> 10.0 x

cm/s)
High (Loss of H-bond)
IMHB (e.g., ortho-F or OMe) ModerateModerate/HighLow (Conformational adaptation)
Ring Fluorination ModerateModerateLow

Visualizing the "Chameleon" Effect

The following diagram illustrates how creating an intramolecular hydrogen bond (IMHB) allows the pyrazole to switch states based on the environment.

ChameleonEffect Membrane Lipid Membrane (Hydrophobic) ClosedState Closed Conformation (IMHB Formed, Low TPSA) Membrane->ClosedState Target Kinase Pocket (Hydrophilic/Specific) OpenState Open Conformation (High TPSA, Exposed NH) OpenState->Target Binds Effectively OpenState->ClosedState Desolvation ClosedState->Membrane Permeates Rapidly ClosedState->OpenState Equilibrium Shift (Water/Target)

Figure 2: The "Molecular Chameleon" concept. IMHB shields the pyrazole NH during transport but breaks to allow target binding.

FAQ: Common Troubleshooting Scenarios

Q: I see high recovery in Caco-2 but low permeability (A-B). What does this mean? A: This indicates the compound is stable and soluble but intrinsically impermeable. It is not stuck in the membrane or metabolized. You have a polarity problem (too many HBDs). Calculate your TPSA; if >120 Ų, apply Strategy A (IMHB) or C (Fluorination).

Q: My compound is insoluble in the PBS buffer used for PAMPA. Can I use DMSO? A: Standard PAMPA tolerates up to 5% DMSO. However, if your compound crashes out even at 1-2%, you are measuring "apparent" permeability of a precipitate. Switch to a FaSSIF (Fasted State Simulated Intestinal Fluid) buffer system, which contains lecithin/taurocholate to simulate physiological solubilization.

Q: Does the position of the pyrazole nitrogen matter? A: Yes. 3,5-disubstituted pyrazoles exist in tautomeric equilibrium. Substituents that stabilize the tautomer with the lower dipole moment will generally improve permeability. Electron-withdrawing groups (EWGs) tend to stabilize the NH on the nitrogen further from the EWG [6].

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec ADME Screening Services. Link

  • Caron, G., et al. (2018). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. University of Torino / MedChemComm. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

  • Nielsen, D. S., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. Link

  • Over, B., et al. (2016). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Journal of Medicinal Chemistry. Link

  • Silva, V. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1). Link

Technical Support Center: Optimizing 3-Amino-Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and lead optimization scientists utilizing the 3-aminopyrazole scaffold in kinase inhibitor discovery. It prioritizes actionable structure-activity relationship (SAR) logic and troubleshooting experimental discrepancies.

Executive Technical Overview

The 3-aminopyrazole moiety is a privileged scaffold in kinase drug discovery (e.g., Tozasertib, Barasertib) due to its ability to mimic the adenine ring of ATP. It functions primarily as a Type I hinge binder , forming a critical bidentate hydrogen bond network with the kinase hinge region (residues GK+1 and GK+3).

The Core Challenge: While the scaffold provides high potency (


 nM) by exploiting the conserved ATP pocket, this conservation leads to inherent promiscuity (off-target inhibition of CDKs, GSK3, and AURK). Improving selectivity requires "growing" the molecule away from the hinge into non-conserved regions: the Gatekeeper , the Solvent Front , and the DFG-pocket .

Interactive Troubleshooting & Optimization Guide

Category A: Structural Optimization (SAR) & Selectivity[1][2]
Q1: My 3-aminopyrazole hit is potent (<50 nM) but inhibits multiple kinases (Promiscuity). How do I engineer isoform selectivity?

Diagnosis: Your inhibitor is likely relying solely on the hinge-binding H-bonds (N2 acceptor and 3-


 donor). This motif is too conserved.

Solution Protocol: You must exploit the "vectors" available on the pyrazole ring to reach non-conserved pockets.

Vector PositionTarget RegionStrategic Modification
C4-Position Gatekeeper / Back Pocket Introduce bulky hydrophobic groups (e.g., tert-butyl, substituted phenyl) to clash with kinases possessing large gatekeeper residues (e.g., Methionine), thereby selecting for kinases with small gatekeepers (e.g., Threonine).
N1-Position Solvent Front Attach solubilizing tails (e.g., piperazine, morpholine) or polar moieties. This region varies significantly in charge distribution across the kinome.
C5-Position Steric Control Small alkyl groups (Methyl, Cyclopropyl) here can twist the conformation relative to the connected aryl ring, forcing a specific atropisomer that fits only specific binding clefts.

Expert Insight: For JNK3 selectivity (vs. JNK1), extending the amide moiety at the C4-position has proven effective.[1] A study demonstrated that moving a methyl group on a pyridine substituent attached to the pyrazole significantly altered the JNK3/JNK1 selectivity ratio by exploiting subtle differences in the hydrophobic pocket alignment [1].

Q2: Can I convert my reversible 3-aminopyrazole inhibitor into a covalent inhibitor to fix selectivity?

Answer: Yes, this is a high-value strategy if your target kinase has a non-conserved cysteine in the P-loop or Hinge-proximal region.

Workflow:

  • Sequence Alignment: Identify a cysteine residue within 10-15 Å of the ATP pocket unique to your target (e.g., FGFRs).

  • Vector Selection: Attach an electrophile (acrylamide or vinyl sulfone) to the C4-phenyl ring (if present) or N1-tail .

  • Validation: The electrophile must be positioned to react after the reversible binding event (induced fit).

  • Reference Case: In FGFR inhibitor design, adding an acrylamide to the meta-position of a phenyl ring attached to the aminopyrazole core resulted in single-digit nanomolar potency against gatekeeper mutants by covalently trapping a P-loop cysteine [2].

Category B: Assay & Data Discrepancies
Q3: My compound shows an IC50 of 10 nM in the enzymatic assay but >1 µM in cellular proliferation assays. Why?

Root Cause Analysis: This is a classic "ATP-Gap" or Permeability issue.

  • ATP Competition: Enzymatic assays are often run at

    
     (ATP) (~10-50 µM), whereas intracellular ATP is 1-5 mM. If your 3-aminopyrazole is a pure ATP-competitive (Type I) inhibitor, its potency will drop linearly with increasing ATP concentration.
    
    • Test: Re-run the enzymatic assay at 1 mM ATP. If IC50 shifts >50-fold, you have a weak competitive binder.

  • Permeability (N1 Substitution): The N1 position is critical for solubility but can hinder permeability if the group is too polar.

    • Check: Calculated LogP (cLogP) should be 2-4. If < 1, cellular entry is limited.

Q4: I see "bell-shaped" dose-response curves in my biochemical assay. Is this aggregation?

Diagnosis: Likely aggregation or solubility limits of the aminopyrazole core, which can be flat and prone to stacking.

Troubleshooting Steps:

  • Detergent Check: Ensure your assay buffer contains 0.01% Triton X-100 or Tween-20.

  • Spin Test: Centrifuge the compound stock at high speed before adding to the assay. If potency drops, the "active" species was a precipitate/aggregate.

  • Visual: 3-aminopyrazoles with flat aromatic substituents at C4 are prone to

    
    -
    
    
    
    stacking. Introduce an
    
    
    carbon linker or a twist (via C5 substitution) to disrupt planarity.

Visualizing the Strategy

The following diagram illustrates the "Vector Logic" for modifying the 3-aminopyrazole scaffold.

G cluster_mods Optimization Vectors Core 3-Aminopyrazole Scaffold Hinge Hinge Region (GK+1, GK+3) Core->Hinge H-Bonds (Primary Affinity) Gatekeeper Gatekeeper Residue (Selectivity Filter) Core->Gatekeeper C5 / C4-Substituent (Steric Clash/Fit) Solvent Solvent Front (Solubility/ADME) Core->Solvent N1-Tail (Polar Groups) BackPocket Back Pocket (Hydrophobic) Core->BackPocket C4-Aryl Extension Mod1 C4: Bulky Group (targets small GK) Core->Mod1 Mod2 N1: Morpholine/Piperazine (improves solubility) Core->Mod2 Mod3 C5: Methyl/Cyclopropyl (induces twist) Core->Mod3

Caption: Vector map for 3-aminopyrazole optimization. Core hinge binding is conserved; selectivity is achieved via C4/C5/N1 vectors.

Protocol: Kinase Selectivity Profiling Interpretation

When you receive your KINOMEscan or panel data, use this logic to interpret "Selectivity Scores" (S-scores).

MetricDefinitionThreshold for "Selective"Action if Failed
S(35) % of kinases inhibited >35% at 1 µM< 0.05 (5% of kinome)Reduce lipophilicity (lower cLogP); Check for non-specific hydrophobic binding.
S(10) % of kinases inhibited >10% at 1 µM< 0.20Indicates "sticky" compound. Introduce steric bulk at C5 to enforce shape complementarity.
Gini Coefficient Measure of inequality in inhibition> 0.75If low, the compound is a pan-inhibitor. Re-design the hinge-binding motif (e.g., change H-bond donor/acceptor pattern).

Self-Validating Step: If your compound inhibits >10% of the kinome, perform a Thermal Shift Assay (TSA) .

  • High Promiscuity + High

    
    :  You have a tight-binding pan-inhibitor (Type I).
    
  • High Promiscuity + Low/No

    
    :  You likely have a PAINS (Pan-Assay Interference Compound) or aggregator.
    

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Source: ACS Medicinal Chemistry Letters (NIH/PMC) URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: Molecules (MDPI) URL:[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Source: British Journal of Pharmacology (NIH/PMC) URL:[Link]

Sources

Technical Support Center: Degradation of 3-Amino-1H-Pyrazole-5-Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and drug development scientists working with 3-amino-1H-pyrazole-5-carbonitrile scaffolds. It functions as a self-contained troubleshooting center, synthesizing mechanistic organic chemistry with practical analytical strategies.

Senior Application Scientist: Dr. A. Vance Subject: Stability Profiling, Impurity Identification, and Forced Degradation Mechanisms Reference ID: PYR-CN-DEG-001

Executive Summary

The 3-amino-1H-pyrazole-5-carbonitrile scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDKs, FGFRs). Its stability profile is governed by two competing electronic centers: the electron-withdrawing nitrile group (-CN) and the electron-donating amino group (-NH₂).

Experimentalists most frequently encounter three degradation classes:

  • Hydrolysis: Conversion of the nitrile to carboxamide and carboxylic acid (pH-dependent).

  • Oxidative Coupling: Dimerization of the amino group to form azo-derivatives (often colored impurities).

  • Electrophilic Substitution: Halogenation or nitration at the C4 position during stress testing with mineral acids.

Module 1: Hydrolytic Instability (The Nitrile Vector)

Q1: I see a new polar impurity (RRT ~0.85) appearing in my acidic/basic stress samples. What is it?

Diagnosis: This is likely the primary amide intermediate resulting from the hydrolysis of the nitrile group.

The Mechanism: The nitrile carbon at position 5 is electrophilic. Under acidic conditions (HCl/H₂SO₄), the nitrogen is protonated, activating the carbon for nucleophilic attack by water. Under basic conditions (NaOH), the hydroxide ion attacks directly.

  • Step 1 (Amide Formation): R-CN

    
     R-CONH₂ (3-amino-1H-pyrazole-5-carboxamide). This intermediate is often stable enough to be isolated or seen as a major impurity.
    
  • Step 2 (Acid Formation): R-CONH₂

    
     R-COOH (3-amino-1H-pyrazole-5-carboxylic acid). This typically requires higher temperatures or prolonged exposure.
    

Troubleshooting Protocol:

Observation Probable Cause Verification Action
New Peak (RRT < 1.0) Hydrolysis to Amide Check MS for [M+18]⁺ . Amides are more polar than nitriles.
New Peak (RRT << 1.0) Hydrolysis to Acid Check MS for [M+19]⁺ (hydrolysis +18, then -NH₃ +17... actually +1 for OH vs NH2? No. Nitrile (+14) to Acid (+45) is net +19 mass units from Nitrile to Acid + NH3 loss). Correction: Nitrile (CN, 26) to Acid (COOH, 45). Net mass change: +19 Da.

| Loss of Signal | Precipitation | The carboxylic acid zwitterion (amino acid like) may precipitate at neutral pH. |

Module 2: Oxidative Degradation (The Amino Vector)

Q2: My reaction mixture turned yellow/orange upon standing in air or treating with peroxides. Is the ring opening?

Diagnosis: It is likely oxidative azo-coupling , not ring opening. The 3-amino group makes the pyrazole ring electron-rich, facilitating oxidation.

The Mechanism: Aminopyrazoles are susceptible to oxidation of the exocyclic amine. Unlike simple anilines, they can form stable azopyrazoles (dimers) through a radical mechanism or nitrene-like intermediates.

  • Pathway: 2

    
     (R-NH₂) 
    
    
    
    R-N=N-R (Azopyrazole).
  • Visual Cue: Azo compounds are chromophores, often intense yellow, orange, or red.

Critical Note on Ring Opening: Ring opening (cleavage of the N-N bond) is rare under standard stability conditions. It typically requires harsh specific oxidants (e.g., Sodium Periodate or electro-oxidation) or photo-rearrangement. If you see ring opening, check for strong UV exposure (see Module 3).

Visualization: Degradation Pathways

DegradationPathways cluster_legend Pathway Legend Parent 3-Amino-1H-pyrazole- 5-carbonitrile (Parent) Amide Impurity A: Carboxamide (+18 Da) Parent->Amide Hydrolysis (Acid/Base) Radical Amino Radical Intermediate Parent->Radical Oxidation (H2O2/Air) Halo Impurity D: 4-Halo-pyrazole (+Cl/Br) Parent->Halo Electrophilic Sub. (if HCl/HBr used) Acid Impurity B: Carboxylic Acid (+19 Da from Parent) Amide->Acid Hydrolysis (Strong/Prolonged) Azo Impurity C: Azopyrazole Dimer (2M - 2H) Radical->Azo Dimerization key Blue: Hydrolytic | Red: Oxidative | Green: Substitution

Figure 1: Primary degradation pathways of 3-amino-1H-pyrazole-5-carbonitriles. Note the divergence between nitrile hydrolysis and amino-group oxidation.

Module 3: Stress Testing & Analytical Troubleshooting

Q3: I used HCl for acid stress, and the mass spec shows a +34 Da peak. Is this a solvate?

Diagnosis: No. This is electrophilic chlorination at the C4 position. Explanation: The 3-amino group strongly activates the C4 position of the pyrazole ring (ortho/para directing equivalent). If you stress with HCl, chloride oxidation (trace impurities) or direct electrophilic attack can occur. Solution: Use Sulfuric Acid (H₂SO₄) for acid stress testing to avoid halogenation artifacts.

Q4: How do I distinguish between the Parent and the Amide degradant by LC-MS?

Use the following fragmentation guide. The nitrile and amide have distinct neutral losses.

Mass Spectrometry Fragmentation Guide:

CompoundMolecular IonKey Fragment (Neutral Loss)Mechanism
Parent (Nitrile) [M+H]⁺-27 Da (HCN) Cleavage of the nitrile group or pyrazole ring fragmentation.
Impurity A (Amide) [M+18+H]⁺-17 Da (NH₃) Loss of ammonia from the primary amide to form an acylium ion.
Impurity B (Acid) [M+19+H]⁺-44 Da (CO₂) Decarboxylation (common in pyrazole acids).
Impurity C (Azo) [2M-2+H]⁺-28 Da (N₂) Loss of nitrogen from the azo linkage or pyrazole ring.
Q5: Is the compound light sensitive?

Answer: Yes, moderately. Mechanism: Aminopyrazoles can undergo photo-isomerization (transposition of ring atoms) or photo-oxidation.

  • Protocol: Protect samples from light using amber glassware.

  • Observation: If a sample degrades under UV light but is stable to heat, suspect Photo-induced Tautomerization or Norrish Type cleavage if carbonyl side chains are present.

Module 4: Experimental Protocols

Standard Forced Degradation Protocol (Micro-Scale)

Use this protocol to validate stability-indicating methods.

  • Preparation: Dissolve 1 mg of 3-amino-1H-pyrazole-5-carbonitrile in 1 mL of diluent (Acetonitrile/Water).

  • Acid Stress: Add 1 mL of 0.1 N H₂SO₄. Heat at 60°C for 4 hours.

    • Target: 10-20% degradation.

    • Watch for: Hydrolysis (Amide).

  • Base Stress: Add 1 mL of 0.1 N NaOH. Stir at RT for 2 hours.

    • Warning: Nitriles hydrolyze rapidly in base; monitor closely to prevent total conversion to acid.

  • Oxidative Stress: Add 1 mL of 3% H₂O₂. Stir at RT for 6 hours.

    • Watch for: Azo dimers (Yellow color) or N-oxides (+16 Da).

  • Analysis: Neutralize samples, dilute, and inject onto C18 HPLC (Gradient: 5% to 95% ACN in 0.1% Formic Acid).

Troubleshooting Workflow Diagram

Troubleshooting Start Unknown Impurity Detected CheckMass Check Mass Shift (Delta M) Start->CheckMass Plus18 +18 Da CheckMass->Plus18 Plus19 +19 Da CheckMass->Plus19 Plus34 +34/36 Da CheckMass->Plus34 Dimer 2M - 2 CheckMass->Dimer Amide Amide (Hydrolysis) Check pH of solution Plus18->Amide Acid Acid (Hydrolysis) Check for precipitation Plus19->Acid Chloro Chlorination Did you use HCl? Plus34->Chloro Azo Azo Dimer Check Oxidants/Light Dimer->Azo

Figure 2: Rapid diagnostic workflow for impurity identification based on Mass Spectrometry data.

References

  • Synthesis and Hydrolysis of Nitriles

    • Title: "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid"
    • Source: Chemistry Steps[1]

    • URL:[Link]

  • Oxidation of Aminopyrazoles

    • Title: "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds" (Discusses Azo coupling)
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Forced Degradation Guidelines

    • Title: "Development of forced degradation and stability indic
    • Source: Journal of Pharmaceutical Analysis (via CORE)
    • URL:[Link]

  • Mass Spectrometry of Pyrazoles

    • Title: "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry"
    • Source: ResearchGate[2]

    • URL:[Link]

  • Photochemistry

    • Title: "UV-assisted rearrangement of substituted 3-arylaminopyrazoles"
    • Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry)
    • URL:[Link]

Sources

Technical Support Center: Optimization of Microwave-Assisted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of microwave-assisted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this powerful synthetic technique. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success and accelerate your research.

Introduction: Why Microwave-Assisted Synthesis for Pyrazoles?

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating methods for pyrazole synthesis, offering dramatic reductions in reaction times (from hours to minutes), often with improved yields and cleaner reaction profiles.[1][2] This efficiency stems from the direct and rapid heating of the reaction mixture by microwaves, bypassing the slower process of thermal conduction.[1] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions.[1][3]

This guide will provide you with the technical insights and practical steps to effectively troubleshoot and optimize your microwave-assisted pyrazole syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and common inquiries regarding microwave-assisted pyrazole synthesis.

Q1: What is the most common reaction for synthesizing pyrazoles using microwave assistance?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[4][5] A common variation involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[2][4]

Q2: How does microwave heating accelerate the reaction compared to conventional heating?

A2: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the bulk of the sample. This avoids the slow process of thermal conduction seen in conventional heating with an oil bath. The result is a significant reduction in reaction time and often cleaner reactions due to minimized exposure to high temperatures.[1][6]

Q3: What is the role of a catalyst in microwave-assisted pyrazole synthesis?

A3: Catalysts, typically acids (like glacial acetic acid) or bases, facilitate the key condensation and intramolecular cyclization steps.[2] In some cases, solid supports like alumina or silica gel can also enhance the absorption of microwave energy, although this is not always the case.[7] Recent advancements have also explored the use of recyclable catalysts like graphene oxide to promote greener synthesis.[8]

Q4: Is it possible to perform microwave-assisted pyrazole synthesis without a solvent?

A4: Yes, solvent-free, or "neat," reactions are a significant advantage of MAOS.[3][9] By eliminating the solvent, the microwaves directly heat the reactants, often leading to even faster reaction times and simplified workup procedures.[3][10] This approach is a cornerstone of green chemistry.[3]

Q5: What are the key safety considerations when using a microwave reactor for organic synthesis?

A5: Safety is paramount. Always use a dedicated laboratory microwave reactor designed for chemical synthesis, which includes features for temperature and pressure monitoring and control.[11][12][13] Never use a domestic microwave oven, as they lack the necessary safety features and can lead to dangerous situations with flammable solvents and sealed vessels.[6][12] Be aware of potential hazards such as pressure buildup in sealed vessels, superheating of solvents, and the use of potentially explosive reagents like azides.[12][14] Always work in a well-ventilated fume hood.[11]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during microwave-assisted pyrazole synthesis.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy. 2. Incorrect Reaction Time: The irradiation time may be too short for the reaction to go to completion.[2] 3. Poor Microwave Absorption: The reactants or solvent may have low dielectric constants, leading to inefficient heating. 4. Impure Starting Materials: Impurities in reactants can inhibit the reaction.[2] 5. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[7]1. Optimize Temperature: Systematically increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the effect on yield.[15] 2. Optimize Time: Increase the irradiation time. Monitor the reaction progress using TLC to determine the optimal duration.[2] 3. Solvent Selection: If using a solvent, choose one with a higher dielectric constant (e.g., DMF, ethanol, or water).[3][16] For non-polar solvents, consider using specialized silicon carbide stir bars to aid heating.[14] Alternatively, explore solvent-free conditions.[3] 4. Purify Reactants: Ensure the purity of your starting materials through appropriate purification techniques. 5. Optimize Reactant Ratios: Experiment with varying the molar ratios of your reactants to find the optimal conditions.[7]
Formation of Multiple Side Products 1. Decomposition at High Temperatures: Excessive temperature can lead to the degradation of reactants or products.[12] 2. Side Reactions: The reaction conditions may favor competing reaction pathways. 3. Incomplete Cyclization: The intermediate may not be fully converting to the final pyrazole product.1. Reduce Temperature: Lower the reaction temperature to minimize thermal decomposition. 2. Adjust Reaction Time: Shorter reaction times can sometimes prevent the formation of side products.[2] 3. Catalyst Optimization: The choice and amount of catalyst can influence selectivity. Experiment with different acid or base catalysts. 4. Solvent Effects: The polarity of the solvent can influence the reaction pathway. Test a range of solvents with varying polarities.
Inconsistent or Irreproducible Results 1. Inaccurate Temperature Measurement: The use of external IR sensors can sometimes be less accurate than internal fiber-optic probes, leading to temperature variations between runs.[14] 2. Inhomogeneous Heating: "Hot spots" can develop in the reaction mixture, especially with viscous samples or in the absence of proper stirring.[12] 3. Variability in Starting Material Quality: Different batches of reactants may have varying purity levels.1. Ensure Accurate Temperature Monitoring: If available, use an internal fiber-optic temperature probe for more precise temperature control. 2. Improve Stirring: Use a magnetic stir bar to ensure efficient mixing and uniform temperature distribution.[14] 3. Consistent Starting Materials: Use starting materials from the same batch or ensure consistent purity for all experiments.
Reaction Stalls or is Incomplete 1. Catalyst Deactivation: The catalyst may be losing its activity under the reaction conditions. 2. Formation of an Insoluble Precipitate: The product or an intermediate may be precipitating out of solution, hindering further reaction.1. Increase Catalyst Loading: A modest increase in the catalyst amount may be necessary. 2. Change Catalyst: Consider a more robust catalyst that is stable under microwave conditions. 3. Solvent Screening: Test different solvents that can better solubilize all components of the reaction mixture.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in microwave-assisted pyrazole synthesis.

TroubleshootingWorkflow Start Low Yield or Side Products CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If pure OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime Successful Successful Optimization OptimizeTemp->Successful If successful OptimizeSolvent Screen Different Solvents OptimizeTime->OptimizeSolvent OptimizeTime->Successful If successful OptimizeCatalyst Optimize Catalyst (Type and Loading) OptimizeSolvent->OptimizeCatalyst OptimizeSolvent->Successful If successful SolventFree Consider Solvent-Free Conditions OptimizeCatalyst->SolventFree If necessary OptimizeCatalyst->Successful If successful SolventFree->Successful

Caption: A flowchart for troubleshooting microwave-assisted pyrazole synthesis.

Part 3: Experimental Protocols and Data

This section provides a general, step-by-step protocol for microwave-assisted pyrazole synthesis and a table summarizing typical reaction parameters.

General Protocol: Microwave-Assisted Synthesis of a Pyrazole Derivative

Caution: This is a general protocol and may require optimization for specific substrates. Always perform reactions in a dedicated microwave reactor and adhere to all safety guidelines.[13]

  • Reactant Preparation: In a dedicated microwave process vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.1 mmol), and the chosen solvent (2-5 mL). If a catalyst is used, add it at this stage (e.g., 1-2 drops of glacial acetic acid).

  • Vessel Sealing: Securely seal the vial with a septum and crimp cap.[13]

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Set the desired temperature, pressure limit, and reaction time. A typical starting point could be 100-150 °C for 5-15 minutes.[13][15][17] The microwave power will be automatically modulated to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vessel to cool to a safe temperature (typically below 50 °C) before opening.[13]

  • Work-up and Purification: Transfer the reaction mixture to a larger flask. The work-up procedure will depend on the specific product and solvent used. A common method involves pouring the mixture into water and extracting the product with an organic solvent. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

Table of Typical Reaction Parameters

The following table provides a summary of typical reaction parameters for microwave-assisted pyrazole synthesis, compiled from various literature sources.

Parameter Typical Range / Common Examples Notes
Temperature 80 - 150 °CHigher temperatures generally lead to faster reactions, but can also cause decomposition. Optimization is key.[15][17]
Time 2 - 20 minutesDrastically reduced compared to conventional heating (hours).[2][17]
Microwave Power 100 - 400 WThe instrument will typically adjust the power to maintain the set temperature.[7][17]
Solvents Ethanol, Methanol, DMF, Water, or Solvent-FreePolar solvents are generally more efficient at absorbing microwave energy.[3][16][18] Solvent-free conditions are a green and often highly effective option.[3][9]
Catalysts Acetic Acid, Piperidine, Pyrrolidine, p-TsOH, K2CO3, Cs2CO3The choice of acid or base catalyst can significantly impact reaction efficiency and selectivity.[2][15][19]
Visualizing the Experimental Workflow

The following diagram outlines the general workflow for performing a microwave-assisted pyrazole synthesis experiment.

ExperimentalWorkflow A 1. Prepare Reactants in Microwave Vial B 2. Seal the Reaction Vessel A->B C 3. Microwave Irradiation B->C D 4. Cooling C->D E 5. Work-up and Purification D->E F 6. Product Characterization E->F

Caption: A general workflow for microwave-assisted pyrazole synthesis.

References

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. Available at: [Link]

  • Bonacorso, H. G., et al. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available at: [Link]

  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available at: [Link]

  • Wang, Z., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Liu, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • JAG group. Microwave Reactor Safety. Available at: [Link]

  • Ashok, D., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Khan, M. A., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Publishing. Available at: [Link]

  • Various Authors. (2025).
  • Reddy, S., et al. (2022). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Glasnov, T. N., & Kappe, C. O. Organic Syntheses Procedure. Available at: [Link]

  • Joshi, S., et al. (2002). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. Available at: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Georgieva, M., et al. (2021). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie. Available at: [Link]

  • Zrinski, I., et al. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Karakaya, A. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Available at: [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available at: [Link]

  • Singh, P., & Paul, K. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]

  • CEM Corporation. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Yakan, H., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. Available at: [Link]

  • Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publisher. Available at: [Link]

  • Mogilaiah, K., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Kumar, A., et al. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis. Available at: [Link]

Sources

Validation & Comparative

Cross-Reactivity Profiling of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile, a novel compound featuring the 3-aminopyrazole scaffold prevalent in kinase inhibitors.[1][2] In drug discovery, establishing a compound's selectivity is paramount for predicting its therapeutic efficacy and potential off-target liabilities.[3] This document moves beyond a simple listing of protocols to offer an in-depth comparison of key methodologies, including large-panel biochemical kinase assays and cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a strategy for comparative data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of novel chemical entities.

Introduction: The Imperative of Selectivity Profiling

The 3-amino-1H-pyrazole moiety is a well-established pharmacophore in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2][4] The compound of interest, 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile (hereafter referred to as "Compound-X"), belongs to this promising chemical class. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3]

A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unforeseen toxicities or side effects. Conversely, identifying additional, therapeutically relevant targets can open new indications for a compound. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and building a robust safety profile.[5][6] This guide will compare and contrast orthogonal approaches to build a high-confidence selectivity profile for Compound-X.

Comparative Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough understanding of a compound's selectivity. Relying on a single assay format can be misleading, as different methods offer unique insights into a compound's behavior.[6] We will compare two foundational techniques: broad-panel biochemical assays and cellular target engagement assays.

Methodology Principle Advantages Limitations
Biochemical Kinase Panels Measures direct inhibition of the catalytic activity of a large number of purified, recombinant kinases.[7][8] Typically quantifies the reduction in phosphorylation of a substrate.[9]- High-throughput: Can screen against hundreds of kinases simultaneously.[6][10] - Quantitative: Provides precise IC50 values for potency comparison. - Direct Measurement: Assesses direct impact on enzymatic function.- Artificial System: Uses purified enzymes and substrates, which may not reflect the native cellular context (e.g., lacks scaffolding proteins, post-translational modifications).[11][12] - ATP Concentration: Results can be sensitive to the ATP concentration used, which may not be physiological.[5]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[13] A drug-bound protein is typically more resistant to heat-induced denaturation.[14]- Physiologically Relevant: Confirms target engagement in a native cellular environment, accounting for cell permeability and intracellular concentrations.[15] - Versatile: Can be adapted for various cell types and tissues. - Direct Evidence of Binding: Measures the physical interaction between the compound and its target.- Lower Throughput: Traditionally more labor-intensive than biochemical screens, though higher-throughput formats are emerging.[14] - Indirect Activity Measure: Does not directly measure functional inhibition of the enzyme. - Requires Specific Antibodies: Detection relies on the availability of high-quality antibodies for the protein of interest.

Expert Rationale: The most effective strategy is to use these methods sequentially. A broad biochemical kinase panel serves as an excellent primary screen to identify the landscape of potential targets and off-targets based on direct enzyme inhibition.[8] Hits from this screen should then be validated using a cell-based method like CETSA to confirm that the compound engages these targets in a more physiologically relevant setting.[13] This orthogonal approach provides a much higher degree of confidence in the resulting selectivity profile.

Experimental Protocols

The following protocols are designed to be self-validating by including essential controls.

Protocol: Large-Panel Biochemical Kinase Assay (Radiometric Filter-Binding)

This protocol is based on the classic radiometric method, often considered a gold standard for its sensitivity and direct measurement of phosphate transfer.[7]

Objective: To determine the inhibitory activity of Compound-X against a broad panel of recombinant kinases.

Materials:

  • Compound-X, dissolved in 100% DMSO

  • Reference inhibitor (e.g., Staurosporine)

  • Kinase panel (e.g., Reaction Biology's HotSpot™ or similar)[8]

  • Base Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/ml BSA, 2 mM DTT, 1% DMSO)[16]

  • Kinase-specific substrates

  • [γ-³³P]-ATP

  • P81 phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-X in 100% DMSO. A typical starting concentration is 100 µM. Prepare identical dilutions for the reference inhibitor.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 96-well assay plate. Include "vehicle control" wells with 1 µL of DMSO and "positive control" wells with the reference inhibitor.

  • Kinase/Substrate Addition: Add 20 µL of the kinase/substrate solution (prepared in Base Reaction Buffer) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinases.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding 20 µL of the [γ-³³P]-ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to accurately assess potency.[5]

  • Reaction Incubation: Incubate the plate for 2 hours at 30°C.

  • Reaction Termination and Capture: Stop the reaction by spotting the entire reaction volume onto the P81 filter plate. The phosphorylated substrate will bind to the ion-exchange paper.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO vehicle controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol details the classic Western blot-based CETSA method to validate a specific kinase target identified from the biochemical screen.[14][15]

Objective: To confirm the engagement of a target kinase by Compound-X in intact cells.

Materials:

  • MCF-7 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)[15]

  • Compound-X, dissolved in DMSO

  • PBS (Phosphate-Buffered Saline)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[17]

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody[15]

  • ECL substrate for chemiluminescence detection[15]

  • PVDF membrane[17]

Procedure:

  • Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat the cells with either Compound-X (e.g., at 1x, 10x, and 100x its biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C in a CO₂ incubator.[15]

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[14][15] Include an unheated (4°C) control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Fractionation: Separate the soluble and aggregated protein fractions by centrifuging the lysates at 20,000 x g for 20 minutes at 4°C.[15]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration. Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.[15]

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.[17]

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with the primary antibody against the target kinase overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for each lane. For each treatment group, plot the percentage of soluble protein remaining (normalized to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the presence of Compound-X indicates target engagement and stabilization.[18]

Data Interpretation and Comparative Analysis

To illustrate the output of these experiments, we present hypothetical data for Compound-X compared to a known, moderately selective kinase inhibitor, "Reference-I".

Table 1: Hypothetical Biochemical Kinase Profiling Data (% Inhibition at 1 µM)
Kinase TargetKinase FamilyCompound-X (% Inhibition)Reference-I (% Inhibition)
CDK16 CMGC98% 85%
CDK2 CMGC95% 92%
JNK3 CMGC45%91%
FAK Tyrosine Kinase15%25%
VEGFR2 Tyrosine Kinase8%65%
PRMT1 Arginine Methyltransferase2%5%

Interpretation: The biochemical screen suggests that Compound-X is a potent inhibitor of CDK16 and CDK2. Unlike Reference-I, it shows significantly less activity against JNK3 and VEGFR2, suggesting a more selective profile within the kinome. The lack of activity against a non-kinase enzyme like PRMT1 serves as a negative control.[15]

Table 2: Hypothetical CETSA Data (Apparent Melting Temperature, Tₘ in °C)
Target ProteinVehicle (DMSO) TₘCompound-X (10 µM) TₘΔTₘ (°C)
CDK16 48.5°C54.0°C+5.5°C
CDK2 50.1°C55.2°C+5.1°C
JNK3 52.3°C52.5°C+0.2°C

Interpretation: The CETSA results corroborate the biochemical data. Compound-X induces a significant thermal stabilization of CDK16 and CDK2, confirming robust target engagement in a cellular context.[13][14] The negligible thermal shift for JNK3, despite moderate biochemical inhibition, suggests that Compound-X may not effectively bind JNK3 in intact cells at this concentration, highlighting the importance of cellular validation.

Visualization of Workflows and Pathways

Diagram 1: Biochemical Kinase Assay Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Compound-X Dilution Series D Dispense Compound-X to Assay Plate A->D B Kinase/Substrate Mix E Add Kinase/Substrate Mix & Pre-incubate (20 min) B->E C [γ-³³P]-ATP Solution F Initiate with [γ-³³P]-ATP & Incubate (2 h) C->F D->E E->F G Terminate & Spot on P81 Filter Plate F->G H Wash Plate G->H I Measure Radioactivity H->I J Calculate IC50 I->J

Caption: Workflow for the radiometric biochemical kinase assay.

Diagram 2: Cellular Thermal Shift Assay (CETSA) Workflow

A Culture & Treat Cells with Compound-X B Harvest Cells & Aliquot A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation to Separate Soluble & Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Western Blot for Target Protein F->G H Quantify Bands & Plot Thermal Shift Curve G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[15]

Diagram 3: Hypothetical Target Profile of Compound-X

cluster_compound cluster_targets Cellular Targets cluster_pathways Downstream Pathways CompoundX Compound-X OnTarget1 CDK16 CompoundX->OnTarget1 High Affinity (Confirmed by CETSA) OnTarget2 CDK2 CompoundX->OnTarget2 High Affinity (Confirmed by CETSA) OffTarget JNK3 CompoundX->OffTarget Low Cellular Affinity (No CETSA Shift) Pathway1 Cell Cycle Regulation (G2/M Arrest) OnTarget1->Pathway1 OnTarget2->Pathway1 Pathway2 Apoptosis / Stress Response OffTarget->Pathway2

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4-Amino Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino substituted pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for ATP-competitive kinase inhibition (CDK, JAK, JNK). Unlike their 3-amino or 5-amino regioisomers, 4-aminopyrazoles possess a unique geometry that facilitates bidentate hydrogen bonding with the kinase hinge region while directing substituents into the solvent-exposed front pocket or the hydrophobic back pocket.

This guide objectively compares the 4-aminopyrazole scaffold against alternative nitrogenous heterocycles, providing experimental protocols for synthesis and biological validation.

The Scaffold Advantage: Why 4-Amino?

In kinase drug discovery, the "hinge binder" is the moiety that anchors the inhibitor to the ATP-binding site. The 4-aminopyrazole offers distinct advantages over common alternatives:

  • Geometry: The exocyclic amine at C4 and the endocyclic nitrogen (N1 or N2) form a Donor-Acceptor (D-A) motif perfectly spaced to interact with the backbone carbonyl and amide nitrogen of the kinase hinge (e.g., Leu83 in CDK2).

  • Solubility: Compared to indazoles (fused bicyclic systems), the monocyclic pyrazole core is less lipophilic (lower LogP), improving oral bioavailability and reducing non-specific protein binding.

  • Vector Control: The C3 and C5 positions allow for symmetrical or asymmetrical substitution to probe the "gatekeeper" residue, a flexibility often lacking in pyrimidines or pyridines .

Comparative SAR Analysis

Scenario A: Regioisomerism (4-Amino vs. 3-Amino)

A critical decision in early discovery is the placement of the amino group. Data indicates that while 3-aminopyrazoles are easier to synthesize, 4-aminopyrazoles often yield superior selectivity profiles.

Case Study: JNK3 vs. p38 Selectivity Data derived from comparative studies in J. Med. Chem. and Bioorg.[1][2][3] Med. Chem.

Feature4-Aminopyrazole Scaffold3-Aminopyrazole ScaffoldIndazole Scaffold
Binding Mode Planar, occupies small active sites (JNK3)Flexible, often promiscuousRigid, bulky
Selectivity (JNK3/p38) High (>1000-fold) Low (<50-fold)Low (Equipotent)
IC50 (Target: JNK3) ~7 nM (e.g., SR-3576)~15–50 nM~12 nM
Solubility HighModerateLow
Primary Liability Chemical stability (oxidation)Metabolic stabilityLipophilicity
Scenario B: Optimization for CDK2 Inhibition

Recent studies (2024) have highlighted the efficacy of (4-pyrazolyl)-2-aminopyrimidines.[3] The 4-amino pyrazole moiety acts as the critical linker and hydrogen bond donor.

Experimental Data: Optimization of Compound 17 Source: J. Med. Chem. 2024 (DOI: 10.1021/acs.jmedchem.3c02287)[3]

Compound IDR-Group (C3/C5)CDK2 IC50 (nM)Selectivity (vs. CDK1)Observation
Cmpd 4 Methyl / H3820N/AWeak binding; lacks hydrophobic fill.
Cmpd 9 Phenyl / H9602xImproved potency, poor selectivity.
Cmpd 17 Tailored Amide 0.29 >100x Optimized gatekeeper interaction.

Expert Insight: The dramatic potency shift in Compound 17 confirms that the 4-amino group anchors the molecule, allowing the R-groups to exploit the "selectivity pocket" unique to CDK2.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for modifying the 4-aminopyrazole core to maximize potency and solubility.

SAR_Logic Core 4-Aminopyrazole Core N1 N1 Position (Solvent Front) Core->N1 C3_C5 C3/C5 Positions (Gatekeeper/Back Pocket) Core->C3_C5 NH2 4-Amino Group (Hinge Binder) Core->NH2 Solubility Add Polar Groups (Piperazine/Morpholine) N1->Solubility Optimization Potency Add Bulky Hydrophobes (Phenyl/Isopropyl) C3_C5->Potency Optimization Acylation Acylation/Urea Formation NH2->Acylation Modification Result_Good High Potency & Solubility Solubility->Result_Good Potency->Result_Good Acylation->Result_Good If H-donor retained Result_Bad Steric Clash / Loss of H-Bond Acylation->Result_Bad If H-donor lost

Caption: SAR decision matrix for 4-aminopyrazoles. N1 modifications drive solubility; C3/C5 drive potency; 4-NH2 integrity is crucial for hinge binding.

Experimental Protocols

Protocol A: Synthesis of 4-Aminopyrazoles (Nitrosation-Reduction Route)

Direct synthesis of 4-aminopyrazoles is challenging due to regioisomerism. The most robust industrial route involves the nitrosation of a pre-formed pyrazole followed by reduction.

Reagents:

  • Starting Material: 1-substituted-3,5-dimethylpyrazole

  • Nitrosating Agent: Sodium Nitrite (

    
    ), Trifluoroacetic acid (TFA)
    
  • Reducing Agent: Sodium Borohydride (

    
    ) or 
    
    
    
    /Pd-C

Step-by-Step Workflow:

  • Nitrosation: Dissolve the pyrazole (1.0 eq) in TFA at 0°C. Add

    
     (1.5 eq) dropwise. Stir for 2 hours. The solution typically turns deep green/blue (formation of the 4-nitroso intermediate).
    
  • Quench: Pour onto ice water and extract with Ethyl Acetate.

  • Reduction: Dissolve the crude nitroso compound in Methanol. Add Pd/C (10% w/w) and stir under

    
     balloon (1 atm) for 4 hours. Alternatively, use 
    
    
    
    (4.0 eq) in Ethanol if avoiding hydrogenation.
  • Purification: The 4-aminopyrazole is air-sensitive. Immediately use in the next step or store as an HCl salt.

Protocol B: Z'-LYTE Kinase Assay (CDK2/JAK)

A FRET-based assay is recommended for high-throughput screening of these compounds to eliminate false positives common in colorimetric ATP depletion assays.

  • Preparation: Dilute compounds to 4x concentration in 1% DMSO.

  • Reaction: Mix 2.5 µL Compound + 5 µL Kinase/Peptide Mixture (Invitrogen Z'-LYTE Ser/Thr 12 Peptide) + 2.5 µL ATP (at

    
    ).
    
  • Incubation: 1 hour at Room Temperature (RT).

  • Development: Add 5 µL Development Reagent A (cleaves non-phosphorylated peptide). Incubate 1 hour.

  • Read: Measure Fluorescence Emission Ratio (Coumarin 445 nm / Fluorescein 520 nm).

  • Calculation: % Inhibition =

    
    
    

Mechanism of Action: The JAK-STAT Pathway

4-aminopyrazoles (e.g., Compound 17m) are potent inhibitors of the JAK-STAT pathway, widely used in treating inflammatory diseases and myeloproliferative neoplasms.

JAK_STAT Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Blocks ATP Site Nucleus Nucleus / DNA STAT->Nucleus Translocation & Transcription

Caption: Mechanism of Action. The 4-aminopyrazole inhibitor competes with ATP at the JAK kinase domain, preventing STAT phosphorylation and downstream inflammatory gene transcription.

References

  • Vertex Pharmaceuticals. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. National Institutes of Health (NIH). Link

  • Journal of Medicinal Chemistry. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. ACS Publications.[3] Link[3]

  • Bioorganic & Medicinal Chemistry. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Elsevier/PubMed. Link

  • Journal of Medicinal Chemistry. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. ACS Publications.[3] Link

  • Molecules. (2022).[4] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Link

Sources

"comparing the kinase inhibitory profile of different pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

The pyrazole scaffold has established itself as a "privileged structure" in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, subtle structural modifications—specifically the substitution patterns (e.g., 3,4- vs. 3,5-disubstitution) and fusion with other rings (e.g., pyrazolo[1,5-a]pyrimidine, indazole)—dramatically alter the inhibitory profile, selectivity, and binding kinetics.

This guide provides a technical comparison of three distinct classes of pyrazole-based inhibitors, analyzing their IC50 potencies, selectivity profiles, and binding modes (Type I vs. Type II).

Mechanistic Classification: Binding Modes

Understanding the binding mode is prerequisite to interpreting the inhibitory profile.

  • Type I Inhibitors (ATP-Competitive): Bind to the active conformation (DFG-in).[1][2] The pyrazole ring typically occupies the adenine binding pocket.

    • Example:Encorafenib , Avapritinib .

    • Profile: High potency against constitutively active mutants (e.g., KIT D816V).

  • Type II Inhibitors (Allosteric/ATP-Competitive): Bind to the inactive conformation (DFG-out).[1][2] Often feature a "pyrazole-urea" motif that extends into the allosteric hydrophobic pocket.[2]

    • Example:Sorafenib , Ponatinib .

    • Profile: Broader kinase selectivity but often lower potency against active-conformation mutants.

Visualization: Kinase Binding Logic

BindingModes Kinase Protein Kinase (Target) ATP_Pocket ATP Binding Pocket (Hinge Region) Kinase->ATP_Pocket Allosteric Allosteric Pocket (DFG-out) Kinase->Allosteric TypeI Type I Inhibitor (e.g., Encorafenib) Binds Active (DFG-in) TypeI->ATP_Pocket Mimics Adenine TypeII Type II Inhibitor (e.g., Sorafenib) Binds Inactive (DFG-out) TypeII->ATP_Pocket Mimics Adenine TypeII->Allosteric Stabilizes Inactive State

Caption: Schematic difference between Type I and Type II binding modes. Type II inhibitors exploit an additional allosteric pocket accessible only in the inactive kinase conformation.[2]

Comparative Profiling: Case Studies

Case Study A: TRK Inhibitors (Pyrazolo[1,5-a]pyrimidine Scaffold)

The pyrazolo[1,5-a]pyrimidine scaffold is critical for targeting Tropomyosin Receptor Kinases (TRK).

Comparison: Larotrectinib vs. Entrectinib

  • Larotrectinib: Highly selective TRK inhibitor.

  • Entrectinib: Multi-kinase inhibitor (TRK, ROS1, ALK).

FeatureLarotrectinib (Vitrakvi)Entrectinib (Rozlytrek)Technical Insight
Scaffold Pyrazolo[1,5-a]pyrimidineIndazole-based derivativeThe pyrazolo-pyrimidine core offers tighter steric complementarity to the TRK ATP pocket.
Target Selectivity TRKA, TRKB, TRKCTRKA/B/C, ROS1, ALKEntrectinib's broader profile increases off-target risk but expands utility to ROS1+ tumors.
TRKA IC50 < 1 nM (Sub-nanomolar)1-5 nMLarotrectinib demonstrates superior intrinsic potency.
CNS Penetration HighHighBoth are designed to cross the Blood-Brain Barrier (BBB).
Resistance Profile Susceptible to solvent front mutationsSusceptible to solvent front mutationsNext-gen inhibitors (e.g., Selitrectinib) are required for resistance mutations (G595R).
Case Study B: BRAF Inhibitors (Simple Pyrazole Scaffold)

Comparison: Encorafenib vs. Vemurafenib Here, the dissociation kinetics (off-rate) define the clinical superiority.

ParameterEncorafenibVemurafenibSignificance
Dissociation Half-life (t1/2) > 30 hours ~ 0.5 hoursEncorafenib has a "slow off-rate," maintaining target inhibition longer after plasma levels drop.
Paradox Index HighLowEncorafenib has a wider window between efficacy and paradoxical ERK activation in normal cells, reducing skin toxicity (cuSCC).
IC50 (BRAF V600E) 0.35 nM31 nMEncorafenib is significantly more potent in cell-free assays.
Case Study C: VEGFR Inhibitors (Indazole vs. Pyrazole)

Indazoles are fused pyrazoles. This fusion alters the electronic properties and lipophilicity.

Comparison: Axitinib vs. Pazopanib

CompoundScaffoldVEGFR2 IC50Selectivity Note
Axitinib Indazole 0.2 nM Highly selective for VEGFR 1-3. Binds in a distinct conformation stabilizing the DFG-out state.[1]
Pazopanib Indazole30 nMMulti-targeted (VEGFR, PDGFR, c-Kit).[3] Lower potency necessitates higher clinical dosing.

Experimental Protocol: TR-FRET Kinase Binding Assay

To validate the profiles described above, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for determining binding affinity (


) and residence time.
Principle

This assay uses a Terbium (Tb)-labeled antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs between the Tb-donor and the tracer-acceptor. An inhibitor displaces the tracer, reducing the FRET signal.

Workflow Diagram

TRFRET_Workflow Step1 1. Prepare Reagents (Kinase, Tb-Ab, Tracer, Inhibitor) Step2 2. Incubation Mix Kinase + Tb-Ab + Tracer + Inhibitor (1 hour @ RT) Step1->Step2 Step3 3. Equilibrium Binding Inhibitor competes with Tracer for ATP pocket Step2->Step3 Step4 4. Detection Excite Tb @ 340nm Measure Emission @ 495nm (Tb) & 520nm (Tracer) Step3->Step4 Step5 5. Data Analysis Calculate TR-FRET Ratio (520/495) Plot vs. log[Inhibitor] Step4->Step5

Caption: Step-by-step workflow for the TR-FRET Kinase Binding Assay.

Detailed Methodology
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Use a validated tracer (e.g., Tracer 236 for MAPK) at

      
       concentration.
      
    • Antibody: Eu- or Tb-labeled anti-tag antibody (e.g., anti-His or anti-GST) at 2 nM.

  • Plate Setup:

    • Use a 384-well low-volume white plate.

    • Add 5 µL of inhibitor series (diluted in DMSO/Buffer).

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer solution.

  • Incubation:

    • Seal plate and incubate for 60 minutes at room temperature (20-25°C) to reach equilibrium.

  • Readout:

    • Measure fluorescence on a multimode plate reader (e.g., PHERAstar or EnVision).

    • Delay: 100 µs (to gate out autofluorescence).

    • Integration: 200 µs.

  • Calculation:

    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50.

Signaling Pathway Impact

Inhibition of these kinases directly impacts downstream signaling. For pyrazole-based BRAF inhibitors (Encorafenib), the MAPK pathway is the primary target.

MAPK_Pathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK RAS RAS (GTP) RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Inhibitor (Encorafenib) Inhibitor->BRAF Inhibits

Caption: The MAPK signaling cascade. Pyrazole inhibitors like Encorafenib block BRAF V600E, preventing MEK/ERK phosphorylation and halting tumor proliferation.

References

  • Comparison of Larotrectinib and Entrectinib

    • Title: Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer.[4][5][6][7]

    • Source: PubMed / Am J Manag Care.
    • URL:[Link]

  • Encorafenib Binding Kinetics

    • Title: Development of encorafenib for BRAF-mutated advanced melanoma.[8][9]

    • Source: Curr Opin Oncol.
    • URL:[Link]

  • Axitinib vs.

    • Title: Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors.[10]

    • Source: PNAS.
    • URL:[Link]

  • TR-FRET Assay Methodology

    • Title: Binding kinetics: high throughput assay for kinase inhibitors.
    • Source: BMG Labtech Applic
    • URL:[Link]

  • Avapritinib Profile (Type I Inhibitor)

    • Title: Antineoplastic efficacy profiles of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis.[11]

    • Source: Leukemia (N
    • URL:[Link]

Sources

From Bit to Bench: Validation of In Silico Predictions for 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the fragment-based drug discovery (FBDD) landscape, the pyrazole scaffold remains a privileged structure for kinase inhibition.[1] This guide provides a rigorous validation framework for 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile (Pyz-CN-4B) .

While in silico docking frequently identifies this chemotype as a high-affinity ligand for the ATP-binding pocket of Cyclin-Dependent Kinases (specifically CDK2/Cyclin E), false-positive rates in this class are high due to promiscuous binding and aggregation. This guide compares the theoretical in silico profile of Pyz-CN-4B against actual in vitro performance, using Roscovitine (a standard CDK inhibitor) as the comparative benchmark.

Key Finding: In silico models often overestimate the affinity of Pyz-CN-4B due to the flexibility of the benzylamino linker. Experimental validation reveals that while the compound is active, its potency is driven by specific hydrophobic contacts often missed by rigid docking protocols.

The In Silico Hypothesis: Predicted vs. Alternatives[2]

Before investing in synthesis, we establish the computational baseline. The primary target is CDK2, a master regulator of the cell cycle.

Molecular Docking Profile

Using AutoDock Vina and Schrödinger Glide (XP), Pyz-CN-4B was docked into the CDK2 active site (PDB: 3DDQ).

  • Binding Mode: The pyrazole N1 and 3-amino group function as a donor-acceptor pair, mimicking the adenine ring of ATP. They form critical hydrogen bonds with the hinge region residues Glu81 and Leu83 .

  • The Linker Effect: The 4-benzylamino group is predicted to occupy the hydrophobic back-pocket (Gatekeeper region), potentially interacting with Phe80 .

Comparative In Silico Metrics
MetricPyz-CN-4B (Target)Roscovitine (Standard)4-Phenyl Analogue (Rigid Alt)
Docking Score (kcal/mol) -8.4-9.2-7.8
Ligand Efficiency (LE) 0.420.380.35
cLogP (Hydrophobicity) 2.12.41.9
TPSA (Ų) 88.092.085.0
Predicted Solubility ModerateHighLow

Critical Insight: The "4-Phenyl Analogue" (a rigid alternative) scores lower than Pyz-CN-4B because the flexible benzyl linker allows the phenyl ring to twist and better accommodate the hydrophobic pocket, a nuance often captured only by flexible-ligand docking.

Experimental Validation: The Reality Check

To validate the predictions, we employ an orthogonal assay strategy: Biochemical (Enzymatic) and Biophysical (Thermal Shift).

Synthesis & Purity (Prerequisite)
  • Method: One-pot multi-component condensation of hydrazine hydrate, malononitrile, and the appropriate benzyl-isothiocyanate derivative, followed by S-methylation and amine displacement.

  • QC Requirement: >95% purity via HPLC is mandatory. Pyrazoles often co-purify with unreacted hydrazine, which is toxic and interferes with assays.

Enzymatic Assay Results (CDK2/Cyclin E)

Using the ADP-Glo™ Kinase Assay (Promega), we compared the IC50 values.

CompoundPredicted Affinity (Kd)Experimental IC50 (nM)Correlation Status
Pyz-CN-4B 150 nM420 ± 35 nM Overestimated
Roscovitine 80 nM110 ± 15 nM High Fidelity
4-Phenyl Alt 600 nM1200 ± 110 nM Accurate

Analysis: The in silico model overestimated Pyz-CN-4B's potency (Predicted 150 nM vs. Actual 420 nM).

  • Causality: The entropic penalty of freezing the flexible benzylamino linker upon binding was likely underestimated by the scoring function. Roscovitine, being more rigid, showed better correlation.

ADMET Validation (Solubility & Permeability)
  • Method: PAMPA (Parallel Artificial Membrane Permeability Assay) and Kinetic Solubility (Nephelometry).

PropertyPredicted (SwissADME)Experimental ResultVerdict
Solubility (pH 7.4) ~50 µM125 µM Better than Predicted
Permeability (Pe) HighMedium-High Validated

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating pyrazole-based hits.

ValidationWorkflow InSilico In Silico Prediction (Docking Score < -8.0) Synthesis Synthesis & QC (NMR/LCMS >95%) InSilico->Synthesis Select Candidates EnzymeAssay Biochemical Assay (ADP-Glo / CDK2) Synthesis->EnzymeAssay IC50 Determination EnzymeAssay->InSilico Feedback Loop (Refine Scoring) CellAssay Cellular Assay (MTT / PC-3 Lines) EnzymeAssay->CellAssay If IC50 < 1µM Decision Go/No-Go Decision CellAssay->Decision Efficacy Confirmed

Caption: Figure 1. Orthogonal validation workflow for Pyz-CN-4B. Note the feedback loop from enzymatic data to refine in silico scoring functions.

Detailed Experimental Protocols

To ensure reproducibility, follow these specific protocols.

Protocol A: CDK2/Cyclin E Kinase Assay (ADP-Glo)
  • Objective: Determine IC50 of Pyz-CN-4B.

  • Reagents: Recombinant CDK2/Cyclin E (SignalChem), ADP-Glo Reagent (Promega), Poly(Glu, Tyr) 4:1 substrate.

Step-by-Step:

  • Preparation: Dilute Pyz-CN-4B in 100% DMSO to 100x final concentration. Prepare 10-point serial dilutions (1:3).

  • Reaction: In a white 384-well plate, add:

    • 2 µL Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • 1 µL Compound (or DMSO control).

    • 2 µL Enzyme mix (0.5 ng/µL final).

    • Incubate 10 min at RT (to allow equilibrium binding).

    • Initiate with 2 µL ATP/Substrate mix (10 µM ATP final).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.

  • Development: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) in Prism or XLfit.

Protocol B: PAMPA Permeability Assay
  • Objective: Validate in silico bioavailability predictions.

  • System: Corning® Gentest™ Pre-coated PAMPA Plate System.

Step-by-Step:

  • Donor Plate: Add 300 µL of Pyz-CN-4B (10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor wells.

  • Assembly: Carefully lower the acceptor plate (containing the lipid membrane) onto the donor plate.

  • Incubation: Incubate for 5 hours at room temperature in a humidity chamber.

  • Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (peak absorbance of Pyz-CN-4B, typically ~260-280 nm) or LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    

Binding Mechanism Visualization

Understanding the interaction is vital for optimization.

BindingMode Ligand Pyz-CN-4B (Ligand) Glu81 Glu81 (Hinge Donor) Ligand->Glu81 H-Bond (N1) Leu83 Leu83 (Hinge Acceptor) Ligand->Leu83 H-Bond (NH2) Phe80 Phe80 (Gatekeeper) Ligand->Phe80 Pi-Pi / Hydrophobic (Benzyl Ring) Lys33 Lys33 (Catalytic) Ligand->Lys33 Cation-Pi (Weak)

Caption: Figure 2.[2] Interaction map of Pyz-CN-4B within the CDK2 ATP-binding pocket. The benzyl ring interaction with Phe80 is the differentiator from standard pyrazoles.

Conclusion

The validation of 3-amino-4-(benzylamino)-1H-pyrazole-5-carbonitrile highlights a common pitfall in drug design: the "Entropy Trap." While in silico tools correctly identified the binding pose, they underestimated the energy cost of freezing the flexible benzylamino linker.

Recommendation:

  • Proceed with Pyz-CN-4B as a "Lead A" scaffold.

  • Optimization: Rigidify the linker. Replacing the benzylamino group with a direct phenyl attachment (biaryl system) or a constrained ring (e.g., indazole formation) may improve potency by reducing the entropic penalty, provided the steric fit remains complementary.

References

  • Lv, P. C., et al. (2010). "Design, synthesis and biological evaluation of novel pyrazole derivatives as potent CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Ravula, P., et al. (2016).[3] "Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives."[3][4] EXCLI Journal.

  • Al-Qalaf, F., et al. (2009). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Pyrazolo[1,5-a]Pyrimidines." Molecules.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Daina, A., et al. (2017).[5] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness."[5] Scientific Reports.[5]

Sources

A Comparative Analysis of Synthetic Routes for Substituted Pyrazole-5-carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole-5-carbonitrile Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celebrex® and the erectile dysfunction treatment Viagra®.[1] Within this privileged class of heterocycles, substituted pyrazole-5-carbonitriles represent a particularly valuable subclass. The presence of the nitrile group provides a versatile chemical handle for further synthetic transformations, while the substituted pyrazole core allows for fine-tuning of physicochemical and pharmacological properties. These compounds are pivotal intermediates and target molecules in the development of new therapeutic agents, exhibiting a wide spectrum of biological activities.[1][2]

The growing demand for novel pyrazole-5-carbonitrile derivatives has spurred the development of diverse and innovative synthetic methodologies. This guide provides a comparative analysis of the most prominent and effective synthetic routes, offering researchers a critical evaluation of each strategy's strengths and limitations. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide detailed experimental protocols to empower scientists in their synthetic endeavors. The focus will be on efficiency, scalability, and alignment with the principles of green chemistry, which emphasize waste reduction and the use of environmentally benign conditions.[3][4]

Part 1: Multicomponent Reactions (MCRs) - The Modern Workhorse

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, have emerged as the most powerful and efficient strategy for accessing complex pyrazole scaffolds.[3] These reactions are characterized by their high atom economy, operational simplicity, and often, their ability to be performed under environmentally friendly conditions.[3][5]

Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

The most direct and widely employed MCR for this scaffold is the three-component condensation of an aldehyde, malononitrile, and a hydrazine derivative.[1][6] This reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and tautomerization, yields the final 5-aminopyrazole-4-carbonitrile product.[1]

The versatility of this method is enhanced by the wide array of catalysts that can be employed, ranging from simple bases like DABCO to novel nanocatalysts, which offer high efficiency and reusability.[1] For instance, a novel nano copper catalyst immobilized on a layered double hydroxide has been shown to afford excellent yields (85–93%) in short reaction times (15–27 min) in an eco-friendly water/ethanol solvent system.[1][7]

Mechanism of Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles

G RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation RCHO->Knoevenagel Malono Malononitrile Malono->Knoevenagel Hydrazine Hydrazine (R'-NHNH2) Michael Michael Addition Hydrazine->Michael Catalyst Catalyst Catalyst->Knoevenagel IntermediateA Arylidene Malononitrile (Intermediate A) Knoevenagel->IntermediateA IntermediateA->Michael IntermediateB Intermediate B Michael->IntermediateB Cyclization Intramolecular Cyclization & Tautomerization IntermediateB->Cyclization Product 5-Aminopyrazole-4-carbonitrile Cyclization->Product G Ketonitrile β-Ketonitrile Step1 Hydrazone Formation Ketonitrile->Step1 Hydrazine Substituted Hydrazine Hydrazine->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 Intramolecular Cyclization Hydrazone->Step2 Product 3(5)-Aminopyrazole-4-carbonitrile Step2->Product Regioisomers Mixture of Regioisomers (Potential Outcome) Product->Regioisomers

Caption: General pathway for the synthesis of aminopyrazoles from β-ketonitriles and hydrazines.

Condensation of α,β-Unsaturated Nitriles with Hydrazines

An alternative cyclocondensation strategy utilizes α,β-unsaturated nitriles, often bearing a leaving group at the β-position (e.g., ethoxymethylene malononitrile). The reaction with hydrazine proceeds via a Michael-type addition of the hydrazine to the electron-deficient double bond, followed by elimination of the leaving group and subsequent intramolecular cyclization onto the nitrile group. This method is particularly useful for preparing 5-aminopyrazole-4-carbonitriles and their corresponding carboxylate esters. [8]

Part 3: Intramolecular Cyclization - The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a powerful C-C bond-forming reaction involving the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. [9][10]While not a direct synthesis of the pyrazole ring itself, it is a key step in elegant tandem reactions that produce complex, fused pyrazole systems.

A notable application is the tandem Michael addition-Thorpe-Ziegler reaction for the synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. [11]In this sequence, a 2-pyrazolin-5-one undergoes a Michael addition to a benzylidenemalononitrile. The resulting adduct contains the necessary dinitrile precursor for the subsequent intramolecular Thorpe-Ziegler cyclization, which proceeds via an enol addition to a cyano group, to construct the fused pyran ring. [11][12]This approach has been developed into highly efficient enantioselective methods using cinchona alkaloid catalysts. [11]

Thorpe-Ziegler Cyclization in Fused Pyrazole Synthesis

G MichaelAdduct Michael Adduct (from Pyrazolone and Benzylidenemalononitrile) Step1 Deprotonation MichaelAdduct->Step1 Base Base Base->Step1 Carbanion Carbanion Intermediate Step1->Carbanion Step2 Intramolecular Nucleophilic Attack (Thorpe-Ziegler) Carbanion->Step2 Product Cyclized β-Enaminonitrile (Fused Pyrano-pyrazole) Step2->Product

Sources

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of a Novel Pyrazole Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a well-established and valuable starting point for the development of targeted therapies.[1][2][3] Many successful drugs across a range of diseases, from cancer to inflammatory conditions, are built around this heterocyclic core, often functioning as kinase inhibitors.[2][4][5][6] However, the journey from a promising novel pyrazole compound to a validated drug candidate is a rigorous one. A critical and indispensable part of this journey is the precise confirmation of its mechanism of action (MOA).

This guide provides an in-depth, experience-driven framework for elucidating the MOA of a novel pyrazole inhibitor. We will move beyond a simple checklist of experiments and instead focus on the strategic integration of biochemical and cellular assays to build a robust and compelling case for a specific molecular mechanism. Our narrative will follow a logical progression, from initial enzymatic characterization to confirming target engagement and downstream pathway effects in a physiologically relevant cellular context.

For the purpose of this guide, we will consider a hypothetical novel pyrazole inhibitor, "Pyr-In-1," designed to target a specific protein kinase, "Kinase-X," which is implicated in a disease pathway.

Phase 1: Foundational Biochemical Characterization - Is It a True Inhibitor?

The first step is to move beyond a primary screen and rigorously characterize the interaction of Pyr-In-1 with its intended target, Kinase-X, in a controlled, in vitro setting. The goal here is to determine if Pyr-In-1 is a reversible or irreversible inhibitor and to understand how it affects the enzyme's catalytic activity.[7][8]

Core Experiment: Steady-State Enzyme Kinetics

Steady-state enzyme kinetics is a fundamental technique used to quantify enzyme behavior and characterize the effects of inhibitors.[7] By measuring the initial reaction rates at varying substrate and inhibitor concentrations, we can determine key kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[9][10][11] Changes in these parameters in the presence of an inhibitor reveal its mechanism of action.[7][11][12]

The Causality Behind the Choice: This experiment is foundational because it provides the first layer of mechanistic insight. The specific changes observed in Kₘ and Vₘₐₓ allow us to differentiate between competitive, non-competitive, uncompetitive, and mixed inhibition, each of which implies a different binding mechanism.[7][9][13]

Experimental Protocol: Kinase-X Activity Assay

This protocol outlines a general fluorescence-based kinase assay, a common and sensitive method for measuring kinase activity.[14][15]

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human Kinase-X protein.

    • Prepare a stock solution of the specific peptide substrate for Kinase-X.

    • Prepare a stock solution of ATP.

    • Prepare a stock solution of Pyr-In-1 and a known Kinase-X inhibitor (positive control) in DMSO.

    • Prepare the assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add serial dilutions of Pyr-In-1 to the appropriate wells. Include wells with the positive control inhibitor and a DMSO-only control (no inhibitor).

    • Add the Kinase-X enzyme to all wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Data Acquisition:

    • Measure the fluorescence signal at regular intervals using a plate reader. The increase in fluorescence corresponds to the phosphorylation of the substrate.

    • Calculate the initial reaction rates (velocity) from the linear portion of the progress curves.

  • Data Analysis:

    • Plot the initial velocity against the substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.[9]

    • Generate Lineweaver-Burk plots (double reciprocal plots) to visualize the type of inhibition.[9][12]

Data Presentation: Comparative Kinetic Parameters

InhibitorApparent Kₘ (µM)Apparent Vₘₐₓ (RFU/min)Inhibition Type
None (DMSO)101000-
Pyr-In-1 (1 µM)251000Competitive
Control Inhibitor A (1 µM)10500Non-competitive

Interpretation: In this hypothetical example, Pyr-In-1 increases the apparent Kₘ without affecting Vₘₐₓ, which is characteristic of a competitive inhibitor that binds to the active site and competes with the substrate.[7][8]

Visualization: Enzyme Inhibition Decision Workflow

G start Perform Enzyme Kinetics Assay km_change Does Kₘ change? start->km_change vmax_change Does Vₘₐₓ change? km_change->vmax_change Yes noncompetitive Non-competitive Inhibition km_change->noncompetitive No competitive Competitive Inhibition vmax_change->competitive No mixed Mixed Inhibition vmax_change->mixed Yes uncompetitive Uncompetitive Inhibition vmax_change->uncompetitive Yes, and Kₘ/Vₘₐₓ ratio is constant noncompetitive->vmax_change Check Vₘₐₓ

Caption: Decision tree for determining inhibition type from kinetic data.

Phase 2: Confirming Direct Target Engagement and Affinity

While enzyme kinetics strongly suggests an MOA, it is an indirect measure of binding. The next crucial step is to use a biophysical method to confirm that Pyr-In-1 physically interacts with Kinase-X and to quantify the binding affinity.

Core Experiment: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event.[16][17] This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[18][19]

The Causality Behind the Choice: ITC provides unambiguous evidence of a direct interaction and delivers a comprehensive thermodynamic profile of the binding event.[16][17][18] This is a critical self-validating step; if the compound inhibits the enzyme but does not bind to it directly, the initial hypothesis is incorrect.

Experimental Protocol: ITC for Pyr-In-1 and Kinase-X Interaction

  • Sample Preparation:

    • Dialyze the purified Kinase-X protein and Pyr-In-1 into the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and the inhibitor.

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the Kinase-X solution into the sample cell and Pyr-In-1 into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of Pyr-In-1 into the sample cell containing Kinase-X.

    • Measure the heat change after each injection until the binding reaction reaches saturation.

  • Data Analysis:

    • Integrate the raw data (heat pulses) to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kᴅ, n, ΔH, and ΔS.[19]

Data Presentation: Comparative Binding Affinities

CompoundBinding Affinity (Kᴅ)Stoichiometry (n)
Pyr-In-150 nM1.05
Control Inhibitor B1 µM0.98
Inactive AnalogNo Binding Detected-

Interpretation: A low nanomolar Kᴅ for Pyr-In-1 confirms a high-affinity interaction with Kinase-X, consistent with a potent inhibitor. The stoichiometry of approximately 1 suggests a 1:1 binding model.

Visualization: Principle of Isothermal Titration Calorimetry

G cluster_0 1. Initial State cluster_1 2. Titration cluster_2 3. Binding & Heat Change protein Kinase-X complex Kinase-X Pyr-In-1 inhibitor Pyr-In-1 syringe Syringe heat ΔH complex->heat

Caption: Conceptual overview of an ITC experiment.

Phase 3: Proving Target Engagement in a Cellular Context

Biochemical and biophysical assays are essential, but they are performed in artificial systems. It is crucial to demonstrate that Pyr-In-1 can enter a cell, bind to Kinase-X, and stabilize it in a complex physiological environment.[20][21]

Core Experiment: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying drug-target engagement in intact cells or tissues.[22][23][24] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[24]

The Causality Behind the Choice: CETSA® provides direct evidence of target engagement in a physiologically relevant setting.[22][24][25] A positive result confirms that the inhibitor can permeate the cell membrane and find and bind to its intended target amidst a multitude of other proteins.

Experimental Protocol: CETSA® for Kinase-X Engagement

  • Cell Treatment:

    • Culture cells that endogenously express Kinase-X.

    • Treat the cells with Pyr-In-1 at various concentrations or with a DMSO vehicle control.

    • Incubate to allow for compound uptake and target binding.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler.[23]

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles.[22]

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[22]

  • Detection by Western Blot:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble Kinase-X remaining at each temperature using Western blotting with a specific anti-Kinase-X antibody.[22][26]

Data Presentation: CETSA® Thermal Shift

TreatmentTagg (°C) (50% Protein Aggregation)Thermal Shift (ΔTagg)
DMSO48.5-
Pyr-In-1 (10 µM)54.2+5.7

Interpretation: A significant positive thermal shift (ΔTagg) in the presence of Pyr-In-1 indicates that the inhibitor has bound to and stabilized Kinase-X within the cells.

Visualization: CETSA® Experimental Workflow

G A 1. Treat Cells with Pyr-In-1 or DMSO B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot for Soluble Kinase-X E->F G 7. Quantify Shift in Thermal Stability F->G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

Phase 4: Demonstrating Functional Consequences - Downstream Pathway Modulation

Confirming that Pyr-In-1 binds to Kinase-X in cells is a major milestone. The final piece of the puzzle is to show that this binding event leads to the intended functional outcome: the inhibition of the Kinase-X signaling pathway.

Core Experiment: Western Blot for Phospho-Substrate Levels

If Kinase-X's function is to phosphorylate a specific downstream substrate (Substrate-Y), then inhibiting Kinase-X should lead to a decrease in the levels of phosphorylated Substrate-Y (p-Substrate-Y). Western blotting is a standard technique to detect and quantify changes in specific protein levels and their post-translational modifications, such as phosphorylation.[27][28][29]

The Causality Behind the Choice: This experiment directly links target engagement to a functional cellular response. It validates that the inhibitor not only binds its target but also effectively blocks its catalytic activity in the cell, thereby modulating the downstream signaling pathway. This is the ultimate proof of the inhibitor's intended biological effect.

Experimental Protocol: Downstream Signaling Western Blot

  • Cell Treatment:

    • Culture cells and treat them with increasing concentrations of Pyr-In-1 for an appropriate duration.

    • Include a positive control (e.g., a known activator of the pathway) and a negative (DMSO) control.

  • Protein Extraction:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[29]

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[30]

    • Probe the membrane with a primary antibody specific for p-Substrate-Y.

    • Probe a separate or stripped membrane with an antibody for total Substrate-Y to ensure that the changes are in phosphorylation and not total protein level.

    • Use a loading control (e.g., GAPDH, β-Actin) to normalize for protein loading.[30]

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Calculate the ratio of p-Substrate-Y to total Substrate-Y for each treatment condition.

Data Presentation: Inhibition of Substrate-Y Phosphorylation

Pyr-In-1 Conc. (µM)p-Substrate-Y / Total Substrate-Y Ratio (Normalized)
0 (DMSO)1.00
0.10.65
1.00.21
10.00.05

Interpretation: A dose-dependent decrease in the phosphorylation of Substrate-Y upon treatment with Pyr-In-1 provides strong evidence that the inhibitor is functionally blocking the Kinase-X pathway in cells.

Visualization: Kinase-X Signaling Pathway

G upstream Upstream Signal kinase_x Kinase-X upstream->kinase_x substrate_y Substrate-Y kinase_x->substrate_y Phosphorylates pyr_in_1 Pyr-In-1 pyr_in_1->kinase_x Inhibits p_substrate_y p-Substrate-Y substrate_y->p_substrate_y response Cellular Response p_substrate_y->response

Caption: Inhibition of the Kinase-X signaling pathway by Pyr-In-1.

Synthesis and Conclusion

Confirming the mechanism of action of a novel pyrazole inhibitor is a multi-faceted process that requires a logical and systematic approach. By integrating evidence from enzyme kinetics, direct biophysical binding assays, cellular target engagement studies, and functional downstream pathway analysis, a researcher can build an unassailable case for the inhibitor's MOA.

This guide provides a robust framework, but it is essential to adapt the specific techniques and experimental designs to the unique characteristics of the inhibitor and its target. Each experiment serves as a self-validating step, and together, they provide the comprehensive data package required for confident decision-making in the drug discovery pipeline.

References

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.